molecular formula C41H48N7O8P B12376776 DMT-LNA-G phosphoramidite

DMT-LNA-G phosphoramidite

Número de catálogo: B12376776
Peso molecular: 797.8 g/mol
Clave InChI: FWLGFXLWSNDRLS-XBKVAYRYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DMT-LNA-G phosphoramidite is a useful research compound. Its molecular formula is C41H48N7O8P and its molecular weight is 797.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C41H48N7O8P

Peso molecular

797.8 g/mol

Nombre IUPAC

3-[[(1R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38?,40-,57?/m1/s1

Clave InChI

FWLGFXLWSNDRLS-XBKVAYRYSA-N

SMILES isomérico

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2C(O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N

SMILES canónico

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to DMT-LNA-G Phosphoramidite for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMT-LNA-G phosphoramidite (B1245037) is a specialized chemical building block essential for the synthesis of LNA (Locked Nucleic Acid) modified oligonucleotides. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the technical details relevant to researchers and professionals in drug development. LNA technology represents a significant advancement in nucleic acid chemistry, offering enhanced stability and binding affinity of oligonucleotides, which is critical for therapeutic and diagnostic applications.

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint pre-organizes the LNA monomer into an A-form helix, characteristic of RNA, leading to a significant increase in the thermal stability and binding affinity of LNA-containing oligonucleotides towards their complementary DNA and RNA targets.[1][2][3]

Chemical Properties of DMT-LNA-G Phosphoramidite

This compound is a guanosine (B1672433) monomer where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the LNA modification is present on the sugar moiety, and a phosphoramidite group is attached to the 3'-hydroxyl. The exocyclic amine of the guanine (B1146940) base is also protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups for guanine include dimethylformamidine (dmf) or isobutyryl (ib).

PropertyValueReference
Molecular Formula C41H48N7O8P (with ib protection) / C44H53N8O8P (with dmf protection)[4][5]
Molecular Weight 797.84 g/mol (with ib protection) / 852.92 g/mol (with dmf protection)[4][5]
CAS Number 207131-17-7 / 709541-79-2[4][5]
Appearance White to off-white powderN/A
Solubility Soluble in anhydrous acetonitrile[6]

Enhanced Hybridization and Stability of LNA-Modified Oligonucleotides

The incorporation of LNA monomers, such as this compound, into an oligonucleotide sequence confers several advantageous properties.

Increased Thermal Stability (Tm)

A hallmark of LNA-modified oligonucleotides is their significantly increased melting temperature (Tm), which is a measure of the thermal stability of the duplex. Each LNA monomer incorporated into an oligonucleotide can increase the Tm by +2 to +10°C per modification when hybridized to a complementary RNA strand.[2] This enhanced stability allows for the use of shorter oligonucleotides in various applications without compromising binding strength.

Oligonucleotide Sequence (LNA bases in bold)TargetTm (°C)ΔTm per LNA (°C)Reference
5'-GTG AG T CAC-3'3'-CAC TC A GTG-5' (DNA)52+4[7]
5'-GTG AG T CAC-3'3'-CAC TC A GTG-5' (DNA)58+5[7]
5'-G TG AG T CA C-3'3'-C AC TC A GT G-5' (DNA)68+6[7]
5'-GTG AGT CAC-3' (unmodified DNA)3'-CAC TCA GTG-5' (DNA)40N/A[7]
Superior Binding Affinity

The locked conformation of the LNA sugar moiety reduces the conformational entropy penalty upon duplex formation, leading to a significant increase in binding affinity (lower dissociation constant, Kd). This high affinity is crucial for applications requiring strong and specific binding, such as antisense therapy and diagnostics.

OligonucleotideTargetDissociation Constant (Kd)Reference
DNAComplementary DNA1.5 x 10^-9 M[8]
LNA-DNA chimeraComplementary DNA4.0 x 10^-10 M[8]
Fully LNA-modifiedComplementary DNA< 1.0 x 10^-12 M[8]
Enhanced Nuclease Resistance

LNA-modified oligonucleotides exhibit increased resistance to degradation by nucleases compared to unmodified DNA and RNA.[2] This enhanced stability is a critical attribute for in vivo applications, as it prolongs the half-life of the oligonucleotide therapeutic.

Solid-Phase Synthesis of LNA-Modified Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The process is similar to standard DNA synthesis but requires modifications to certain steps to accommodate the steric bulk of the LNA monomers.

Experimental Protocol

The following is a generalized protocol for the solid-phase synthesis of an LNA-modified oligonucleotide. Specific parameters may need to be optimized based on the synthesizer and the specific sequence being synthesized.

1. Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

2. Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction through a series of repeated cycles.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Procedure: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Time: 60-120 seconds.

  • Step 2: Coupling

    • Reagents:

      • This compound (or other desired phosphoramidite) solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Procedure: The phosphoramidite is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Time: Due to the steric hindrance of LNA phosphoramidites, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 3-10 minutes is recommended.[5][9]

  • Step 3: Capping

    • Reagents:

      • Capping Reagent A (e.g., Acetic anhydride (B1165640) in THF/Pyridine).

      • Capping Reagent B (e.g., N-Methylimidazole in THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

    • Time: 30-60 seconds.

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. For LNA-containing oligonucleotides, a longer oxidation time may be beneficial.[9]

    • Time: 30-60 seconds.

3. Cleavage and Deprotection:

  • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Procedure: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation in the cleavage/deprotection solution at an elevated temperature.

  • Time and Temperature: Typically 8-16 hours at 55°C with ammonium hydroxide, or shorter times with AMA. The specific conditions depend on the protecting groups used.

4. Purification:

  • Method: The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC). Anion-exchange or reverse-phase HPLC can be used.[4][10] For LNA-containing oligonucleotides, anion-exchange HPLC is often recommended.[4]

Coupling Efficiency

The stepwise coupling efficiency is a critical parameter in oligonucleotide synthesis, as it determines the yield of the full-length product. While high coupling efficiencies ( >99%) are achievable for standard DNA phosphoramidites, the steric bulk of LNA phosphoramidites can slightly reduce this efficiency. However, with optimized protocols, including longer coupling times, high yields of LNA-modified oligonucleotides can be obtained.

Phosphoramidite TypeTypical Coupling EfficiencyReference
Standard DNA>99%[11]
LNA>98% (with extended coupling times)[9]

Visualization of the Synthesis Workflow

The solid-phase synthesis of oligonucleotides follows a well-defined cyclical process. The diagram below illustrates the key steps in the incorporation of a this compound monomer.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds DMT-LNA-G Phosphoramidite Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Phosphite triester formation Oxidation 4. Oxidation Stabilizes phosphate backbone Capping->Oxidation Capped failures Oxidation->Deblocking Stable phosphate triester End Final Cleavage, Deprotection & Purification Oxidation->End After final cycle Start Start with support-bound nucleoside Start->Deblocking

Caption: Workflow of the solid-phase synthesis cycle for incorporating a this compound.

Applications in Research and Drug Development

The unique properties of LNA-modified oligonucleotides make them powerful tools in various fields:

  • Antisense Technology: LNA-based antisense oligonucleotides exhibit enhanced target affinity and stability, leading to more potent and durable gene silencing effects.[2]

  • Diagnostics: The high specificity and thermal stability of LNA probes improve the accuracy and reliability of diagnostic assays, such as real-time PCR, in situ hybridization (ISH), and microarrays.[3]

  • RNA Targeting: LNA-modified oligonucleotides are highly effective in targeting and modulating the function of various RNA molecules, including microRNAs and long non-coding RNAs.

  • Therapeutics: The drug-like properties of LNA oligonucleotides, including their nuclease resistance and high binding affinity, make them promising candidates for the development of novel nucleic acid-based therapies.

Conclusion

This compound is a key enabling reagent for the synthesis of LNA-modified oligonucleotides. The resulting oligonucleotides possess superior hybridization properties, including significantly increased thermal stability and binding affinity, as well as enhanced nuclease resistance. These characteristics make LNA technology a valuable platform for the development of advanced diagnostic tools and potent nucleic acid-based therapeutics. A thorough understanding of the synthesis and properties of LNA-modified oligonucleotides is crucial for researchers and drug development professionals seeking to harness the full potential of this powerful technology.

References

The Cornerstone of High-Affinity Oligonucleotides: A Technical Guide to DMT-LNA-G Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and quality control of 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2',4'-C-methylene-guanosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite, commonly known as DMT-LNA-G phosphoramidite (B1245037). This crucial building block is instrumental in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, a class of nucleic acid analogs that exhibit unprecedented thermal stability and target affinity, making them invaluable tools in research and therapeutic applications.

Chemical Structure and Properties

DMT-LNA-G phosphoramidite is a modified guanosine (B1672433) nucleoside designed for use in automated solid-phase oligonucleotide synthesis. Its structure is characterized by three key modifications:

  • Locked Nucleic Acid (LNA) Core: The defining feature is a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locks" the furanose ring in a C3'-endo (North-type) conformation, which is characteristic of A-form DNA and RNA helices. This pre-organization of the sugar moiety is the primary reason for the high binding affinity of LNA oligonucleotides.

  • 5'-DMT Protecting Group: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This acid-labile group prevents polymerization at the 5'-end during synthesis and allows for the stepwise, controlled addition of nucleotides in the 3' to 5' direction. The release of the orange-colored DMT cation upon detritylation also serves as a convenient method for monitoring coupling efficiency.

  • Guanine (B1146940) Base Protection: The exocyclic amine of the guanine base is protected with a dimethylformamidine (dmf) group. This prevents side reactions at the nucleobase during the phosphoramidite coupling and subsequent steps in the synthesis cycle.

  • 3'-Phosphoramidite Group: The 3'-hydroxyl is modified with a diisopropylamino cyanoethyl phosphoramidite moiety. This is the reactive group that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

The complete chemical structure is as follows:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference / Method
Molecular Formula C44H54N7O8P[1]
Molecular Weight 839.93 g/mol [1]
Appearance White to off-white solidGeneral Knowledge
Purity (RP-HPLC) ≥98%[1]
Purity (³¹P NMR) ≥99%[2]
³¹P NMR Chemical Shift ~149-153 ppm (diastereomers)[3][4]
Coupling Efficiency >99% (with extended coupling time)[5][6]
Solubility Soluble in anhydrous acetonitrile (B52724)[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitably protected LNA-guanosine nucleoside. The following is a generalized protocol based on established phosphoramidite chemistry.[7][8]

Materials:

Protocol:

  • Preparation: The starting material, 5'-O-DMT-N2-dmf-2',4'-C-methylene-guanosine, is dried by co-evaporation with anhydrous acetonitrile and placed under an inert atmosphere (argon or nitrogen).

  • Phosphitylation Reaction: The dried nucleoside is dissolved in anhydrous DCM. To this solution, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (typically 1.5 equivalents) and an activator such as DCI (typically 0.7 equivalents) are added.[7]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching and Work-up: The reaction is quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes containing a small amount of triethylamine (e.g., 1-2%) to prevent degradation of the phosphoramidite.[3]

  • Characterization and Storage: The purified this compound is characterized by ³¹P NMR, ¹H NMR, and mass spectrometry. It is then dried under high vacuum to a foam and stored under an inert atmosphere at -20°C.

G start Start: Protected LNA-G Nucleoside phosphitylation Phosphitylation (Phosphorodiamidite + Activator in DCM) start->phosphitylation monitoring Reaction Monitoring (TLC/HPLC) phosphitylation->monitoring workup Quenching and Aqueous Work-up monitoring->workup Reaction Complete purification Silica Gel Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Workflow for the synthesis of this compound.

Quality Control Protocols

2.2.1. Purity Determination by Reversed-Phase HPLC (RP-HPLC) [1][9]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient of mobile phase B is used to elute the phosphoramidite.

  • Flow Rate: 1 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 260 nm.

  • Sample Preparation: The phosphoramidite is dissolved in acetonitrile at a concentration of approximately 1.0 mg/mL.

  • Expected Result: The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Purity is calculated based on the total area of the product peaks relative to the total area of all peaks.

2.2.2. Purity and Identity Confirmation by ³¹P NMR Spectroscopy [1][4]

  • Spectrometer: A high-field NMR spectrometer.

  • Solvent: CDCl₃ containing 1% triethylamine.

  • Acquisition Parameters:

    • Pulse Program: Proton decoupled.

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): 1.5 seconds.

    • Spectral Width (SW): ~300 ppm.

  • Reference: An external standard of 85% H₃PO₄.

  • Expected Result: The spectrum should show two major peaks in the range of 149-153 ppm, corresponding to the two diastereomers of the P(III) species. The absence of significant peaks in other regions, particularly the P(V) region (-25 to 99 ppm), indicates high purity.

Application in Oligonucleotide Synthesis

This compound is a key reagent in the solid-phase synthesis of LNA-containing oligonucleotides. The synthesis cycle is an automated process involving four main steps: deblocking, coupling, capping, and oxidation.

  • Deblocking (Detritylation): The DMT group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in DCM. This exposes a free 5'-hydroxyl group.

  • Coupling: The this compound is activated by a reagent such as ETT or DCI and is then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. Due to the steric hindrance of the LNA monomer, a longer coupling time (e.g., 180-250 seconds) is recommended to ensure high coupling efficiency.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. A longer oxidation time (e.g., 45 seconds) is also recommended for LNA monomers.[5]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

G deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Activated LNA-G Phosphoramidite) deblocking->coupling Exposes 5'-OH capping 3. Capping (Acetylation of Failures) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Iodine Treatment) capping->oxidation Blocks Unreacted Chains oxidation->deblocking Stabilizes Linkage (Next Cycle)

Caption: The four-step cycle of LNA oligonucleotide synthesis.

References

The Synthesis of LNA Guanosine Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for LNA (Locked Nucleic Acid) guanosine (B1672433) phosphoramidite (B1245037), a crucial building block for the production of modified oligonucleotides used in research and therapeutic applications. This document details the chemical strategies, experimental protocols, and quantitative data associated with the synthesis, offering a valuable resource for professionals in the field of nucleic acid chemistry and drug development.

Introduction to LNA Chemistry

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This structural constraint "locks" the ribose in a 3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[1] This pre-organized structure leads to a significant increase in the thermal stability and binding affinity of LNA-containing oligonucleotides towards their complementary DNA and RNA targets.[2] Consequently, LNA modifications are widely employed in the development of antisense oligonucleotides, siRNAs, and diagnostic probes. The synthesis of LNA oligonucleotides is achieved through standard phosphoramidite chemistry on automated DNA synthesizers, making the incorporation of LNA monomers a straightforward process.[3]

Synthetic Strategy for LNA Guanosine Phosphoramidite

The synthesis of LNA guanosine phosphoramidite is a multi-step process that requires careful protection of reactive functional groups. The most common and efficient approach is a convergent synthesis strategy.[1][2] This method involves the preparation of a protected LNA guanosine nucleoside, which is then converted to the desired phosphoramidite.

The key steps in the synthesis are:

  • Protection of the LNA Guanosine Nucleoside: This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the exocyclic amine of the guanine (B1146940) base with an isobutyryl (ibu) group.

  • Phosphitylation: The 3'-hydroxyl group of the protected LNA guanosine is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.

This guide will focus on the chemical synthesis of N2-isobutyryl-5'-O-DMT-LNA-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

Experimental Protocols

Protection of LNA Guanosine

Step 1: 5'-O-DMT Protection

The first step is the protection of the 5'-hydroxyl group of the LNA guanosine nucleoside with a DMT group. This is typically achieved by reacting the nucleoside with DMT-chloride in the presence of a base, such as pyridine.

Step 2: N2-Isobutyryl Protection

Following the 5'-O-DMT protection, the exocyclic N2-amino group of the guanine base is protected with an isobutyryl group. This is a crucial step to prevent side reactions during oligonucleotide synthesis. A common method involves transient protection of the hydroxyl groups with a silylating agent, followed by acylation with isobutyric anhydride.[4]

Phosphitylation of Protected LNA Guanosine

The final step is the conversion of the protected LNA guanosine nucleoside into the corresponding phosphoramidite. This is achieved by reacting the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite, in the presence of an activator.[5][6][7] For guanosine derivatives, 4,5-dicyanoimidazole (B129182) (DCI) is a highly effective activator that minimizes side reactions on the guanine base.[5][6]

General Experimental Procedure for Phosphitylation: [5][6]

  • A solution of the 5'-O-DMT-N2-isobutyryl-LNA-guanosine (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is stirred under an argon atmosphere.

  • A solution of 4,5-dicyanoimidazole (DCI) (0.70 equivalents) in anhydrous acetonitrile (B52724) (MeCN) is added.

  • 2-Cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite (1.0 equivalent) is then added dropwise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2 hours.[5]

  • Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • The organic phase is dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the LNA guanosine phosphoramidite as a foam.

Data Presentation

The following tables summarize the quantitative data for the synthesis of LNA guanosine phosphoramidite, based on reported procedures for similar LNA phosphoramidites.

Parameter Value Conditions/Notes Reference
Phosphitylation Reaction Time 2 hoursUsing 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite and DCI activator.[5]
Isolated Yield of Phosphoramidite ≥ 95%After work-up without chromatographic purification.[6]

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of LNA guanosine phosphoramidite.

LNA_Guanosine_Synthesis_Pathway start_material LNA Guanosine intermediate1 5'-O-DMT- LNA Guanosine start_material->intermediate1 DMT-Cl, Pyridine intermediate2 5'-O-DMT-N2-isobutyryl- LNA Guanosine intermediate1->intermediate2 1. TMS-Cl 2. Isobutyric anhydride final_product LNA Guanosine Phosphoramidite intermediate2->final_product 2-Cyanoethyl-N,N,N',N'- tetraisopropylphosphorodiamidite, DCI, CH2Cl2

Caption: Overall synthesis pathway for LNA guanosine phosphoramidite.

Phosphitylation_Workflow start Dissolve protected LNA-G in anhydrous CH2Cl2 add_dci Add DCI in anhydrous MeCN start->add_dci add_phosphitylating_reagent Add phosphitylating reagent dropwise add_dci->add_phosphitylating_reagent reaction Stir at RT for 2h under Argon add_phosphitylating_reagent->reaction workup Work-up: Dilute with CH2Cl2, wash with NaHCO3 & brine reaction->workup isolation Dry organic phase and concentrate to foam workup->isolation

Caption: Experimental workflow for the phosphitylation step.

Conclusion

The synthesis of LNA guanosine phosphoramidite is a well-established process that is critical for the advancement of oligonucleotide-based technologies. The convergent synthesis strategy, coupled with efficient protection and phosphitylation protocols, allows for the reliable production of this key monomer. The use of DCI as an activator in the phosphitylation of guanosine derivatives is particularly noteworthy as it provides high yields while minimizing side reactions. This technical guide provides a solid foundation for researchers and professionals involved in the synthesis and application of LNA-modified oligonucleotides.

References

Unlocking the Potential of Gene-Targeted Therapies: A Technical Guide to Locked Nucleic Acid (LNA) Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) phosphoramidites are a class of powerful nucleic acid analogs that have revolutionized the fields of molecular diagnostics and antisense therapeutics. By incorporating a methylene (B1212753) bridge that locks the ribose sugar in an A-type conformation, LNA-modified oligonucleotides exhibit unprecedented thermal stability, enhanced mismatch discrimination, and increased resistance to nuclease degradation. This in-depth technical guide provides a comprehensive overview of the core properties of LNA phosphoramidites, including detailed experimental protocols and quantitative data to empower researchers in their quest for novel diagnostic and therapeutic solutions.

Core Properties of LNA Phosphoramidites

LNA technology offers significant advantages over traditional DNA and RNA chemistries. The defining feature of LNA is the conformational restriction imposed by the 2'-O, 4'-C methylene bridge, which pre-organizes the phosphodiester backbone for hybridization. This structural constraint leads to a cascade of beneficial properties.

Enhanced Hybridization and Thermal Stability

Oligonucleotides incorporating LNA monomers form exceptionally stable duplexes with complementary DNA and RNA targets. This increased affinity translates to a significant elevation in the melting temperature (Tm) of the duplex. The magnitude of this Tm increase is dependent on the number and position of LNA modifications within the oligonucleotide.

Table 1: Impact of LNA Incorporation on Duplex Melting Temperature (Tm)

ModificationSequence ContextΔTm per LNA (°C) vs. DNA/DNAΔTm per LNA (°C) vs. DNA/RNA
Single LNAMixed sequence+2 to +8+4 to +10
Multiple LNAsVariesDependent on number and positionDependent on number and position

Note: The specific ΔTm is sequence and context-dependent. The values presented are indicative ranges reported in the literature.

Superior Mismatch Discrimination

The rigid conformation of LNA nucleotides enhances the destabilizing effect of base mismatches within a duplex. This property is crucial for applications requiring high specificity, such as single nucleotide polymorphism (SNP) genotyping. LNA-containing probes exhibit a significantly larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets compared to their DNA counterparts.[1]

Table 2: Mismatch Discrimination of LNA-DNA Duplexes

Mismatch TypeLNA Probe ΔTm (°C)DNA Probe ΔTm (°C)
A/A12.38.4
G/T5.56.3
C/AVariesVaries
G/GVariesVaries
T/TVariesVaries

Data adapted from studies on centrally located mismatches. The exact ΔTm is highly dependent on the sequence context and the position of the LNA modification relative to the mismatch.[2][3]

Increased Nuclease Resistance

The bicyclic structure of LNA monomers provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases.[4] This enhanced biostability is a critical attribute for in vivo applications, such as antisense therapy, where oligonucleotides must persist in a biologically active form to exert their therapeutic effect. Placing LNA modifications at the ends of an oligonucleotide can effectively cap the molecule and protect it from exonuclease activity.[5]

Experimental Protocols

LNA Oligonucleotide Synthesis

LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[6] However, due to the increased steric bulk of LNA phosphoramidites, modifications to the standard synthesis cycle are recommended to ensure high coupling efficiency.

Methodology:

  • Phosphoramidite Preparation: Dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration.

  • Solid Support: Use a standard solid support, such as controlled pore glass (CPG), functionalized with the initial nucleoside.

  • Synthesis Cycle:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activation of the LNA phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: An extended coupling time (e.g., 3-15 minutes) is recommended for LNA monomers compared to standard DNA phosphoramidites.[6]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water). Note: A longer oxidation time may be beneficial.

  • Cleavage and Deprotection: Cleavage of the oligonucleotide from the solid support and removal of the base and phosphate protecting groups using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Purification: Purification of the full-length LNA oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Thermal Melting (Tm) Analysis

The melting temperature of an LNA-containing duplex is a critical parameter for assessing its hybridization properties. Tm is determined by monitoring the change in absorbance at 260 nm as a function of temperature.

Methodology:

  • Sample Preparation: Anneal the LNA oligonucleotide with its complementary DNA or RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high temperature (e.g., 95°C).

    • Record the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by calculating the first derivative of the curve.[7][8]

Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified oligonucleotides in the presence of nucleases.

Methodology:

  • Oligonucleotide Labeling: Label the 5' or 3' end of the LNA oligonucleotide and a control DNA oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.

  • Incubation: Incubate the labeled oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in serum/cell extracts.

  • Time Course: Remove aliquots from the reaction at various time points.

  • Analysis:

    • Quench the reaction in the aliquots.

    • Analyze the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the bands by autoradiography or fluorescence imaging.

  • Quantification: Quantify the amount of intact oligonucleotide remaining at each time point to determine the degradation rate.[9]

Key Applications and Workflows

The unique properties of LNA phosphoramidites have led to their widespread adoption in various molecular biology applications.

Antisense Technology

LNA-modified antisense oligonucleotides (ASOs) can inhibit gene expression with high potency and specificity. They can act through two primary mechanisms: RNase H-mediated degradation of the target mRNA or steric hindrance of translation.

Antisense_Mechanisms cluster_rnaseh RNase H-Mediated Degradation cluster_steric Steric Hindrance LNA_Gapmer LNA-DNA Gapmer ASO Hybridization1 Hybridization LNA_Gapmer->Hybridization1 mRNA_Target1 Target mRNA mRNA_Target1->Hybridization1 RNaseH RNase H Hybridization1->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein1 No Protein Synthesis Degradation->No_Protein1 LNA_Mixmer LNA Mixmer ASO Hybridization2 Hybridization LNA_Mixmer->Hybridization2 mRNA_Target2 Target mRNA mRNA_Target2->Hybridization2 Blockage Translation Blockage Hybridization2->Blockage Ribosome Ribosome Ribosome->Blockage cannot bind No_Protein2 No Protein Synthesis Blockage->No_Protein2 SNP_Detection cluster_workflow LNA Probe-Based SNP Detection Workflow cluster_hybridization Hybridization Genomic_DNA Genomic DNA Sample PCR PCR Amplification of Target Region Genomic_DNA->PCR Allele1 Allele 1 (Perfect Match) PCR->Allele1 Allele2 Allele 2 (Mismatch) PCR->Allele2 Hybridization1 Stable Duplex Formation Allele1->Hybridization1 Hybridization2 Unstable Duplex / No Hybridization Allele2->Hybridization2 LNA_Probe Fluorescently Labeled LNA Probe LNA_Probe->Hybridization1 LNA_Probe->Hybridization2 Signal Fluorescence Signal Detected Hybridization1->Signal No_Signal No/Low Fluorescence Signal Hybridization2->No_Signal Genotype Genotype Determination Signal->Genotype No_Signal->Genotype

References

A Technical Guide to DMT-LNA-G Phosphoramidite: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-LNA-G phosphoramidite (B1245037), a key building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. This document details its chemical properties, synthesis, and the incorporation of LNA-G into oligonucleotides for various research and therapeutic applications. Experimental protocols and quantitative data are presented to assist researchers in the practical application of this technology.

Introduction to DMT-LNA-G Phosphoramidite

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organization of the sugar moiety enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets, increases their thermal stability, and confers resistance to nuclease degradation.

This compound is the monomeric building block used in automated solid-phase oligonucleotide synthesis to introduce LNA guanosine (B1672433) residues into a growing oligonucleotide chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at each synthesis cycle to allow for chain elongation. The 3'-position is modified with a phosphoramidite moiety, which reacts with the free 5'-hydroxyl of the growing oligonucleotide chain. The exocyclic amine of the guanine (B1146940) base is also protected to prevent side reactions during synthesis.

Chemical Structure and Properties

The chemical structure of this compound with a dimethylformamidine (dmf) protecting group on the guanine base is shown below:

  • Systematic Name: (1R,3R,4R,7S)-7-(2-(N,N-dimethylformamidine)guanin-9-yl)-1-((4,4'-dimethoxytriphenylmethoxy)methyl)-3-( (2-cyanoethyl)(diisopropylamino))phosphanyloxy-2,5-dioxabicyclo[2.2.1]heptane

  • Molecular Formula (dmf-protected): C44H53N8O8P

  • Molecular Weight (dmf-protected): 852.92 g/mol

CAS Numbers

There are two commonly encountered CAS numbers for this compound, which typically differ based on the protecting group used for the exocyclic amine of the guanine base:

Protecting GroupCAS Number
Dimethylformamidine (dmf)709541-79-2
Isobutyryl (ibu) or unspecified207131-17-7

The choice of protecting group can influence the deprotection conditions required after oligonucleotide synthesis. The dmf group is generally more labile and can be removed under milder basic conditions compared to the ibu group.

Quantitative Data

The incorporation of LNA-G into oligonucleotides significantly impacts their physicochemical properties. The following table summarizes key quantitative data associated with LNA-G modification.

ParameterValueNotes
Melting Temperature (Tm) Increase per LNA-G Modification 1.5 - 4.0 °C[1]The exact increase depends on the sequence context and the number of LNA modifications.[1]
Typical Coupling Efficiency >99%Similar to standard DNA phosphoramidites, though longer coupling times are often required.
Nuclease Resistance Significantly increasedThe locked ribose conformation sterically hinders nuclease access.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from a suitably protected guanosine derivative. While detailed proprietary synthesis protocols are often not publicly available, the general synthetic route involves the following key steps:

  • Synthesis of the LNA-Guanosine Core: This involves the formation of the bicyclic LNA sugar moiety and its glycosylation with a protected guanine base.

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the LNA-guanosine is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the 3'-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base.

A generalized workflow for the phosphitylation step is as follows:

  • The 5'-O-DMT-LNA-G (with a protected guanine base) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the solution.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is monitored by an appropriate analytical technique (e.g., TLC or HPLC) until completion.

  • The reaction mixture is then quenched and worked up to isolate the crude product.

  • The crude this compound is purified by silica (B1680970) gel chromatography to yield the final high-purity product.

Solid-Phase Synthesis of LNA-G Modified Oligonucleotides

The incorporation of this compound into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. However, due to the increased steric bulk of the LNA monomer, some modifications to the standard synthesis cycle are recommended.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (LNA-G Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chains) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocked Failures Oxidation->Deblocking Stable Phosphate (B84403) Linkage Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage After final cycle Start Start with Solid Support (e.g., CPG) Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis FinalProduct Final LNA-Modified Oligonucleotide Analysis->FinalProduct

Caption: Automated solid-phase synthesis cycle for LNA-modified oligonucleotides.

Detailed Protocol Steps:

  • Deblocking: The DMT group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group.

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated with an activator (e.g., 5-ethylthio-1H-tetrazole or dicyanoimidazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 3-10 minutes) is generally recommended for LNA phosphoramidites compared to standard DNA phosphoramidites to ensure high coupling efficiency.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution. A longer oxidation time (e.g., 45 seconds or more) may be required for LNA-containing oligonucleotides.[2]

These four steps are repeated for each monomer to be added to the sequence.

Cleavage, Deprotection, and Purification

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone, the nucleobases, and the 2'-hydroxyls if applicable) are removed. The choice of deprotection reagents and conditions depends on the protecting groups used. For dmf-protected guanine, milder conditions such as ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used.

The crude oligonucleotide is then purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying LNA-modified oligonucleotides. Both ion-exchange (AEX) and reversed-phase (RP) HPLC can be used.[3]

HPLC Purification Protocol (General):

  • Column: A suitable HPLC column is chosen based on the properties of the oligonucleotide. For RP-HPLC, a C18 column is commonly used.[4] For AEX-HPLC, a column with a positively charged stationary phase is used.[3]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is used for elution. For RP-HPLC, an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) is added to the mobile phase to improve the retention and separation of the negatively charged oligonucleotides.[4]

  • Detection: The eluting oligonucleotide is detected by UV absorbance at 260 nm.

  • Fraction Collection and Desalting: The fractions containing the pure oligonucleotide are collected, pooled, and then desalted to remove the HPLC buffer salts.

The purity and identity of the final LNA-modified oligonucleotide are confirmed by analytical HPLC and mass spectrometry.

Applications in Drug Development and Research

LNA-modified oligonucleotides, including those containing LNA-G, have emerged as powerful tools in drug development and biomedical research, primarily as antisense oligonucleotides (ASOs). The high binding affinity and nuclease resistance of LNA ASOs allow for potent and specific silencing of target gene expression.

Targeting Oncogenic Signaling Pathways

LNA ASOs have been successfully employed to target key oncogenes that are difficult to inhibit with small molecules. Two prominent examples are the KRAS and STAT3 signaling pathways, which are frequently dysregulated in cancer.

KRAS Signaling Pathway and LNA ASO Intervention

G cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation LNA_ASO LNA-G ASO KRAS_mRNA KRAS mRNA LNA_ASO->KRAS_mRNA Binds to RNase_H RNase H LNA_ASO->RNase_H KRAS_mRNA->KRAS Translates to KRAS_mRNA->RNase_H Degradation mRNA Degradation RNase_H->Degradation Mediates

Caption: LNA ASO targeting KRAS mRNA, leading to its degradation and inhibition of downstream signaling.

In this mechanism, an LNA ASO designed to be complementary to the KRAS mRNA binds to it, forming a DNA/RNA heteroduplex. This duplex is a substrate for RNase H, an intracellular enzyme that cleaves the RNA strand of such hybrids. The degradation of the KRAS mRNA prevents the synthesis of the KRAS protein, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.[5]

STAT3 Signaling Pathway and LNA ASO Intervention

G cluster_cell Cancer Cell Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Promotes LNA_ASO LNA-G ASO STAT3_mRNA STAT3 mRNA LNA_ASO->STAT3_mRNA Binds to RNase_H RNase H LNA_ASO->RNase_H STAT3_mRNA->STAT3 Translates to STAT3_mRNA->RNase_H Degradation mRNA Degradation RNase_H->Degradation Mediates

Caption: LNA ASO targeting STAT3 mRNA, preventing STAT3 protein synthesis and inhibiting its downstream effects.

Similarly, LNA ASOs can be designed to target the mRNA of STAT3, a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in cell proliferation and survival.[6][7][8][9] By mediating the degradation of STAT3 mRNA, these ASOs can effectively block the STAT3 signaling pathway.

Conclusion

This compound is an essential reagent for the synthesis of LNA-modified oligonucleotides with enhanced properties for research and therapeutic applications. The ability to incorporate LNA-G residues allows for the fine-tuning of oligonucleotide characteristics, such as binding affinity and nuclease resistance, which are critical for the development of potent and specific antisense therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working in the field of oligonucleotide chemistry and drug development.

References

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to the Solubility and Stability of DMT-LNA-G Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the integrity of each building block is paramount to the success of the final therapeutic or diagnostic tool. Among the advanced modifications available, Locked Nucleic Acid (LNA) phosphoramidites offer unparalleled hybridization affinity and nuclease resistance. This guide provides an in-depth technical overview of the solubility and stability of a key LNA monomer, DMT-LNA-G phosphoramidite (B1245037), equipping researchers with the critical knowledge for its effective handling, storage, and application.

Understanding DMT-LNA-G Phosphoramidite

This compound is a guanosine-based Locked Nucleic Acid building block used in automated oligonucleotide synthesis. The "DMT" (Dimethoxytrityl) group protects the 5'-hydroxyl function, while the phosphoramidite moiety at the 3'-position enables the sequential coupling of nucleosides. The defining feature is the LNA modification—a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation pre-organizes the sugar into an ideal geometry for Watson-Crick base pairing, leading to significantly enhanced thermal stability of the resulting oligonucleotide duplexes.

Below is a diagram illustrating the fundamental structure of a this compound.

cluster_G This compound Structure G Guanine Ribose Locked Ribose Ribose->G N-glycosidic bond Amidite 3'-Phosphoramidite Ribose->Amidite 3' DMT 5'-DMT Group DMT->Ribose 5'

Caption: Core components of this compound.

Solubility Profile

LNA phosphoramidites, including the guanosine (B1672433) analogue, are generally soluble in anhydrous acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis.[1] However, it is crucial to ensure the solvent is of high purity and contains minimal water content (typically <30 ppm), as moisture can lead to hydrolysis of the phosphoramidite.[2] For some LNA phosphoramidites that exhibit lower solubility, a co-solvent system, such as a mixture of acetonitrile and dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), can be employed to achieve the desired concentration.[1][3]

Table 1: General Solubility of LNA Phosphoramidites

Solvent SystemSolubilityRecommended Concentration for SynthesisNotes
Anhydrous AcetonitrileGenerally Soluble0.05 M - 0.1 MThe standard and most common solvent for oligonucleotide synthesis.[2]
Acetonitrile/DichloromethaneEnhanced Solubility0.1 MRecommended for more lipophilic or less soluble LNA phosphoramidites.
Acetonitrile/Tetrahydrofuran (THF)Enhanced SolubilityNot specifiedCan be used as an alternative co-solvent to improve solubility.[3]

Stability Characteristics

The stability of phosphoramidites, both in solid form and in solution, directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. LNA phosphoramidites are reported to be "exceedingly stable in acetonitrile solution," which is a significant advantage for their use in automated synthesizers where reagents may be on the instrument for extended periods.[4][5]

However, like all phosphoramidites, DMT-LNA-G is susceptible to degradation, primarily through hydrolysis and oxidation. It is widely recognized that guanosine (dG) phosphoramidites are the least stable among the four standard nucleoside phosphoramidites in solution.[6][7] This inherent instability is a critical consideration for storage and handling.

Table 2: Factors Affecting the Stability of this compound

FactorEffect on StabilityMitigation Strategy
Moisture Promotes hydrolysis of the phosphoramidite linkage, leading to inactive H-phosphonate derivatives.Store as a dry powder under an inert atmosphere (argon or nitrogen). Use anhydrous solvents (<30 ppm water).[2]
Oxygen Can lead to oxidation of the P(III) center to a P(V) species, rendering it inactive for coupling.Handle under an inert atmosphere. Use fresh, high-quality solvents.
Temperature Elevated temperatures accelerate degradation pathways.Store in a freezer (-10 to -30°C) as a solid.[8] Allow to equilibrate to room temperature before opening to prevent condensation.
Light While less critical than moisture and oxygen, prolonged exposure to light should be avoided.Store in amber vials or protect from light.
Acids Traces of acid can catalyze the removal of the DMT group and other side reactions.Ensure all solvents and reagents are free from acidic impurities.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

cluster_workflow Solubility Determination Workflow start Start prep Prepare saturated solution: Add excess phosphoramidite to solvent. start->prep equilibrate Equilibrate solution (e.g., 24h at constant temperature) with stirring. prep->equilibrate centrifuge Centrifuge to pellet undissolved solid. equilibrate->centrifuge aliquot Carefully remove a known volume of the supernatant. centrifuge->aliquot evaporate Evaporate the solvent under vacuum. aliquot->evaporate weigh Accurately weigh the remaining solid residue. evaporate->weigh calculate Calculate solubility (e.g., in g/L or mol/L). weigh->calculate end End calculate->end

Caption: Workflow for determining phosphoramidite solubility.

Methodology:

  • Preparation of Saturated Solution: To a vial, add a known volume of the desired anhydrous solvent (e.g., acetonitrile). Add small, weighed portions of this compound until a slight excess of undissolved solid remains.

  • Equilibration: Seal the vial under an inert atmosphere and allow it to equilibrate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) with continuous stirring or agitation.

  • Separation of Solid and Liquid Phases: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

  • Solvent Removal: Transfer the aliquot to a pre-weighed vial and remove the solvent completely under a stream of inert gas or by vacuum centrifugation.

  • Quantification: Accurately weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved phosphoramidite.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Protocol for Assessing Stability by HPLC

This protocol outlines a method for monitoring the stability of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).

cluster_workflow HPLC-Based Stability Assessment Workflow start Start prep_solution Prepare a stock solution of This compound in anhydrous acetonitrile (e.g., 1 mg/mL). start->prep_solution initial_analysis Immediately analyze an aliquot by HPLC to establish the t=0 purity. prep_solution->initial_analysis store_samples Store the stock solution under defined conditions (e.g., room temperature, -20°C, protected from light). initial_analysis->store_samples time_points At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot. store_samples->time_points hplc_analysis Analyze each aliquot by HPLC under the same conditions. time_points->hplc_analysis data_analysis Quantify the peak area of the intact phosphoramidite and any degradation products. hplc_analysis->data_analysis plot_data Plot the percentage of intact phosphoramidite as a function of time. data_analysis->plot_data end End plot_data->end

Caption: Workflow for phosphoramidite stability testing via HPLC.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).[9]

  • Initial Analysis (t=0): Immediately inject an aliquot of the freshly prepared solution onto an appropriate HPLC system. A reverse-phase C18 column is commonly used for phosphoramidite analysis.[10]

  • Storage: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and weekly), withdraw an aliquot of the stored solution and analyze it by HPLC using the same method as the initial analysis.

  • Data Analysis: For each chromatogram, determine the peak area of the two diastereomers of the intact this compound and the peak areas of any new impurity peaks that appear over time.[11] The purity at each time point can be calculated as the percentage of the total peak area corresponding to the intact phosphoramidite.

  • Stability Profile: Plot the percentage purity of the this compound against time to generate a stability profile under the tested conditions.

Typical HPLC Conditions:

  • Column: Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[10]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water[10]

  • Mobile Phase B: Acetonitrile[10]

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 1 mL/min[10]

  • Detection: UV absorbance at a wavelength appropriate for the DMT cation (e.g., 236 nm or 254 nm).[6]

Conclusion and Recommendations

This compound is a powerful tool for the synthesis of high-affinity oligonucleotides. Its solubility and stability are comparable to other LNA phosphoramidites, with good solubility in anhydrous acetonitrile and a notable stability in solution when handled correctly. The inherent lower stability of the guanosine base necessitates stringent adherence to anhydrous and inert handling conditions to minimize degradation.

For optimal results, it is recommended to:

  • Store this compound as a dry powder at -10 to -30°C under an inert atmosphere.[8]

  • Use only high-purity, anhydrous acetonitrile (<30 ppm water) for dissolution.[2]

  • Prepare solutions fresh whenever possible and minimize their time on the synthesizer.

  • Consider using a co-solvent like dichloromethane for any observed solubility issues.

  • Routinely monitor the purity of the phosphoramidite in solution, especially for long synthesis runs, using methods such as HPLC or ³¹P NMR.[12]

By understanding and controlling the factors that influence the solubility and stability of this compound, researchers can ensure the highest quality and yield of their synthesized oligonucleotides, ultimately contributing to the advancement of nucleic acid-based therapeutics and diagnostics.

References

The Incorporation of LNA-G in Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a pivotal tool in research and therapeutic applications, offering enhanced hybridization affinity and specificity. The incorporation of LNA monomers, particularly the sterically hindered LNA-Guanosine (LNA-G), into synthetic oligonucleotides presents unique challenges and requires optimized protocols. This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and key considerations for the successful incorporation of LNA-G using phosphoramidite (B1245037) chemistry.

The Mechanism of LNA-G Incorporation

The synthesis of LNA-containing oligonucleotides is compatible with standard automated solid-phase phosphoramidite chemistry. However, the bicyclic structure of the LNA monomer, with its 2'-O,4'-C-methylene bridge, introduces significant steric hindrance that influences the kinetics and efficiency of the coupling reaction.

The incorporation of an LNA-G phosphoramidite follows the four fundamental steps of the phosphoramidite cycle: deblocking, coupling, capping, and oxidation. The critical distinction lies in the coupling step, where the bulky nature of the LNA-G phosphoramidite necessitates modifications to the standard protocol to achieve high incorporation efficiency.

Due to this steric hindrance, LNA phosphoramidites, and LNA-G in particular, exhibit lower coupling efficiency compared to standard DNA monomers. To overcome this, longer coupling times and the use of specific activators are crucial. While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are often recommended to enhance the reaction rate. DCI, being less acidic and more nucleophilic than tetrazole derivatives, is particularly effective for sterically hindered monomers.

The exocyclic amine of the guanine (B1146940) base in the LNA-G phosphoramidite requires a protecting group during synthesis. A common choice is dimethylformamidine (dmf). However, the use of dmf-protected LNA-G can lead to the formation of a +28 Da adduct during the final deprotection step, especially in the presence of aliphatic amines. To circumvent this side reaction, acyl protecting groups, such as isobutyryl (iBu), are recommended for the LNA-G monomer.

The oxidation step, which stabilizes the newly formed phosphite (B83602) triester linkage to a phosphotriester, also requires a longer duration for LNA-containing oligonucleotides compared to their DNA counterparts.

Quantitative Data on LNA-G Incorporation

While the literature consistently reports lower coupling efficiencies for LNA monomers compared to DNA monomers, and particularly for the purine (B94841) LNA bases, comprehensive quantitative data in a single comparative study is scarce. The following table summarizes the key quantitative parameters and considerations for LNA-G incorporation based on available information.

ParameterStandard DNA-GLNA-GRationale for Difference
Typical Coupling Time 30 seconds180 - 250 secondsIncreased steric hindrance from the 2'-O,4'-C-methylene bridge slows down the nucleophilic attack.[1]
Recommended Activator 1H-Tetrazole, ETTDCI, ETT, BTTMore potent activators are needed to efficiently activate the sterically hindered phosphoramidite.[2][3]
Coupling Efficiency >99%Generally lower than DNA-GSteric hindrance impedes the accessibility of the reacting moieties, leading to a reduction in coupling efficiency.
Oxidation Time ~30 seconds~45 secondsThe local environment of the newly formed phosphite triester is more sterically congested, slowing down the oxidation reaction.[1]
Common Protecting Group iBu, dmfdmf, Acyl (e.g., iBu)Acyl protecting groups are recommended for LNA-G to prevent the formation of a +28 Da adduct during deprotection when using dmf.

Experimental Protocols

The following section outlines a detailed methodology for the solid-phase synthesis of an oligonucleotide containing an LNA-G monomer. This protocol assumes the use of an automated DNA synthesizer and acyl-protected LNA-G phosphoramidite.

Reagents and Materials
  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the desired 3'-terminal nucleoside.

  • Phosphoramidites: Standard DNA and acyl-protected LNA-G phosphoramidites (0.1 M in anhydrous acetonitrile).

  • Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Reagents:

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

  • Solvents: Anhydrous acetonitrile, dichloromethane.

Synthesis Cycle for LNA-G Incorporation
  • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside by treatment with the deblocking solution for 60-120 seconds. The support is then washed thoroughly with anhydrous acetonitrile.

  • Coupling: The acyl-protected LNA-G phosphoramidite and the DCI activator are simultaneously delivered to the synthesis column. A prolonged coupling time of 180-250 seconds is employed to ensure efficient reaction.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents for 30-45 seconds to prevent the formation of deletion mutants in subsequent cycles. The support is then washed with anhydrous acetonitrile.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester by treatment with the oxidizing solution for 45-60 seconds.[1] The support is then washed with anhydrous acetonitrile.

These steps are repeated for each subsequent monomer addition. For standard DNA monomer incorporation, the coupling time can be reduced to 30-60 seconds and the oxidation time to approximately 30 seconds.

Post-Synthesis Cleavage and Deprotection
  • The solid support is treated with concentrated aqueous ammonia at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.

  • The solution is then filtered to remove the solid support, and the resulting oligonucleotide solution is dried.

Purification

The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is commonly used for DMT-on purification, while anion-exchange HPLC is suitable for DMT-off purification.

  • Reversed-Phase HPLC (DMT-on):

    • Column: C18 silica (B1680970) column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the oligonucleotide.

    • The DMT-on full-length product is collected, and the DMT group is removed by treatment with an acid (e.g., 80% acetic acid). The detritylated oligonucleotide is then desalted.

  • Anion-Exchange HPLC (DMT-off):

    • Column: A stationary phase with quaternary ammonium (B1175870) functional groups.

    • Mobile Phase A: A low salt buffer (e.g., 20 mM Tris-HCl).

    • Mobile Phase B: A high salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl).

    • Gradient: A linear gradient from low to high salt concentration is used to elute the oligonucleotide based on its charge.

Visualizations

LNA-G Phosphoramidite Structure

Caption: Structure of an Acyl-Protected LNA-G Phosphoramidite Monomer.

Phosphoramidite Coupling Reaction

Coupling_Reaction LNA-G_Amidite LNA-G Phosphoramidite Activated_Intermediate Activated LNA-G Intermediate LNA-G_Amidite->Activated_Intermediate Activation Activator Activator (e.g., DCI) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Nucleophilic Attack Growing_Oligo Growing Oligonucleotide (on solid support with free 5'-OH) Growing_Oligo->Coupled_Product

Caption: Key steps in the LNA-G phosphoramidite coupling reaction.

Experimental Workflow for LNA-G Incorporation

Experimental_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking Coupling LNA-G Coupling (180-250s with DCI) Deblocking->Coupling Repeat Cycle Capping Capping Coupling->Capping Repeat Cycle Oxidation Oxidation (45-60s) Capping->Oxidation Repeat Cycle Oxidation->Deblocking Repeat Cycle Cleavage Cleavage & Deprotection (Ammonia) Purification HPLC Purification (RP or AEX) Cleavage->Purification Analysis QC Analysis (Mass Spec, CE) Purification->Analysis

Caption: Workflow for oligonucleotide synthesis with LNA-G incorporation.

References

Protecting Groups in LNA Phosphoramidite Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) has emerged as a important class of modified oligonucleotides, offering unprecedented thermal stability and nuclease resistance to antisense oligonucleotides, siRNAs, and diagnostic probes. The successful chemical synthesis of LNA-containing oligonucleotides via the phosphoramidite (B1245037) method is critically dependent on a robust protecting group strategy. This guide provides a comprehensive overview of the protecting groups used for LNA phosphoramidites, detailing their application in synthesis and the subsequent deprotection protocols.

Overview of Protecting Groups in LNA Phosphoramidite Chemistry

The synthesis of LNA oligonucleotides follows the well-established phosphoramidite solid-phase synthesis cycle. This process involves the sequential addition of monomeric LNA phosphoramidites to a growing chain on a solid support. To ensure the specific and efficient formation of the desired phosphodiester linkages, various functional groups on the LNA phosphoramidite monomer must be temporarily blocked or "protected."

The key components of an LNA phosphoramidite that require protection are:

  • 5'-Hydroxyl Group: Protected to prevent self-polymerization of the monomer.

  • Nucleobase Exocyclic Amines: Protected to prevent side reactions during phosphoramidite activation and coupling.

  • Phosphite (B83602) Group: A temporary protecting group is used to stabilize the trivalent phosphorus.

The inherent 2'-O,4'-C-methylene bridge of the LNA structure is formed during the synthesis of the nucleoside monomer and does not typically require a protecting group during the subsequent oligonucleotide synthesis.

Protecting Group Strategies for LNA Monomers

5'-Hydroxyl Protecting Group

The most commonly used protecting group for the 5'-hydroxyl function of LNA nucleosides is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1][2] The DMT group is stable under the basic conditions used for nucleobase protection and the anhydrous conditions of oligonucleotide synthesis. Its removal is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758), at the beginning of each synthesis cycle.[2][3] The release of the intensely colored DMT cation allows for real-time spectrophotometric monitoring of the coupling efficiency.[2]

Nucleobase Protecting Groups

The exocyclic amino groups of adenine, cytosine, and guanine (B1146940) are nucleophilic and must be protected to prevent unwanted side reactions during oligonucleotide synthesis. Thymine, lacking an exocyclic amine, does not require such protection.[1] The choice of nucleobase protecting groups is critical as it dictates the final deprotection conditions.

Commonly used protecting groups for LNA nucleobases include:

  • Adenine (A): Benzoyl (Bz) is a standard protecting group.[4] For milder deprotection schemes, phenoxyacetyl (Pac) can be used.[5]

  • Cytosine (C): Benzoyl (Bz) is traditionally used. However, Acetyl (Ac) is often preferred, especially when using faster deprotection methods with amine-based reagents like AMA, as it prevents transamination.[6][7]

  • Guanine (G): Isobutyryl (iBu) is a common choice for standard deprotection.[8] For faster deprotection, dimethylformamidine (dmf) is frequently employed.[4][9]

The selection of these protecting groups is a balance between their stability during the synthesis cycles and the ease of their removal during the final deprotection step.

Phosphate (B84403) Protecting Group

In phosphoramidite chemistry, the phosphorus atom is in a reactive trivalent state. To stabilize the phosphoramidite monomer and control its reactivity during coupling, a protecting group is attached to the phosphite oxygen. The most widely used group for this purpose is the 2-cyanoethyl (CE) group.[10][] The cyanoethyl group is stable throughout the synthesis cycle but can be readily removed at the end of the synthesis by β-elimination under basic conditions, typically during the cleavage of the oligonucleotide from the solid support.[]

Synthesis of LNA Phosphoramidites

The final step in the preparation of an LNA monomer for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of the 5'-O-DMT, N-protected LNA nucleoside.

A highly efficient and widely used method involves the use of 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator, such as 4,5-dicyanoimidazole (B129182) (DCI) .[4][12][13] This method offers high yields and purity, often eliminating the need for chromatographic purification of the resulting phosphoramidite.[12]

LNA_Phosphoramidite_Synthesis LNA_Nucleoside 5'-O-DMT, N-Protected LNA Nucleoside LNA_Phosphoramidite 5'-O-DMT, N-Protected LNA-3'-O-Phosphoramidite LNA_Nucleoside->LNA_Phosphoramidite Phosphitylating_Reagent 2-Cyanoethyl-N,N,N',N'- tetraisopropylphosphorodiamidite Phosphitylating_Reagent->LNA_Phosphoramidite Activator 4,5-Dicyanoimidazole (DCI) Activator->LNA_Phosphoramidite

Experimental Protocol: General Procedure for LNA Phosphitylation

The following is a general protocol for the synthesis of LNA phosphoramidites:

  • A 0.2 M solution of the 5'-O-DMT, N-protected LNA nucleoside (1.0 equivalent) in anhydrous dichloromethane is stirred under an argon atmosphere.[13]

  • A 1.0 M solution of 4,5-dicyanoimidazole (DCI) (0.70 equivalents) in anhydrous acetonitrile (B52724) is added to the nucleoside solution.[13]

  • 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) is then added dropwise.[13]

  • The reaction is monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed twice with a saturated aqueous solution of sodium bicarbonate and once with brine.[13]

  • The organic phase is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the LNA phosphoramidite as a foam.[13] This process typically results in high yields (≥95%).[13]

LNA Oligonucleotide Synthesis Cycle

LNA oligonucleotides are assembled on an automated DNA synthesizer using a repetitive four-step cycle. LNA phosphoramidites are known to be more sterically hindered than their DNA counterparts, which necessitates longer coupling times.[14]

LNA_Oligonucleotide_Synthesis_Cycle Start Solid Support with Initial Nucleoside Detritylation Detritylation Start->Detritylation End Full-Length Protected LNA Oligonucleotide Oxidation Oxidation Oxidation->End After final cycle

Quantitative Data on Synthesis Cycle Parameters

StepParameterDNA SynthesisLNA SynthesisReference(s)
Coupling Time~30 seconds180 - 250 seconds[14]
Oxidation Time~15-30 seconds45 seconds[14]

Deprotection and Cleavage of LNA Oligonucleotides

After the desired LNA oligonucleotide sequence has been assembled, the final step is to remove all protecting groups and cleave the oligonucleotide from the solid support. This process must be carefully controlled to avoid degradation of the product. The deprotection strategy is primarily determined by the set of nucleobase protecting groups used.

LNA_Deprotection_Workflow Start Protected LNA Oligonucleotide on Solid Support Cleavage_Deprotection Cleavage and Deprotection (e.g., NH4OH or AMA) Start->Cleavage_Deprotection Base-labile cleavage & removal of P- and N-protecting groups Purification Purification (e.g., HPLC or PAGE) Cleavage_Deprotection->Purification Crude LNA Oligonucleotide Final_Product Purified LNA Oligonucleotide Purification->Final_Product

Standard Deprotection

For LNA oligonucleotides synthesized with standard protecting groups (e.g., Bz-A, Bz-C, iBu-G), deprotection is typically carried out using concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.

Fast Deprotection

To reduce the deprotection time, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) is often used.[7][15] This method is significantly faster but requires the use of acetyl-protected cytosine (Ac-C) to prevent transamination, which would result in the formation of N4-methyl-cytosine.[15] It is also important to note that methylamine should be avoided when deprotecting oligonucleotides containing Me-Bz-C-LNA, as it can lead to the introduction of an N4-methyl modification.[14]

Table of Deprotection Conditions

Deprotection ReagentNucleobase Protecting GroupsTemperatureTimeReference(s)
Ammonium Hydroxide Standard (Bz-A, Bz-C, iBu-G)55°C8-16 hours[9][16]
AMA (Ammonium Hydroxide/Methylamine)Fast Deprotection (e.g., Bz-A, Ac-C, dmf-G)65°C10 minutes[15][17]
Potassium Carbonate in Methanol Ultra-Mild (Pac-A, Ac-C, iPr-Pac-G)Room Temp.4 hours[18]
Experimental Protocol: General Deprotection and Cleavage
  • Cleavage and Base Deprotection: The solid support containing the synthesized LNA oligonucleotide is treated with the chosen deprotection solution (e.g., concentrated ammonium hydroxide or AMA). The mixture is heated for the time and at the temperature specified in the table above. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the nucleobase protecting groups.[19][20]

  • Supernatant Collection: After cooling, the supernatant containing the crude oligonucleotide is collected.

  • Purification: The crude LNA oligonucleotide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter, failed sequences.[18]

Conclusion

The selection of an appropriate protecting group strategy is fundamental to the successful synthesis of high-quality LNA oligonucleotides. The use of the DMT group for 5'-hydroxyl protection, the cyanoethyl group for the phosphate, and a well-chosen set of base-labile nucleobase protecting groups allows for efficient and high-yield synthesis using automated phosphoramidite chemistry. Understanding the interplay between the protecting groups and the required deprotection conditions is essential for researchers and professionals working in the field of oligonucleotide therapeutics and diagnostics. The protocols and data presented in this guide offer a solid foundation for the synthesis and handling of these powerful molecules.

References

Methodological & Application

Application Notes & Protocols for DMT-LNA-G Phosphoramidite in Antisense Oligonucleotide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-DMT-2'-O,4'-C-methylene-N2-dimethylformamidyl-guanosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite (DMT-LNA-G phosphoramidite) in the design and synthesis of Locked Nucleic Acid (LNA)-based antisense oligonucleotides (ASOs). LNA modifications offer significant advantages for antisense applications, including enhanced binding affinity, improved nuclease resistance, and potent gene silencing activity.

Introduction to LNA Technology

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint pre-organizes the sugar into an RNA-like, A-form helical geometry, leading to several beneficial properties for antisense oligonucleotides.[1][2]

The incorporation of LNA monomers, such as that derived from DMT-LNA-G phosphoramidite (B1245037), into an oligonucleotide results in:

  • Unprecedented Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of duplexes with complementary RNA and DNA, with a reported increase of +2 to +10°C per LNA monomer.[1] This high binding affinity is crucial for effective targeting of RNA in vivo.[1][3]

  • Enhanced Nuclease Resistance: The locked structure of LNA provides substantial protection against degradation by both endonucleases and exonucleases, increasing the in vitro and in vivo stability of the oligonucleotide.[3][4][5]

  • Improved Specificity: The high affinity of LNA allows for the design of shorter oligonucleotides without compromising target binding, which can lead to improved specificity and reduced off-target effects.[5]

  • Potent Gene Silencing: LNA-modified ASOs, particularly in a "gapmer" design, are potent inhibitors of gene expression.[6][7] These gapmers typically consist of a central block of DNA or phosphorothioate (B77711) DNA flanked by LNA "wings," and they mediate the degradation of the target mRNA via RNase H activity.[1][4]

Key Properties and Performance Data

The incorporation of LNA monomers significantly enhances the performance of antisense oligonucleotides. The following tables summarize key quantitative data comparing LNA-modified oligonucleotides with unmodified DNA and other modifications.

Table 1: Hybridization Affinity (Melting Temperature, Tm)

Oligonucleotide TypeTargetTm (°C) per LNA Modification IncreaseReference
LNA/RNARNA+2 to +10[1]
LNA/DNADNA+3 to +8[8]

Table 2: Nuclease Resistance

Oligonucleotide TypeSerum Stability (Half-life)Reference
Unmodified DNAMinutes[4]
Phosphorothioate DNAHours[4]
LNA/DNA Gapmer>12 hours[4]
Fully LNAVery High[9]

Table 3: Gene Silencing Potency (IC50)

ASO DesignTarget GeneCell LineIC50 (nM)Reference
LNA GapmerPCSK9HepG2<10[10]
LNA GapmerBcl-2518A2 MelanomaLow micromolar[7]
Antigene LNAProgesterone ReceptorHuman Cells<10[11]

Table 4: Affinity Constants for Duplex Formation

DuplexAffinity Constant (L mol⁻¹)Reference
DNA:DNA1.5 x 10⁹[3][12]
LNA (T-modified):DNA4.0 x 10⁹[3][12]
Fully LNA:DNA>10¹²[3][12]

Experimental Protocols

Protocol 1: Synthesis of LNA-Containing Oligonucleotides

This protocol outlines the solid-phase synthesis of LNA-containing oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer.[13]

Materials:

  • This compound and other LNA phosphoramidites (A, C, T)

  • Standard DNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.[13] Note that some LNA phosphoramidites may require a co-solvent like THF.[13]

  • Automated Synthesis Cycle: Program the DNA synthesizer to perform the standard phosphoramidite cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleotide.

    • Coupling: Addition of the phosphoramidite, activated by the activator solution, to the free 5'-hydroxyl group. A longer coupling time (e.g., 180-250 seconds) is recommended for the sterically hindered LNA phosphoramidites.[13]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the CPG support using concentrated ammonium hydroxide.

    • Heat the solution to complete the removal of the base protecting groups. Avoid using methylamine (B109427) for deprotection of oligonucleotides containing Me-Bz-C-LNA.[13]

  • Purification: Purify the crude oligonucleotide using methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Anion-Exchange HPLC (AEX-HPLC).[14][15][16] AEX-HPLC is particularly effective for separating LNA-modified oligonucleotides.[15]

  • Desalting and Quantification: Desalt the purified oligonucleotide and quantify the yield using UV spectrophotometry.[16]

  • Quality Control: Verify the identity and purity of the final product by mass spectrometry.[16]

Protocol 2: In Vitro Gene Silencing using LNA Gapmers

This protocol describes the delivery of LNA gapmer ASOs to cultured cells to assess their gene silencing efficacy. This can be achieved with or without a transfection reagent, a method termed "gymnotic delivery".[6][7][17]

Materials:

  • LNA gapmer ASO targeting the gene of interest

  • Control LNA ASO (scrambled sequence)

  • Cultured cells (adherent or suspension)

  • Appropriate cell culture medium and serum

  • Phosphate-Buffered Saline (PBS)

  • (Optional) Transfection reagent (e.g., lipofection reagent)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein extraction and Western blotting

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in 6-well plates at a density that will result in confluence at the end of the experiment.[7]

    • Suspension cells: Seed cells at an appropriate density (e.g., 250,000 cells/well in a 6-well plate).[7]

  • Oligonucleotide Delivery:

    • Gymnotic Delivery: The day after seeding, add the LNA gapmer ASO (dissolved in PBS) directly to the cell culture medium to a final concentration in the low micromolar range (e.g., 1-10 µM).[6][7]

    • Transfection-mediated Delivery: Follow the manufacturer's protocol for the chosen transfection reagent to form complexes of the LNA ASO and deliver them to the cells.

  • Incubation: Incubate the cells for a period sufficient to observe gene silencing, typically 2 to 6 days.[7]

  • Analysis of Gene Expression:

    • mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the results to a housekeeping gene.

    • Protein Level: Lyse the cells, extract total protein, and perform Western blotting to determine the protein levels of the target gene.

  • Controls: Include untreated cells and cells treated with a scrambled LNA ASO as negative controls to ensure the observed silencing is sequence-specific.

Protocol 3: In Vivo Evaluation of LNA ASO Efficacy in Mice

This protocol provides a general framework for assessing the in vivo activity of LNA ASOs in a mouse model.[7][10]

Materials:

  • LNA ASO formulated in sterile saline

  • Control LNA ASO in sterile saline

  • Female NMRI mice (or other appropriate strain)

  • RNA stabilization reagent

  • Reagents for tissue homogenization, RNA/protein extraction, and analysis

Procedure:

  • Animal Dosing: Administer the LNA ASO to mice via intravenous (i.v.) injection at a specified dose (e.g., 5 mg/kg/day) for a defined period (e.g., three consecutive days).[7]

  • Tissue Collection: At a predetermined time point after the last dose (e.g., 24 hours), sacrifice the animals and dissect the target tissues (e.g., liver).[7]

  • Sample Preservation: Immediately place the tissue samples in an RNA stabilization reagent to preserve the integrity of the RNA.[7]

  • Analysis of Target Gene Expression:

    • Homogenize the tissue samples and extract total RNA and protein.

    • Analyze the mRNA and protein levels of the target gene using qRT-PCR and Western blotting, respectively.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Phosphoramidite Chemistry s2 Cleavage & Deprotection s1->s2 s3 Purification (HPLC) s2->s3 s4 QC (Mass Spec) s3->s4 iv2 ASO Delivery s4->iv2 LNA ASO inv1 Animal Dosing s4->inv1 LNA ASO iv1 Cell Culture iv1->iv2 iv3 Gene Expression Analysis (qRT-PCR, Western Blot) iv2->iv3 inv2 Tissue Collection inv1->inv2 inv3 Gene Expression Analysis inv2->inv3

Caption: Experimental workflow for LNA ASO design and testing.

rnase_h_mechanism aso LNA-DNA Gapmer ASO duplex ASO:mRNA Heteroduplex aso->duplex mrna Target mRNA mrna->duplex rnaseh RNase H duplex->rnaseh cleavage mRNA Cleavage rnaseh->cleavage silencing Gene Silencing cleavage->silencing

Caption: RNase H-mediated gene silencing by LNA gapmer ASOs.

lna_properties lna LNA Monomer prop1 Increased Binding Affinity lna->prop1 prop2 Enhanced Nuclease Resistance lna->prop2 prop3 Potent Gene Silencing lna->prop3

References

Revolutionizing qPCR Specificity: The Integration of LNA®-G in Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative real-time PCR (qPCR), achieving high specificity is paramount for accurate and reliable gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and rare allele detection. Non-specific amplification can lead to false-positive results and misinterpretation of data, posing significant challenges in research and diagnostics. The incorporation of Locked Nucleic Acid (LNA®) monomers into qPCR probes has emerged as a powerful strategy to overcome these limitations. This application note details the benefits and methodology of incorporating LNA-Guanine (LNA-G) into qPCR probes to significantly enhance specificity and discrimination of closely related sequences.

Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a dramatic increase in the thermal stability of the duplex formed with a complementary DNA or RNA strand.[1] For each LNA monomer incorporated, the melting temperature (Tm) of the probe can increase by 2–8°C.[1] This enhanced binding affinity allows for the design of shorter probes with higher specificity, which is particularly advantageous for targeting AT-rich regions and for discriminating between single nucleotide differences.[1]

Key Advantages of LNA-G Incorporation

The inclusion of LNA bases, including LNA-G, into qPCR probes offers several distinct advantages over traditional DNA probes:

  • Unparalleled Specificity and Mismatch Discrimination: The locked structure of LNA significantly destabilizes mismatched base pairs. This results in a much larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets, often around 20°C for a single mismatch, a level of discrimination not achievable with standard DNA probes.[2] This is especially critical for applications like SNP genotyping and allele-specific PCR.

  • Increased Thermal Stability: The higher binding affinity conferred by LNA allows for the use of shorter probes while maintaining a high melting temperature (Tm).[2] Shorter probes exhibit superior quenching efficiency and a higher signal-to-noise ratio.[3]

  • Enhanced Sensitivity: The combination of LNA-modified primers and probes can lead to earlier quantification cycle (Cq) values, indicating a more than 100-fold increase in detection sensitivity compared to assays using standard DNA oligonucleotides.[4]

  • Flexibility in Probe Design: The ability to strategically place LNA monomers allows for the fine-tuning of probe Tm, making it easier to design effective probes for challenging sequences, such as those with low GC content.[1]

Data Presentation

The following tables summarize the quantitative improvements observed when incorporating LNA into qPCR probes, particularly for SNP discrimination.

Table 1: Thermodynamic Stability of LNA-G Modified Probes vs. DNA Probes

Probe TypeSequence (5'-3')LNA PositionTm (°C)ΔTm vs. DNA (°C)
DNA ProbeGTCGAACAGC-51.8-
LNA-G ProbeGTCG+AACAGCG56.1+4.3
DNA ProbeATCTATCCGGC-52.7-
LNA-G ProbeATCTATCC+GGCG55.9+3.2
Data adapted from a study on LNA substitution.[5] The '+' indicates an LNA modification.

Table 2: Performance of LNA Probes in Allelic Discrimination

Assay TargetProbe TypeTarget MatchCq ValueΔCq (Mismatch - Match)
B. animalis subsp. lactis DSM 15954LNA ProbePerfect Match22.88\multirow{2}{}{No amplification of non-target}
B. animalis subsp. lactis DSM 15954LNA ProbeMismatch (Non-target)No Amplification
B. animalis subsp. lactis Bi-07LNA ProbePerfect Match20.13\multirow{2}{}{No amplification of non-target}
B. animalis subsp. lactis Bi-07LNA ProbeMismatch (Non-target)No Amplification
Data from a study on the specific identification of probiotic strains using LNA probes.[6] The LNA probes were designed to target a single SNP.

Experimental Protocols

This section provides a detailed methodology for designing and implementing LNA-G enhanced qPCR probes for improved specificity, particularly for SNP genotyping.

LNA-G Probe Design Guidelines

Successful implementation of LNA-G probes begins with careful design. The following guidelines are recommended for optimal performance in SNP detection:

  • Probe Length: Design probes to be approximately 12-15 nucleotides in length.[2] The increased Tm from LNA incorporation allows for shorter probes.

  • LNA Placement for SNP Detection: For maximal mismatch discrimination, place a triplet of LNA bases centered around the SNP site.[7][8]

  • G:T Mismatches: Avoid placing an LNA modification on the guanine (B1146940) in a G-T mismatch, as this can paradoxically decrease discrimination.[7][8]

  • Tm Optimization: Aim for a probe Tm that is 5-10°C higher than the primers.[8] The Tm can be fine-tuned by adjusting the number of LNA modifications. Each LNA addition increases the Tm by approximately 2-8°C.[1]

  • General Design Considerations:

    • Avoid stretches of more than four consecutive LNA bases.

    • Keep the GC content between 30-60%.

    • Avoid self-complementarity and complementarity with other LNA-containing oligonucleotides in the assay.

qPCR Protocol for SNP Genotyping with LNA-G Probes

This protocol provides a general framework. Optimization of primer and probe concentrations, as well as cycling conditions, may be necessary for specific assays.

1. Reagent Preparation:

  • Template DNA: Purified genomic DNA (1-10 ng per reaction).

  • Primers: Forward and reverse primers designed to flank the target region.

  • LNA Probes: Two allele-specific LNA probes, each labeled with a different fluorophore (e.g., FAM and HEX/VIC).

  • qPCR Master Mix: A universal probe-based qPCR master mix (2x concentration). Many commercial master mixes are compatible with LNA probes.

2. Reaction Setup:

Prepare the reaction mix on ice. For a single 20 µL reaction, the components are as follows:

ComponentVolume (µL)Final Concentration
2x qPCR Master Mix101x
Forward Primer (10 µM)1.8900 nM
Reverse Primer (10 µM)1.8900 nM
Allele 1 LNA Probe (5 µM)0.5250 nM
Allele 2 LNA Probe (5 µM)0.5250 nM
Template DNA1-51-10 ng
Nuclease-free waterUp to 20-

3. qPCR Cycling Conditions:

The following cycling conditions are a starting point and should be optimized for your specific instrument and assay.

StepTemperature (°C)TimeCycles
Polymerase Activation952-4 minutes1
Denaturation9515 seconds\multirow{2}{*}{40-45}
Annealing/Extension6045-60 seconds

Data acquisition should be performed during the annealing/extension step.

Mandatory Visualizations

LNA_Mechanism cluster_0 Standard DNA Probe cluster_1 LNA-G Modified Probe DNA_Probe DNA Probe DNA_Target Target DNA DNA_Probe->DNA_Target Stable Hybridization DNA_Mismatch Mismatched Target DNA_Probe->DNA_Mismatch Less Stable Hybridization (Small ΔTm) LNA_Probe LNA-G Probe LNA_Target Target DNA LNA_Probe->LNA_Target Highly Stable Hybridization LNA_Mismatch Mismatched Target LNA_Probe->LNA_Mismatch Highly Unstable Hybridization (Large ΔTm)

Caption: Mechanism of LNA-enhanced specificity.

qPCR_Workflow cluster_workflow Experimental Workflow for LNA-G Probe qPCR design 1. LNA-G Probe & Primer Design setup 2. Reaction Setup design->setup qpcr 3. qPCR Amplification setup->qpcr analysis 4. Data Analysis qpcr->analysis results Allelic Discrimination Plot analysis->results

Caption: Workflow for LNA-G probe qPCR experiments.

Conclusion

The incorporation of LNA-G into qPCR probes represents a significant advancement in nucleic acid-based diagnostics and research. The enhanced thermal stability and superior mismatch discrimination capabilities of LNA-modified probes lead to assays with exceptional specificity and sensitivity. By following the detailed design guidelines and experimental protocols outlined in this application note, researchers can confidently develop robust and reliable qPCR assays for a wide range of applications, from SNP genotyping to the detection of rare mutations, thereby accelerating discoveries in genomics and molecular medicine.

References

Unlocking PCR Specificity and Sensitivity: Design Considerations for LNA®-Modified Primers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locked Nucleic Acid (LNA®) modified oligonucleotides have emerged as a powerful tool to enhance the performance of Polymerase Chain Reaction (PCR) assays. By incorporating LNA monomers, which feature a methylene (B1212753) bridge locking the ribose in a C3'-endo conformation, these primers and probes exhibit significantly increased thermal stability and hybridization specificity.[1][2][3] This application note provides a comprehensive guide to the design considerations for LNA®-modified PCR primers, enabling researchers to harness their advantages for applications requiring high sensitivity and specificity, such as single nucleotide polymorphism (SNP) genotyping, detection of low-abundance targets, and multiplex PCR. Detailed protocols for the application of LNA®-modified primers in standard PCR and quantitative PCR (qPCR) are also presented.

Introduction

The performance of PCR is critically dependent on the specificity of primer hybridization to the target sequence. Off-target binding can lead to the amplification of non-specific products, reducing the yield of the desired amplicon and complicating data interpretation. LNA® technology offers a robust solution to these challenges. The incorporation of LNA® bases into DNA oligonucleotides increases the melting temperature (Tm) of the primer-template duplex by approximately 2-8 °C per LNA® monomer.[] This enhanced binding affinity allows for the use of shorter primers, which inherently possess higher specificity, and enables more stringent annealing temperatures during PCR, further minimizing non-specific amplification.[5][6]

The locked C3'-endo conformation of the LNA® ribose moiety pre-organizes the phosphate (B84403) backbone, leading to improved base stacking and stronger hybridization.[7][8] This unique structural feature is particularly advantageous for discriminating between closely related sequences, making LNA®-modified primers and probes highly effective for allele-specific PCR and SNP detection.[9][10]

Key Advantages of LNA®-Modified Primers:

  • Increased Thermal Stability: Higher Tm allows for more stringent PCR conditions and the design of shorter, more specific primers.[1][6]

  • Enhanced Specificity: Superior mismatch discrimination is ideal for allele-specific amplification and SNP genotyping.[9][10][11]

  • Improved Sensitivity: Enables the reliable detection of low-abundance nucleic acid targets.[12][13]

  • Greater Design Flexibility: Facilitates the design of primers for challenging sequences, such as AT-rich regions.[14][15]

  • Multiplexing Capabilities: The enhanced specificity and sensitivity of LNA® primers are beneficial for the development of robust multiplex PCR assays.[12]

Design Considerations for LNA®-Modified PCR Primers

Careful design of LNA®-modified primers is crucial for optimal PCR performance. The following guidelines provide a framework for designing effective LNA® primers for various applications.

General Design Guidelines

dot

Caption: General workflow for designing LNA®-modified PCR primers.

ParameterRecommendationRationale
Primer Length 18-25 nucleotidesStandard length for PCR primers.
GC Content 30-60%[16][17]Ensures stable hybridization without promoting non-specific binding.
LNA Placement Strategically place LNAs where increased specificity or Tm is needed.[16] For general primers, distributing a few LNAs centrally can be effective.[18]To maximize the benefits of LNA modification.
Number of LNAs For a typical 18-mer primer, a maximum of 7-8 LNAs is recommended.[1][16]Excessive LNA content can lead to overly stable primers and potential self-dimerization.
Consecutive LNAs Avoid stretches of more than 4 consecutive LNA bases.[1][16][17]Long stretches of LNAs can cause very tight hybridization, potentially inhibiting polymerase extension.
Melting Temperature (Tm) Aim for a Tm of 58-60°C for standard PCR. The Tm of the forward and reverse primers should be similar.[16]Ensures efficient and specific annealing of both primers during thermal cycling.
Tm Increase per LNA Each LNA substitution increases the Tm by approximately 2-8°C.[3][]This allows for precise Tm tuning.
Self-Complementarity Avoid LNA self-complementarity and complementarity to other LNA-containing oligonucleotides in the assay.[16][17]LNA bases bind very tightly to other LNAs, increasing the risk of primer-dimer formation.
3' End Avoid placing blocks of LNA bases near the 3' end.[16] However, for allele-specific PCR, a single LNA at the 3' end can be highly effective.[9][10]Blocks of LNAs at the 3' end may inhibit polymerase extension.
Design for SNP Detection

LNA®-modified primers and probes are exceptionally well-suited for SNP genotyping due to their superior mismatch discrimination.

dot

Caption: Design considerations for LNA® primers and probes for SNP detection.

ApplicationDesign StrategyRationale
Allele-Specific PCR Primers Place a single LNA at the 3'-end of the primer corresponding to the SNP.[9][10] Alternatively, place the LNA one base away from the 3' end.[9]Dramatically improves the discriminatory power of the primer, as extension is less efficient with a 3' mismatch.
SNP Detection Probes Design probes of approximately 12 nucleotides in length.[9][16] Position 2-3 LNA bases directly at the SNP site, ideally in the center of the probe.[9][16] Aim for a Tm of approximately 65°C.[9][16]The high affinity of LNA® probes allows for the use of short probes, which exhibit a significant Tm difference (ΔTm) between perfectly matched and mismatched targets, often around 20°C.[9]
Design for qPCR Probes

LNA® modifications are also highly beneficial for the design of hydrolysis probes used in qPCR.

ParameterRecommendationRationale
Probe Length 15-18 nucleotides (typically 5-8 bases shorter than corresponding DNA probes).[16]The increased Tm from LNA allows for shorter probes, which leads to more efficient quenching and a higher signal-to-noise ratio.[5][17]
Tm The Tm of the probe should be 5-10°C higher than the Tm of the primers.[16] A typical probe Tm is 65-70°C.[16]Ensures that the probe is fully hybridized during the extension phase, allowing for efficient cleavage by the polymerase.
LNA Placement Place a single LNA at the site of a single nucleotide mutation if applicable.[16] Avoid placing LNAs in sequences that may form secondary structures.[16]Maximizes discrimination and ensures the probe remains in a linear conformation for hybridization.
5' End Avoid a Guanine (G) at the 5'-end next to the fluorophore.[16]Guanine can quench the fluorescence of some reporter dyes.
3' End The 3'-end of the probe must be blocked to prevent extension by the polymerase.[16]Common blocking groups include a phosphate group (PO4) or an amino modifier.

Experimental Protocols

Protocol 1: Standard PCR with LNA®-Modified Primers

This protocol provides a general starting point for PCR using LNA®-modified primers. Optimization of annealing temperature and primer concentration may be required for specific targets.

Materials:

  • DNA template

  • Forward LNA®-modified primer (10 µM)

  • Reverse LNA®-modified primer (10 µM)

  • Hot-start Taq DNA polymerase

  • dNTP mix (10 mM each)

  • PCR buffer (10X)

  • Nuclease-free water

Procedure:

  • Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of reactions plus one extra to account for pipetting errors. For a single 25 µL reaction, combine the following:

ComponentVolumeFinal Concentration
10X PCR Buffer2.5 µL1X
dNTP Mix (10 mM)0.5 µL200 µM each
Forward Primer (10 µM)0.5 µL0.2 µM
Reverse Primer (10 µM)0.5 µL0.2 µM
Hot-start Taq Polymerase0.25 µL1.25 units
Nuclease-free waterUp to 24 µL-
  • Add DNA Template: Add 1 µL of DNA template (1-100 ng) to each PCR tube.

  • Add Master Mix: Aliquot 24 µL of the master mix to each PCR tube containing the template.

  • Thermal Cycling: Perform PCR using the following cycling conditions. The annealing temperature (Ta) should be optimized. A good starting point is 3-5°C above the calculated Tm of the LNA® primers.

StepTemperatureTimeCycles
Initial Denaturation95°C2-10 min1
Denaturation95°C15-30 sec30-40
AnnealingTa (°C)30 sec
Extension72°C30-60 sec
Final Extension72°C5-10 min1
Hold4°C
  • Analyze PCR Products: Analyze the PCR products by agarose (B213101) gel electrophoresis.

Protocol 2: qPCR with LNA®-Modified Probes

This protocol is for a typical qPCR assay using a 5' nuclease (TaqMan®-like) LNA®-modified probe.

Materials:

  • cDNA or DNA template

  • Forward primer (10 µM)

  • Reverse primer (10 µM)

  • LNA®-modified qPCR probe (5 µM)

  • qPCR Master Mix (2X) containing hot-start DNA polymerase, dNTPs, and buffer

  • Nuclease-free water

Procedure:

  • Prepare the qPCR Reaction Mix: On ice, prepare a reaction mix for the desired number of reactions plus one extra. For a single 20 µL reaction, combine the following:

ComponentVolumeFinal Concentration
2X qPCR Master Mix10 µL1X
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
LNA® Probe (5 µM)0.4 µL100-200 nM[1]
Nuclease-free waterUp to 18 µL-
  • Add Template: Add 2 µL of template DNA or cDNA to each well of a qPCR plate.

  • Add Reaction Mix: Aliquot 18 µL of the reaction mix to each well.

  • qPCR Cycling: Perform qPCR using a two-step cycling protocol, which is often suitable due to the high Tm of LNA® probes and primers.

StepTemperatureTimeCycles
Initial Denaturation95°C10 min1
Denaturation95°C15 sec40
Annealing/Extension60°C60 sec
  • Data Analysis: Analyze the amplification data according to the instrument manufacturer's instructions to determine the cycle threshold (Ct) values.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low amplification Annealing temperature is too high.Decrease the annealing temperature in 2°C increments.
Primer design is suboptimal.Re-design primers following the guidelines. Ensure LNAs are not inhibiting polymerase extension.
Inhibitors in the template DNA.Re-purify the DNA template.
Non-specific products Annealing temperature is too low.Increase the annealing temperature in 2°C increments. The high Tm of LNA® primers often allows for higher annealing temperatures.[18]
Primer-dimer formation.Review primer design for self-complementarity, especially involving LNA bases.[16][17]
Poor qPCR efficiency Suboptimal primer/probe concentrations.Titrate primer and probe concentrations to find the optimal ratio.
Inefficient probe cleavage.Ensure the probe Tm is significantly higher than the annealing/extension temperature.

Conclusion

LNA®-modified primers and probes offer significant advantages for a wide range of PCR applications by enhancing thermal stability, specificity, and sensitivity. By adhering to the design principles outlined in this application note, researchers can effectively develop robust and reliable PCR and qPCR assays for challenging targets. The provided protocols serve as a starting point for the implementation of LNA® technology, enabling more precise and sensitive nucleic acid detection and analysis. The unique properties of LNA® oligonucleotides make them an invaluable tool for researchers, scientists, and drug development professionals seeking to push the boundaries of PCR-based methodologies.

References

Application of LNA®-G in Fluorescence In Situ Hybridization (FISH) Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for utilizing Locked Nucleic Acid (LNA®)-Guanosine enhanced probes in Fluorescence In Situ Hybridization (FISH).

Locked Nucleic Acid (LNA®) technology represents a significant advancement in nucleic acid chemistry, offering unprecedented improvements in the performance of oligonucleotide probes for a variety of molecular biology applications, including FISH. LNA® bases are bicyclic nucleic acid analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, "locking" the molecule in an ideal A-type helix conformation. This structural constraint dramatically increases the binding affinity and thermal stability of LNA®-containing oligonucleotides when hybridized to their complementary DNA or RNA targets.[1][2] The incorporation of LNA®-G, in particular, contributes to this enhanced stability and specificity.

The use of LNA®-modified oligonucleotides as FISH probes offers several key advantages over traditional DNA probes. These benefits include significantly higher thermal stability, allowing for more stringent hybridization and washing conditions, which in turn reduces background noise and improves specificity.[2] The enhanced binding affinity of LNA® probes also translates to shorter hybridization times, streamlining experimental workflows.[2] Furthermore, the high discriminatory power of LNA® probes enables the detection of single nucleotide polymorphisms (SNPs) and the differentiation of closely related sequences, making them invaluable tools for genetic analysis and diagnostics.

Data Presentation: Performance of LNA®-Enhanced FISH Probes

The integration of LNA® monomers into FISH probes leads to quantifiable improvements in their performance characteristics. The following table summarizes key quantitative data, comparing LNA®-enhanced probes with conventional DNA probes.

ParameterConventional DNA ProbesLNA®-Enhanced ProbesKey Advantages of LNA® Probes
Probe Length Typically 40-50 nucleotides for sufficient binding.[3]Typically 15-30 nucleotides, can be as short as 10-15.[4]Better cell and tissue penetration; easier and more cost-effective synthesis.
Melting Temperature (Tm) Dependent on sequence length and GC content.Each LNA® substitution increases Tm by 2-6 °C.[5]Higher Tm allows for more stringent hybridization and washing conditions, leading to lower background and higher specificity.
Hybridization Time Often requires overnight incubation.Can be as short as 1 hour.[1]Significant reduction in experimental time.
Binding Affinity (ΔG°) Standard binding affinity.Significantly higher binding affinity.More stable probe-target duplexes, enabling detection of low-abundance targets.
Specificity Can be prone to non-specific binding, requiring careful optimization.Superior mismatch discrimination.Enables allele-specific detection and SNP genotyping.
Signal Intensity Variable, can be low for short probes or low-abundance targets.Generally stronger and more robust signals.[6]Improved sensitivity of detection.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing LNA®-G FISH probes.

Protocol 1: Detection of mRNA in Cultured Cells using LNA®-FISH

This protocol is adapted for the detection of a specific mRNA target in fixed, permeabilized cultured cells.

Materials:

  • LNA®-FISH probe, fluorescently labeled (e.g., with Cy3 or FAM)

  • Cultured cells on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Hybridization Buffer: 50% Formamide, 2x SSC, 10% Dextran Sulfate, 1 mg/mL Yeast tRNA

  • Wash Buffer 1: 50% Formamide, 2x SSC

  • Wash Buffer 2: 2x SSC

  • Wash Buffer 3: 1x SSC

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Hybridization:

    • Pre-warm Hybridization Buffer to 37°C.

    • Dilute the LNA®-FISH probe in Hybridization Buffer to the desired final concentration (typically 1-10 nM).

    • Apply the probe mixture to the coverslip and incubate in a humidified chamber at a temperature 30°C below the calculated RNA Tm for 1-4 hours.[7]

  • Washing:

    • Wash the coverslips twice with pre-warmed Wash Buffer 1 for 15 minutes each at the hybridization temperature.

    • Wash twice with pre-warmed Wash Buffer 2 for 10 minutes each at room temperature.

    • Wash once with Wash Buffer 3 for 5 minutes at room temperature.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets.

Protocol 2: Detection of Chromosomal DNA Repeats using LNA®-FISH

This protocol is designed for the detection of repetitive DNA sequences on metaphase chromosomes.

Materials:

  • LNA®-FISH probe, fluorescently labeled

  • Metaphase chromosome spreads on microscope slides

  • 2x SSC

  • 70%, 85%, and 100% Ethanol (B145695)

  • Denaturation Solution: 70% Formamide, 2x SSC, pH 7.0

  • Hybridization Buffer: 50% Formamide, 2x SSC, 10% Dextran Sulfate

  • Wash Buffer 1: 50% Formamide, 2x SSC

  • Wash Buffer 2: 0.1x SSC

  • DAPI solution

  • Antifade mounting medium

Procedure:

  • Slide Preparation:

    • Age the chromosome spreads overnight at room temperature.

  • Denaturation:

    • Immerse the slides in Denaturation Solution at 72°C for 2 minutes.

    • Dehydrate the slides in an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

  • Hybridization:

    • Warm the Hybridization Buffer to 37°C.

    • Dilute the LNA®-FISH probe in the Hybridization Buffer (final concentration typically 5-20 nM).

    • Apply the probe solution to the denatured slide, cover with a coverslip, and seal.

    • Incubate in a humidified chamber at 37°C for 1-2 hours.

  • Washing:

    • Carefully remove the coverslip.

    • Wash the slides in Wash Buffer 1 at 42°C for 15 minutes.

    • Wash in Wash Buffer 2 at 60°C for 10 minutes.

    • Wash briefly in 2x SSC at room temperature.

  • Counterstaining and Mounting:

    • Stain with DAPI solution for 5 minutes.

    • Rinse with 2x SSC.

    • Mount with an antifade mounting medium.

  • Imaging:

    • Analyze the slides using a fluorescence microscope.

Mandatory Visualizations

The following diagrams illustrate key aspects of LNA®-G FISH technology.

LNA_Probe_Design_Logic cluster_input Input Parameters cluster_design Probe Design Considerations cluster_output Output Target_Sequence Target Sequence (DNA/RNA) Length Length (15-30 nt) Target_Sequence->Length Desired_Tm Desired Tm (~75°C) GC_Content GC Content (30-60%) Desired_Tm->GC_Content LNA_Placement LNA Placement (avoid >4 consecutive) Length->LNA_Placement GC_Content->LNA_Placement Optimized_Probe Optimized LNA®-G Probe Sequence LNA_Placement->Optimized_Probe Avoid_Self_Comp Avoid Self-Complementarity Avoid_Self_Comp->Optimized_Probe Avoid_G_Stretches Avoid >3 consecutive G's Avoid_G_Stretches->Optimized_Probe

Caption: Logical workflow for designing optimal LNA®-G FISH probes.

LNA_FISH_Workflow Start Start Sample_Prep Sample Preparation (Cell Fixation & Permeabilization) Start->Sample_Prep Hybridization Hybridization with LNA®-G Probe Sample_Prep->Hybridization Washing Post-Hybridization Washes (Stringent Conditions) Hybridization->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Fluorescence Microscopy & Image Analysis Mounting->Imaging End End Imaging->End

Caption: Standard experimental workflow for LNA®-G FISH.

LNA_Binding_Mechanism DNA_Probe Flexible DNA Probe DNA_Hybrid Less Stable Duplex (Lower Tm) DNA_Probe->DNA_Hybrid Hybridization DNA_Target Target Nucleic Acid DNA_Target->DNA_Hybrid LNA_Probe Pre-organized LNA® Probe ('Locked' Conformation) LNA_Hybrid Highly Stable Duplex (Higher Tm) LNA_Probe->LNA_Hybrid Hybridization LNA_Target Target Nucleic Acid LNA_Target->LNA_Hybrid

Caption: Mechanism of enhanced binding affinity of LNA® probes.

References

Application Notes & Protocols for DMT-LNA-G Phosphoramidite in SNP Genotyping Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation in the human genome and are critical in biomedical research, disease diagnosis, and drug development. Accurate and robust SNP genotyping is essential for these applications. The use of Locked Nucleic Acid (LNA) technology in oligonucleotide probes and primers offers a significant enhancement in SNP detection capabilities. DMT-LNA-G phosphoramidite (B1245037) is a key building block for synthesizing LNA-modified oligonucleotides, providing unprecedented thermal stability and specificity.

LNA is a bicyclic nucleic acid analog where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This "locked" conformation results in a higher binding affinity (increased melting temperature, Tm) of LNA-containing oligonucleotides to their complementary DNA or RNA targets.[1][3] This enhanced affinity allows for the use of shorter probes, which in turn provides superior mismatch discrimination, a crucial feature for reliable SNP genotyping.[1][4][5]

These application notes provide a comprehensive overview and detailed protocols for the effective use of DMT-LNA-G phosphoramidite in the synthesis of LNA-modified oligonucleotides for various SNP genotyping assays.

Key Advantages of LNA-G in SNP Genotyping

Incorporating LNA-G, synthesized using this compound, into SNP genotyping probes and primers offers several distinct advantages over traditional DNA-based methods:

  • Enhanced Thermal Stability: Each LNA modification can increase the melting temperature (Tm) of a duplex by 2-8 °C, allowing for the use of shorter probes with higher affinity.[3][6]

  • Superior Mismatch Discrimination: LNA-modified probes exhibit a significantly larger change in melting temperature (ΔTm) between perfectly matched and mismatched targets, often around 20°C for a single mismatch.[4] This makes it easier to distinguish between different alleles.

  • Increased Specificity and Sensitivity: The high binding affinity of LNA oligonucleotides leads to more specific and sensitive assays, enabling the detection of even subtle genetic variations.[4][7]

  • Flexibility in Assay Design: The ability to "fine-tune" the Tm of probes and primers by strategically placing LNA bases allows for greater flexibility in assay design, including multiplex assays.[1][6]

Data Presentation

The following tables summarize the expected performance characteristics of LNA-modified oligonucleotides in SNP genotyping assays based on published data.

Parameter DNA Probes LNA-Modified Probes Reference
Probe Length (typical)20-30 nucleotides12-20 nucleotides[4]
Tm Increase per ModificationN/A2-8 °C[3][6]
ΔTm (Perfect Match vs. Mismatch)4-8 °C15-20 °C[4][8]
Assay SensitivityStandardHigh[4][7]
Assay SpecificityStandardHigh[4][7]
Table 1: Comparison of DNA and LNA-Modified Probes for SNP Genotyping.
LNA Probe Design Parameter Guideline Rationale Reference
LNA Placement for SNP DetectionPosition 2-3 LNA bases at or near the SNP site.Maximizes the destabilizing effect of a mismatch.[4][9]
Probe LengthApproximately 12-15 nucleotides.Shorter probes offer better mismatch discrimination.[4][10]
Target Tm63-65 °CProvides a good balance between stability and specificity.[9]
Consecutive LNAsAvoid stretches of more than 4 LNAs.Can lead to overly tight binding and reduced specificity.[6]
Self-ComplementarityAvoid palindromic sequences with LNA bases.Minimizes the formation of secondary structures.[4][10]
Table 2: Design Guidelines for LNA-based SNP Genotyping Probes.

Experimental Protocols

This section provides detailed protocols for SNP genotyping using LNA-modified probes synthesized with this compound. The primary method described is a real-time PCR-based allelic discrimination assay.

LNA Oligonucleotide Synthesis

LNA-containing oligonucleotides can be synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.[1][3]

  • Phosphoramidite Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration. The 5-Me-C LNA variant may require a mixture of THF and acetonitrile.[1]

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-DMT protecting group.[11]

    • Coupling: A longer coupling time (e.g., 180-250 seconds) is recommended for LNA phosphoramidites due to their steric hindrance.[1][2]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.[11]

    • Oxidation: Oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester. A prolonged oxidation step is also recommended.[2]

  • Deprotection and Purification: Standard deprotection and purification methods used for DNA oligonucleotides are generally applicable to LNA-containing oligos.[1][3]

Real-Time PCR-Based SNP Genotyping Protocol

This protocol is adapted from established methods for SNP genotyping using LNA hybridization probes on a real-time PCR platform.[12][13][14]

a. Probe and Primer Design:

  • Design two allele-specific LNA probes, each labeled with a different fluorophore (e.g., FAM and JOE).[12][13]

  • The LNA base complementary to the SNP should be incorporated into each probe.[12]

  • Design PCR primers flanking the SNP of interest.

b. Real-Time PCR Reaction Setup:

Component Final Concentration
Forward Primer200 nM
Reverse Primer200 nM
Allele 1 LNA Probe100 nM
Allele 2 LNA Probe100 nM
2x PCR Master Mix1x
Genomic DNA10-50 ng
Nuclease-free waterto final volume (e.g., 25 µL)
Table 3: Example Real-Time PCR Reaction Mix.

c. Real-Time PCR Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation95°C4 minutes1
Denaturation95°C15 seconds45
Annealing/Extension60°C45 seconds
Table 4: Example Real-Time PCR Cycling Protocol.[13][14]

d. Data Analysis:

  • Genotypes are determined by analyzing the fluorescence signal from each of the two reporter dyes.

  • Homozygous samples will show a significant increase in fluorescence for only one of the probes.

  • Heterozygous samples will show an increase in fluorescence for both probes.

Visualizations

Signaling Pathway of LNA-based SNP Detection

LNA_SNP_Detection cluster_PCR Real-Time PCR cluster_Analysis Data Analysis Genomic_DNA Genomic DNA Template Amplification PCR Amplification Genomic_DNA->Amplification PCR_Primers PCR Primers PCR_Primers->Amplification LNA_Probes Allele-Specific LNA Probes (FAM/JOE) Hybridization Probe Hybridization LNA_Probes->Hybridization Amplification->Hybridization Cleavage Probe Cleavage (5' Nuclease Assay) Hybridization->Cleavage Fluorescence Fluorescence Signal Cleavage->Fluorescence Genotype_Call Genotype Calling (Homozygous/Heterozygous) Fluorescence->Genotype_Call

Caption: Workflow of LNA-based SNP detection in a 5' nuclease real-time PCR assay.

Experimental Workflow for SNP Genotyping

SNP_Genotyping_Workflow Start Start Oligo_Synthesis LNA Oligonucleotide Synthesis (using this compound) Start->Oligo_Synthesis Probe_Design Probe and Primer Design Oligo_Synthesis->Probe_Design Reaction_Setup Real-Time PCR Reaction Setup Probe_Design->Reaction_Setup qPCR Perform Real-Time PCR Reaction_Setup->qPCR Data_Acquisition Fluorescence Data Acquisition qPCR->Data_Acquisition Data_Analysis Genotype Analysis Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: A streamlined workflow for SNP genotyping using LNA-modified oligonucleotides.

Logical Relationship of LNA Probe Design

LNA_Probe_Design_Logic Target_SNP Identify Target SNP LNA_Placement Strategic LNA Placement (at/near SNP) Target_SNP->LNA_Placement Tm_Optimization Optimize Probe Tm (63-65°C) LNA_Placement->Tm_Optimization Length_Adjustment Adjust Probe Length (12-15 nt) Tm_Optimization->Length_Adjustment Sequence_Check Check for Secondary Structures Length_Adjustment->Sequence_Check Final_Probe Final LNA Probe Design Sequence_Check->Final_Probe

Caption: Key considerations in the design of LNA probes for SNP genotyping assays.

Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence signalInefficient PCR amplificationOptimize PCR conditions (annealing temperature, primer concentrations).
Poor probe designRedesign probes following the guidelines in Table 2.
High background fluorescenceNon-specific probe hybridizationIncrease annealing temperature. Redesign probes for higher specificity.
Probe degradationUse high-quality, purified probes.
Ambiguous genotype callsSuboptimal allelic discriminationRedesign LNA probes with LNA bases positioned directly at the SNP site.
Poor DNA qualityUse a standardized DNA extraction method to ensure high-quality genomic DNA.

Conclusion

This compound is an essential tool for the synthesis of LNA-modified oligonucleotides that significantly enhance the performance of SNP genotyping assays. The superior thermal stability, specificity, and mismatch discrimination of LNA probes enable the development of highly reliable and sensitive assays. By following the detailed protocols and design guidelines presented in these application notes, researchers, scientists, and drug development professionals can effectively leverage the power of LNA technology for their SNP genotyping needs.

References

Application Notes and Protocols for LNA-Modified Oligonucleotides for In Vivo Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA)-modified oligonucleotides are a class of third-generation antisense oligonucleotides (ASOs) that have demonstrated significant potential for in vivo gene silencing. Their unique bridged ribose structure locks the furanose ring in a 3'-endo conformation, which dramatically increases their binding affinity to complementary RNA targets and enhances their resistance to nuclease degradation.[1][2][3] This increased stability and affinity allow for potent and sustained gene silencing in animal models.[4][5]

These application notes provide an overview of the use of LNA-modified ASOs for in vivo gene silencing, with a focus on experimental design, detailed protocols for administration and analysis, and important considerations regarding efficacy and potential toxicity.

Mechanism of Action: RNase H-Mediated Degradation

The primary mechanism by which LNA-modified ASOs achieve gene silencing is through the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA heteroduplex.[6][7] LNA ASOs are typically designed as "gapmers," which consist of a central "gap" of DNA monomers flanked by LNA-modified "wings."[1][6] The LNA wings provide high binding affinity and stability, while the central DNA gap is necessary for RNase H recognition and subsequent cleavage of the target mRNA.[5][7]

RNaseH_Mechanism cluster_0 Cellular Environment LNA_ASO LNA ASO (Gapmer) Heteroduplex LNA ASO / mRNA Heteroduplex LNA_ASO->Heteroduplex Hybridization mRNA Target mRNA mRNA->Heteroduplex RNaseH RNase H RNaseH->Heteroduplex Cleaved_mRNA Cleaved mRNA Fragments Heteroduplex->Cleaved_mRNA Cleavage by RNase H Degradation mRNA Degradation Cleaved_mRNA->Degradation Silencing Gene Silencing Degradation->Silencing InVivo_Workflow cluster_workflow In Vivo Gene Silencing Experimental Workflow Start Start ASO_Prep LNA ASO Preparation Start->ASO_Prep Animal_Dosing Animal Dosing (e.g., IV, IT) ASO_Prep->Animal_Dosing Time_Course Experimental Time Course Animal_Dosing->Time_Course Tissue_Harvest Tissue Harvesting Time_Course->Tissue_Harvest Analysis Analysis Tissue_Harvest->Analysis mRNA_Quant mRNA Quantification (qRT-PCR) Analysis->mRNA_Quant Protein_Quant Protein Quantification (Western Blot, ELISA) Analysis->Protein_Quant Toxicity_Assess Toxicity Assessment (ALT/AST, Histology) Analysis->Toxicity_Assess End End mRNA_Quant->End Protein_Quant->End Toxicity_Assess->End

References

Application Notes and Protocols for L-NA Oligonucleotide Synthesis via Standard Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) oligonucleotides are a class of modified nucleic acid analogs that exhibit remarkable thermal stability and hybridization properties. The defining feature of LNA is the presence of a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring, which "locks" the conformation of the furanose ring into a rigid C3'-endo (A-type) conformation. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to enhanced binding affinity for complementary DNA and RNA targets.[1][2] Consequently, LNA-containing oligonucleotides have emerged as powerful tools in various research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes.[1][3][4]

This document provides detailed application notes and protocols for the synthesis of LNA oligonucleotides using standard phosphoramidite (B1245037) chemistry on automated solid-phase synthesizers.[1][5]

Key Features of LNA Oligonucleotide Synthesis

While LNA oligonucleotide synthesis is compatible with the standard phosphoramidite chemistry used for DNA and RNA synthesis, there are several key distinctions to ensure high-quality products:

  • Steric Hindrance: LNA phosphoramidites are more sterically hindered than their DNA counterparts, necessitating longer coupling times for efficient incorporation.[1]

  • Slower Oxidation: The oxidation of the phosphite (B83602) triester to the more stable phosphate triester is also slower for LNA linkages, requiring an extended oxidation step.[1][6]

  • Standard Deprotection: Deprotection of LNA-containing oligonucleotides can typically be achieved using standard protocols.[1]

  • High Purity: With optimized protocols, high coupling efficiencies and final purities can be achieved.

Experimental Protocols

LNA Phosphoramidite Preparation

LNA phosphoramidites can be prepared efficiently using 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite and 4,5-dicyanoimidazole (B129182) as an activator.[7][8] The resulting phosphoramidites are stable in acetonitrile (B52724) and can be used in automated synthesis without further purification.[7][8]

Note: For most applications, high-quality, commercially available LNA phosphoramidites are recommended.

Automated Solid-Phase LNA Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite cycle, with modifications to the coupling and oxidation steps. The process occurs in the 3' to 5' direction.[5]

Materials:

  • LNA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile. Note: 5-Me-C LNA may require a mixture of THF and acetonitrile for complete dissolution.[1]

  • Standard DNA or RNA phosphoramidites (if synthesizing chimeric oligonucleotides).

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside.

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).[9]

  • Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF and Cap B: 16% 1-methylimidazole (B24206) in THF).

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane).

  • Anhydrous acetonitrile.

Synthesis Cycle:

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer addition until the desired sequence is assembled.[10]

LNA_Oligo_Synthesis_Cycle cluster_0 Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Phosphate Triester (Next Cycle)

Caption: The LNA phosphoramidite oligo synthesis cycle.

Protocol Steps:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution to free the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The LNA phosphoramidite, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.[5]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the oxidizing solution.[9]

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.

Protocol:

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated aqueous ammonia (B1221849) (or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine).

  • Incubate at an elevated temperature (e.g., 55-65°C) for several hours (typically overnight).

  • Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Note: For oligonucleotides containing sensitive modifications, milder deprotection conditions may be necessary. It is advisable to avoid methylamine (B109427) when deprotecting oligos containing Me-Bz-C-LNA to prevent potential side reactions.[1]

Purification

The crude oligonucleotide product is purified to remove truncated sequences (shortmers) and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying LNA-containing oligonucleotides, particularly when the final DMT group is left on (DMT-on purification).[6]

DMT-on RP-HPLC Purification Protocol:

  • Resuspend the crude, deprotected oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA)).

  • Inject the sample onto an RP-HPLC column (e.g., C18).

  • Elute the oligonucleotide using a gradient of acetonitrile in the same buffer. The DMT-on full-length product will have a longer retention time than the DMT-off failure sequences.

  • Collect the peak corresponding to the DMT-on product.

  • Remove the DMT group by treating the collected fraction with an acid (e.g., 80% acetic acid).

  • Desalt the purified oligonucleotide using a method such as ethanol (B145695) precipitation or size-exclusion chromatography.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the synthesis of LNA oligonucleotides.

Table 1: Recommended Synthesis Cycle Times for LNA vs. DNA

StepStandard DNALNAReference
Coupling Time 30 seconds180 - 250 seconds[1]
Oxidation Time ~30 seconds45 seconds[1]

Table 2: Deprotection Conditions

ReagentTemperatureTimeNotesReference
Conc. Aqueous Ammonia65°COvernightStandard condition for most LNA oligos.[11]
Ammonium Hydroxide/Methylamine (AMA)65°C~10 minutesFaster deprotection, but check compatibility with modified bases.[9]

Table 3: Impact of LNA Incorporation on Duplex Stability

LNA ModificationIncrease in Melting Temperature (Tm) per LNA baseReference
LNA/DNA hybrid+2 to +8 °C[2][4]
LNA/RNA hybrid+3 to +9.6 °C[11]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Coupling Efficiency - Presence of moisture in reagents or on the synthesizer. - Insufficient coupling time. - Degraded phosphoramidites.- Use anhydrous acetonitrile and fresh reagents. - Increase the coupling time for LNA monomers. - Use freshly prepared or high-quality commercial phosphoramidites.
Presence of Deletion Mutants - Inefficient capping. - Low coupling efficiency.- Ensure capping reagents are fresh and active. - Optimize coupling conditions as described above.
Incomplete Deprotection - Insufficient deprotection time or temperature. - Inappropriate deprotection reagent for specific protecting groups.- Increase deprotection time or temperature. - Consult the phosphoramidite supplier for recommended deprotection conditions.

Conclusion

The synthesis of LNA oligonucleotides using standard phosphoramidite chemistry is a robust and reliable process. By optimizing key steps, particularly coupling and oxidation times, researchers can routinely produce high-quality LNA oligonucleotides for a wide range of applications. The enhanced binding affinity and specificity of LNA-modified oligonucleotides make them invaluable tools for advancing research, diagnostics, and the development of novel nucleic acid-based therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of DMT-LNA-G phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-LNA-G Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of LNA-containing oligonucleotides.

Question: We are experiencing significantly lower than expected coupling efficiency when using DMT-LNA-G phosphoramidite. What are the potential causes and how can we troubleshoot this issue?

Answer:

Low coupling efficiency with LNA phosphoramidites, including DMT-LNA-G, can stem from several factors, often related to their increased steric hindrance compared to standard DNA phosphoramidites.[1] The primary areas to investigate are reagent quality, instrument parameters, and experimental protocols. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Initial Troubleshooting Workflow

Below is a workflow to guide you through the troubleshooting process.

TroubleshootingWorkflow cluster_reagents Reagent Quality Checks cluster_protocol Protocol Optimization start Low Coupling Efficiency with DMT-LNA-G reagent_check Step 1: Verify Reagent Quality start->reagent_check protocol_check Step 2: Review Synthesis Protocol reagent_check->protocol_check Reagents OK moisture Anhydrous Conditions? reagent_check->moisture instrument_check Step 3: Check Synthesizer Performance protocol_check->instrument_check Protocol OK coupling_time Extended Coupling Time? protocol_check->coupling_time sequence_check Step 4: Analyze Oligonucleotide Sequence instrument_check->sequence_check Instrument OK solution Problem Resolved sequence_check->solution Sequence effects addressed amidite_quality Amidite Fresh? moisture->amidite_quality Yes activator_quality Activator Fresh? amidite_quality->activator_quality Yes oxidation_time Extended Oxidation? coupling_time->oxidation_time Yes

Caption: Troubleshooting workflow for low LNA coupling efficiency.

Frequently Asked Questions (FAQs)

Reagent-Related Issues

Q1: How critical is the water content in reagents for LNA coupling?

A1: Extremely critical. The presence of moisture is a primary cause of low coupling efficiency.[2] Water can react with the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain.[2][] It can also hydrolyze the phosphoramidite before it is even delivered to the synthesis column.[2][]

  • Recommendation: Use anhydrous acetonitrile (B52724) (<30 ppm water, preferably <10 ppm) for all reagents.[4] Ensure that the argon or helium used on the synthesizer is passed through an in-line drying filter.[2]

Q2: Can the quality of the this compound itself be the problem?

A2: Yes. Phosphoramidites are sensitive to moisture and oxidation.[] Improper storage or handling can lead to degradation.

  • Recommendation: Use fresh, high-quality phosphoramidites. Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the amidite under an anhydrous atmosphere.[2] For expensive or custom amidites, consider drying the dissolved amidite with molecular sieves (3 Å) just prior to use.[4]

Q3: Does the choice of activator affect LNA coupling efficiency?

A3: Yes, the activator is crucial. It protonates the phosphoramidite, making it reactive.[] A weak or degraded activator will result in incomplete activation and poor coupling.

  • Recommendation: Use a fresh solution of a suitable activator. For sterically hindered amidites like LNA, stronger activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended.[6] For some modified RNA amidites, 0.25M 5-Benzylthio-1H-tetrazole has shown superior performance.[7]

Protocol and Synthesis Cycle Parameters

Q4: Are standard DNA coupling times sufficient for DMT-LNA-G?

A4: No. LNA phosphoramidites are more sterically hindered and require a longer coupling time to react completely.[1]

  • Recommendation: Extend the coupling time significantly. Recommended times can be as long as 180-250 seconds, depending on the synthesizer.[1] For some modified reagents, coupling times of 5 to 15 minutes may be necessary.[4][8]

Q5: Should other steps in the synthesis cycle be adjusted for LNA monomers?

A5: Yes, the oxidation step should also be extended. The phosphite (B83602) triester formed after LNA coupling is oxidized more slowly than its DNA counterpart.[1]

  • Recommendation: A longer oxidation time is suggested. An oxidation time of 45 seconds has been found to be optimal on some instruments.[1]

Q6: What is the impact of capping efficiency on the final product?

A6: Inefficient capping leads to the accumulation of deletion mutants (n-1, n-2, etc.).[2][6] These impurities can be difficult to separate from the full-length product, especially if they are not capped and continue to react in subsequent cycles.[2] Efficient capping also helps to dry the support for the next coupling step.[2]

  • Recommendation: Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[6] For long or difficult syntheses, consider implementing a double capping step.[6]

Sequence and Support-Related Issues

Q7: Can the oligonucleotide sequence itself affect coupling efficiency?

A7: Yes. Sequences prone to forming secondary structures, particularly G-rich regions, can hinder the accessibility of the 5'-hydroxyl group, leading to reduced coupling efficiency.[][9]

  • Recommendation: For problematic sequences, consider using modified synthesis cycles with extended coupling times or using co-solvents to help disrupt secondary structures.[] Be mindful of placing multiple LNA bases consecutively, as this can create very tight binding.[10]

Q8: Does the solid support matter for LNA-containing oligonucleotides?

A8: Yes, especially for longer oligonucleotides. As the oligo grows, the pores of the CPG support can become clogged, impeding reagent diffusion and lowering coupling efficiency.[2]

  • Recommendation: For very long oligos (>100 bases), consider using a support with larger pores (e.g., 2000 Å).[2]

Data Summary Tables

Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

Oligo Length (bases)Coupling Efficiency: 98% (% FLP)Coupling Efficiency: 99% (% FLP)Coupling Efficiency: 99.5% (% FLP)
2068%83%91%
5036%61%78%
10013%37%61%
(Data derived from calculations based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings))[9]

Table 2: Recommended Synthesis Cycle Modifications for LNA Phosphoramidites

ParameterStandard DNA ProtocolRecommended LNA ProtocolRationale
Coupling Time ~30 seconds180 - 250+ secondsOvercomes steric hindrance of the LNA monomer.[1]
Oxidation Time ~15-30 seconds~45 secondsSlower oxidation of the LNA phosphite triester.[1]
Activator Tetrazole or DCIETT, BTT, or DCIStronger activators may be required for efficient activation.

Experimental Protocols

Protocol 1: Anhydrous Preparation of Phosphoramidite Solution

This protocol describes the steps to dissolve a phosphoramidite while maintaining anhydrous conditions, which is critical for high coupling efficiency.[2]

  • Preparation: Ensure you have a septum-sealed bottle of anhydrous acetonitrile (ACN), a new, sealed vial of this compound, a syringe, and an argon/helium source with a drying filter.

  • Pressurize Diluent: Puncture the septum of the ACN bottle with a needle connected to the inert gas source to create positive pressure.

  • Warm Amidite: Allow the phosphoramidite vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Dissolution: a. Carefully remove the cap from the phosphoramidite vial. b. Using the pressurized ACN bottle, quickly add the required volume of ACN to the phosphoramidite vial. c. Immediately cap the vial and swirl gently to dissolve the solid.

  • Installation: Once fully dissolved, install the vial on the DNA synthesizer.

Protocol 2: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of a single cycle in solid-phase oligonucleotide synthesis.[8][11][12][13]

SynthesisCycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group coupling 2. Coupling Adds next phosphoramidite deblocking->coupling Exposes 5'-OH capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping Forms P(III) linkage oxidation 4. Oxidation Stabilizes phosphite triester capping->oxidation Prevents n-1 synthesis oxidation->deblocking Forms stable P(V) linkage (Cycle Complete)

Caption: The four steps of the phosphoramidite synthesis cycle.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support. This is typically achieved by exposing the support to a mild acid like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[6] This step exposes a free 5'-hydroxyl group for the next reaction.

  • Coupling: The next phosphoramidite in the sequence (e.g., DMT-LNA-G), dissolved in ACN, is activated by an activator solution (e.g., ETT).[6] This activated monomer is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[6] For LNA-G, this step must be extended.

  • Capping: Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked to prevent them from participating in subsequent cycles. This is typically done by acetylation using acetic anhydride and N-methylimidazole.[8]

  • Oxidation: The unstable trivalent phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester. This is usually accomplished with a solution of iodine in a mixture of THF, pyridine, and water.[8] For LNA-G, this step should be extended.

After the oxidation step, the cycle repeats with the deblocking of the newly added nucleotide until the entire sequence is assembled.

References

Optimizing coupling time for LNA phosphoramidites in oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize the coupling time for LNA™ (Locked Nucleic Acid) phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do LNA phosphoramidites require a longer coupling time than standard DNA phosphoramidites?

LNA phosphoramidites are more sterically hindered compared to standard DNA phosphoramidites. This increased bulk around the phosphoramidite (B1245037) slows down the coupling reaction, necessitating a longer time to achieve high coupling efficiency.[1][2]

Q2: What is a general recommendation for LNA coupling time?

The optimal coupling time can vary depending on the synthesizer and the specific activator used. However, a general recommendation is to significantly extend the coupling time compared to standard DNA synthesis protocols. For instance, coupling times of 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers have been suggested.[1] Some protocols for modified LNA analogues even recommend coupling times as long as 12.5 minutes.[3]

Q3: Do I also need to adjust the oxidation time when using LNA phosphoramidites?

Yes, the oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower for LNA linkages compared to DNA. It is recommended to increase the oxidation time. A time of 45 seconds has been found to be optimal for standard iodine oxidation procedures on both ABI and Expedite instruments.[1][2]

Q4: Can I use standard activators for LNA coupling?

Standard activators like 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) can be used for LNA coupling.[4][5] However, the choice of activator can influence the required coupling time. For particularly demanding syntheses, more potent activators might be considered, but their increased acidity could lead to side reactions like premature detritylation.[5]

Q5: What are the risks associated with excessively long coupling times?

While extended coupling is necessary, excessively long times, especially with highly acidic activators, can increase the risk of side reactions. One major concern is depurination, particularly of adenosine (B11128) and guanosine (B1672433) residues, which can lead to chain cleavage.[6] Another potential issue is the premature removal of the 5'-DMT protecting group from the phosphoramidite by the acidic activator, which can lead to the formation of n+1 oligomers.[5][6]

Troubleshooting Guide

Issue: Low Coupling Efficiency with LNA Monomers

Low coupling efficiency is a common issue when incorporating LNA phosphoramidites. This can manifest as a low yield of the full-length oligonucleotide and the presence of significant n-1 shortmer peaks in the analysis (e.g., by HPLC or Mass Spectrometry).

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Insufficient Coupling Time Increase the coupling time for the LNA monomer. Start with a 3-5 minute coupling time and optimize from there.[4] For some LNA analogues, up to 12.5 minutes may be necessary.[3]LNA phosphoramidites are sterically hindered and require more time to react completely.[1]
Moisture in Reagents Use anhydrous acetonitrile (B52724) (<15 ppm water) for all reagents. Ensure phosphoramidites and activator solutions are fresh and dry.[6] Consider installing an in-line drying filter for the argon or helium gas supply.[6]Water reacts with the activated phosphoramidite, reducing the amount available to couple with the growing oligonucleotide chain.[6]
Suboptimal Activator Use 0.25 M 5-Ethylthio-1H-tetrazole (ETT) as a starting point.[4] For difficult couplings, consider a more potent activator, but be mindful of potential side reactions.The choice of activator affects the rate of the coupling reaction. More acidic activators can increase the reaction rate but may also cause premature detritylation.[5]
Degraded Phosphoramidite Use fresh, high-quality LNA phosphoramidites. Store them under anhydrous conditions and minimize exposure to air and moisture.The quality of the phosphoramidite is critical. Degraded or oxidized phosphoramidites will not couple efficiently.[7]
Secondary Structure of Oligo For sequences prone to forming secondary structures (e.g., hairpins), consider using modified phosphoramidites, chemical denaturants, or optimizing the synthesis temperature.Secondary structures can hinder the accessibility of the 5'-hydroxyl group for coupling.
Double Coupling Strategy For particularly difficult couplings, a "double coupling" protocol can be employed. This involves repeating the coupling step with fresh phosphoramidite and activator before proceeding to the capping and oxidation steps.[8][9]A second exposure to the activated monomer can help drive the reaction to completion for any unreacted 5'-hydroxyl groups.

Experimental Protocols

Standard LNA Coupling Protocol

This protocol provides a starting point for incorporating LNA phosphoramidites into an oligonucleotide sequence using an automated DNA synthesizer.

  • Reagent Preparation:

    • Dissolve LNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Note: Some modified LNA monomers may require a co-solvent like THF.[1]

    • Use a fresh solution of 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile as the activator.[4]

    • Ensure all other synthesis reagents (deblocking, capping, and oxidizing solutions) are fresh and of high quality.

  • Synthesis Cycle Modification:

    • For the LNA coupling step, program the synthesizer to deliver the activator and LNA phosphoramidite with an extended coupling time. A starting point of 180-250 seconds is recommended.[1]

    • Increase the oxidation time to 45 seconds following the LNA coupling step.[1][2]

    • Keep all other steps in the synthesis cycle (deblocking, capping) as per the standard DNA synthesis protocol.

  • Post-Synthesis Processing:

    • Cleavage and deprotection can typically be performed using standard protocols (e.g., concentrated aqueous ammonia). However, avoid using methylamine (B109427) for deprotection if Me-Bz-C-LNA is present to prevent N4-methylation.[1]

Optimized Double Coupling Protocol for LNA

This protocol is designed for sequences where a single extended coupling step results in unsatisfactory efficiency.

  • First Coupling:

    • Perform the initial coupling step as described in the "Standard LNA Coupling Protocol" with an extended coupling time (e.g., 180 seconds).

  • Second Coupling:

    • Immediately following the first coupling, and before the capping step, program the synthesizer to perform a second delivery of the LNA phosphoramidite and activator.

    • The duration of the second coupling can be the same as the first.

  • Capping and Oxidation:

    • After the second coupling step, proceed with the standard capping and extended oxidation (45 seconds) steps.[1]

  • Continue Synthesis:

    • Resume the standard synthesis cycle for the subsequent monomer additions.

Data Summary

ParameterStandard DNARecommended for LNARationale
Coupling Time 30 - 60 seconds180 - 300+ seconds[1][4]Increased steric hindrance of LNA monomers.[1]
Oxidation Time 15 - 30 seconds45 seconds[1][2]Slower oxidation of the LNA phosphite linkage.[1]
Activator 0.25 M ETT / DCI0.25 M ETT or other suitable activators[4][5]Standard activators are effective, but optimization may be needed.

Visual Guides

G cluster_prep Reagent Preparation cluster_cycle Modified Synthesis Cycle cluster_post Post-Synthesis prep_lna Dissolve LNA Amidite (Anhydrous MeCN) coupling Extended Coupling (180-300s) prep_lna->coupling prep_act Prepare Activator (e.g., 0.25M ETT) prep_act->coupling prep_reagents Ensure Fresh Standard Reagents deblock Deblocking (Standard) prep_reagents->deblock deblock->coupling capping Capping (Standard) coupling->capping oxidation Extended Oxidation (45s) capping->oxidation oxidation->deblock Next Cycle cleavage Cleavage & Deprotection (Standard Protocol) oxidation->cleavage analysis QC Analysis (HPLC/MS) cleavage->analysis

Caption: Standard workflow for LNA oligonucleotide synthesis.

G start Low LNA Coupling Efficiency (n-1 Peak) q_time Is Coupling Time > 3 minutes? start->q_time a_time Increase Coupling Time (e.g., to 5 min) q_time->a_time No q_reagents Are Reagents Fresh & Anhydrous? q_time->q_reagents Yes a_time->q_reagents a_reagents Use Fresh Anhydrous MeCN & Amidites q_reagents->a_reagents No q_activator Is Activator Optimal? q_reagents->q_activator Yes a_reagents->q_activator a_activator Consider More Potent Activator (e.g., DCI) q_activator->a_activator No double_couple Implement Double Coupling Protocol q_activator->double_couple Yes a_activator->double_couple end Improved Efficiency double_couple->end

Caption: Troubleshooting low LNA coupling efficiency.

References

Common side reactions with DMT-LNA-G phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-LNA-G phosphoramidite (B1245037). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMT-LNA-G phosphoramidite, and what are its primary applications?

This compound is a specialized building block used in the chemical synthesis of oligonucleotides.[1] It is a derivative of a guanosine (B1672433) nucleoside that has been chemically modified to incorporate a "locked" ribose sugar, forming a Locked Nucleic Acid (LNA). The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is crucial for controlling the stepwise synthesis process.[2] LNA modifications grant oligonucleotides unprecedented thermal stability and high binding affinity towards complementary DNA and RNA strands.[3] This makes them ideal for applications requiring high specificity, such as qPCR probes, antisense oligonucleotides, and diagnostic assays.[3][4]

Q2: What are the key differences in synthesis protocols when using LNA phosphoramidites compared to standard DNA phosphoramidites?

Due to their structure, LNA phosphoramidites are more sterically hindered than their standard DNA counterparts.[3] This necessitates adjustments to the standard oligonucleotide synthesis cycle to achieve optimal results. Key modifications include:

  • Longer Coupling Times: A longer reaction time is required for the LNA phosphoramidite to efficiently couple to the growing oligonucleotide chain.[5]

  • Longer Oxidation Times: The oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester is slower for LNA monomers.[3][5]

Q3: What deprotection methods are recommended for oligonucleotides containing LNA-G?

Oligonucleotides containing LNA can generally be deprotected using standard protocols, such as treatment with concentrated aqueous ammonia (B1221849).[3][5] However, the choice of exocyclic protecting group on the guanine (B1146940) base (e.g., isobutyryl, dmf) and other bases in the sequence is critical.[3][6] For sequences containing sensitive modifications, milder deprotection strategies, such as using potassium carbonate in methanol, may be necessary.[7] When using ammonia-methylamine (AMA) mixtures for rapid deprotection, it is essential to ensure compatibility with all nucleobases in the sequence to prevent side reactions.[7][8]

Q4: Which purification techniques are most effective for LNA-containing oligonucleotides?

Several purification methods can be used for LNA-containing oligonucleotides, including polyacrylamide gel electrophoresis (PAGE), reverse-phase high-performance liquid chromatography (RP-HPLC), and anion-exchange HPLC (AEX-HPLC).[3][9][10]

  • AEX-HPLC is often recommended as it effectively separates full-length products from truncated sequences (n-1 failures) based on the charge of the phosphate backbone.[9][11]

  • RP-HPLC is also a viable option, particularly when the oligonucleotide has a DMT group ("trityl-on" purification), which significantly increases its hydrophobicity.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of oligonucleotides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Insufficient Coupling Time: LNA phosphoramidites are sterically hindered and require longer coupling times than DNA amidites.[3] 2. Moisture: Water in the reagents or on the synthesizer lines will react with the activated phosphoramidite, reducing coupling efficiency.[12] 3. Degraded Phosphoramidite: Improper storage or prolonged exposure to air can lead to degradation.1. Increase the coupling time. Recommended times can range from 180 to 250 seconds.[3] 2. Ensure all reagents, especially the acetonitrile (B52724) diluent, are anhydrous. Purge synthesizer lines thoroughly.[12] 3. Use fresh, high-quality phosphoramidite and dissolve it just prior to use.
Presence of n-1 Impurities (Truncated Sequences) 1. Low Coupling Efficiency: Failed coupling reactions are the primary source of n-1 sequences. 2. Ineffective Capping: The capping step, which blocks unreacted 5'-hydroxyl groups, may be incomplete.[13]1. Optimize the coupling step as described above. 2. Ensure capping reagents are fresh and that the capping time is sufficient. Consider using phenoxyacetic anhydride (B1165640) (Pac₂O) in the capping mix for certain sensitive protecting groups.[14]
Unexpected Peaks in Mass Spectrometry (e.g., +53 Da) 1. Acrylonitrile (B1666552) Adducts: During deprotection with ammonia, acrylonitrile can be generated from the cyanoethyl phosphate protecting groups and can subsequently react with the oligonucleotide.[12] 2. Base Modification: The exocyclic amine of guanine can be modified during deprotection if harsh conditions are used or if the protecting group is incompatible with the deprotection reagent.1. Use a deprotection solution containing methylamine (B109427) (AMA) to better scavenge acrylonitrile.[12] Alternatively, pre-treat the solid support with 10% diethylamine (B46881) (DEA) in acetonitrile after synthesis but before cleavage.[12] 2. Ensure the deprotection conditions (time, temperature, reagent) are appropriate for the protecting groups used. For example, use milder conditions for sensitive dyes or modifications.[7]
Depurination (Loss of Guanine Base) Excessive Acid Exposure: The N7 nitrogen of guanine can be protonated by the acid used for DMT group removal (detritylation), leading to cleavage of the glycosidic bond.[12] This results in an abasic site.1. Minimize the time of exposure to the deblocking reagent (e.g., trichloroacetic acid).[] 2. Use a milder deblocking acid if depurination is a persistent issue, though this may require longer deblocking times.
Experimental Protocols & Data
Recommended Synthesis Cycle Parameters

The following table provides a comparison of typical synthesis parameters for standard DNA and LNA phosphoramidites.

Step Standard DNA Amidite DMT-LNA-G Amidite Purpose
Deblocking (Detritylation) 60-90 sec60-90 secRemoval of the 5'-DMT protecting group to allow for the next coupling reaction.[13]
Coupling 30-60 sec180-250 sec[3]Formation of the phosphite triester linkage between the incoming amidite and the growing chain.[16]
Capping 20-30 sec20-30 secAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.[13]
Oxidation 20-30 sec45-60 sec[3]Oxidation of the unstable phosphite triester to a stable phosphate triester.
Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for standard LNA-containing oligonucleotides without base-sensitive modifications.

  • Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated aqueous ammonia or an AMA (Ammonium Hydroxide/Methylamine 1:1) solution.[8]

  • Seal the vial tightly and heat at 55-65°C.

    • With Aqueous Ammonia: 8-12 hours.

    • With AMA: 15-20 minutes.[8]

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Dry the solution using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in sterile, nuclease-free water for analysis and purification.

Visualizations

Diagram 1: Phosphoramidite Synthesis Cycle

Phosphoramidite Synthesis Cycle cluster_cycle Oligonucleotide Synthesis Cycle cluster_input Inputs cluster_output Result Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (Chain Elongation) Deblocking->Coupling Free 5'-OH Capping Step 3: Capping (Terminate Failures) Coupling->Capping Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for Next Cycle Oligo Elongated Oligonucleotide Amidite DMT-LNA-G Phosphoramidite Amidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling Troubleshooting Low Yield Start Low Yield of Full-Length Product Check_Purity Analyze Crude Product (HPLC or PAGE) Start->Check_Purity High_N1 High n-1 Peak? Check_Purity->High_N1 Low_Coupling Probable Cause: Low Coupling Efficiency High_N1->Low_Coupling Yes Broad_Peaks Probable Cause: Depurination / Degradation High_N1->Broad_Peaks No Solution_Coupling Solution: 1. Increase LNA coupling time. 2. Use fresh, anhydrous reagents. 3. Check activator. Low_Coupling->Solution_Coupling Solution_Degradation Solution: 1. Minimize deblocking time. 2. Check deprotection conditions (temp/time). Broad_Peaks->Solution_Degradation Depurination Side Reaction Oligo Guanine in Oligo Chain (During Synthesis) Deblock Deblocking Step (Acidic Conditions, e.g., TCA) Oligo->Deblock Exposed to Acid Protonation Protonation at N7 of Guanine Deblock->Protonation Prevention Prevention: Minimize Acid Exposure Time Deblock->Prevention Cleavage Cleavage of N-Glycosidic Bond Protonation->Cleavage Result Abasic Site (AP Site) + Free Guanine Cleavage->Result

References

Technical Support Center: Optimizing the Yield of Long LNA-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of long LNA (Locked Nucleic Acid)-containing oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of long LNA-containing oligonucleotides.

Synthesis

Problem IDQuestionPossible CausesRecommended Solutions
SYN-01Why is the overall yield of my long LNA-containing oligonucleotide synthesis low? - Suboptimal Coupling Efficiency: LNA phosphoramidites are sterically hindered and require longer coupling times compared to standard DNA phosphoramidites.[1] - Moisture Contamination: Water in reagents, particularly acetonitrile (B52724) (ACN), can significantly reduce coupling efficiency.[2] - Phosphoramidite (B1245037) Quality: Degradation of LNA phosphoramidites can lead to poor coupling. - Activator Issues: The choice and concentration of the activator can impact coupling efficiency.[3][]- Increase Coupling Time: Extend the coupling time for LNA monomers. A coupling time of 180-250 seconds is often recommended.[1] - Ensure Anhydrous Conditions: Use anhydrous acetonitrile (10-15 ppm water content or lower) and store reagents under a dry, inert atmosphere.[2] - Use Fresh Reagents: Use freshly prepared or properly stored LNA phosphoramidites and activators. - Optimize Activator: Consider using activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), which are effective for sterically demanding syntheses.[3]
SYN-02I'm observing a high level of n-1 and other truncated sequences. What's causing this? - Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the synthesis of deletion mutants (n-1, n-2, etc.).[2] - Low Coupling Efficiency: As with low overall yield, poor coupling at each cycle is a primary cause of truncated sequences.[2][5][6]- Optimize Capping Step: Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and the capping time is sufficient. - Address Coupling Efficiency: Refer to the solutions for SYN-01 to improve the coupling efficiency.
SYN-03My oligonucleotide is showing signs of degradation after synthesis. What could be the problem? - Depurination: The acidic conditions used for detritylation (e.g., with trichloroacetic acid) can cause the loss of purine (B94841) bases (depurination), especially in long oligonucleotides.[2] - Improper Deprotection: Using harsh deprotection conditions or reagents incompatible with specific LNA modifications can lead to degradation.[7][8]- Use Milder Deblocking Agents: Consider using a weaker acid like dichloroacetic acid (DCA) for detritylation to minimize depurination. - Optimize Deprotection: Use appropriate deprotection strategies. For example, when using methylamine (B109427) for deprotection, ensure that Ac-dC is used instead of Bz-dC to prevent base modification.[8] For sensitive modifications, milder deprotection conditions may be necessary.

Purification

Problem IDQuestionPossible CausesRecommended Solutions
PUR-01I'm having difficulty separating my full-length LNA-containing oligonucleotide from failure sequences using Reverse-Phase HPLC. - Insufficient Resolution: For long oligonucleotides, the hydrophobicity difference between the full-length product and n-1 sequences can be minimal, making separation challenging.[9] - Secondary Structures: LNA modifications can promote the formation of secondary structures that interfere with chromatographic separation.[10]- Utilize "Trityl-On" Purification: Synthesize the oligonucleotide with the final 5'-dimethoxytrityl (DMT) group left on. This significantly increases the hydrophobicity of the full-length product, allowing for better separation from non-DMT-containing failure sequences by RP-HPLC.[10] The DMT group is then removed post-purification. - Optimize Ion-Pairing Reagent: Use a more hydrophobic ion-pairing reagent, such as hexylamine (B90201) (HA), to improve retention and resolution of long oligonucleotides.[9] - Increase Column Temperature: Purifying at elevated temperatures can help disrupt secondary structures and improve peak sharpness.[11]
PUR-02My purified LNA oligonucleotide still shows significant impurities. What other purification methods can I try? - Method Limitation: A single purification method may not be sufficient to achieve high purity for long and complex oligonucleotides.- Anion-Exchange HPLC (AEX-HPLC): AEX-HPLC separates oligonucleotides based on charge (number of phosphate (B84403) groups) and can be very effective for resolving sequences of different lengths. It is a recommended method for purifying LNA-containing oligonucleotides.[12][13] - Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution for purifying long oligonucleotides.[14] - Dual HPLC Purification: For applications requiring very high purity, a combination of two different HPLC methods (e.g., RP-HPLC followed by AEX-HPLC) can be employed.[14]

Frequently Asked Questions (FAQs)

Design and Synthesis

  • Q1: What are the key considerations when designing long LNA-containing oligonucleotides?

    • LNA Placement: Avoid stretches of more than four consecutive LNA bases to prevent self-hybridization.[15][16] Strategically place LNA modifications to maximize target affinity and specificity.

    • Length: For oligonucleotides longer than 15 bases, it is recommended to use a mix of LNA and DNA bases rather than 100% LNA to avoid self-complementarity issues.[15]

    • GC Content: Aim for a GC content between 30-60%.[16]

  • Q2: How does LNA incorporation affect the melting temperature (Tm) of an oligonucleotide?

    • Each LNA monomer incorporated into an oligonucleotide can increase the melting temperature (Tm) by approximately 2-8°C.[15][] This allows for the design of shorter probes with high affinity.

  • Q3: What is the expected coupling efficiency for LNA phosphoramidites?

    • While standard DNA synthesis can achieve >99% coupling efficiency, the sterically hindered nature of LNA monomers can lead to slightly lower efficiencies. However, with optimized conditions, including longer coupling times, an average coupling efficiency of over 99.5% is achievable.[1][5]

Deprotection and Cleavage

  • Q4: What are the standard deprotection and cleavage conditions for LNA-containing oligonucleotides?

    • LNA-containing oligonucleotides can generally be deprotected using standard protocols with reagents like concentrated ammonium (B1175870) hydroxide (B78521).[1] However, the use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times.[8]

  • Q5: Are there any LNA modifications that require special deprotection considerations?

    • Yes, for example, when deprotecting oligonucleotides containing Me-Bz-C-LNA, the use of methylamine should be avoided as it can lead to an N4-methyl modification.[1] Always refer to the manufacturer's recommendations for specific modified monomers.

Purification and Analysis

  • Q6: Which purification method is best for long LNA-containing oligonucleotides?

    • The choice of purification method depends on the length of the oligonucleotide and the required purity.

      • Anion-Exchange HPLC (AEX-HPLC) is highly recommended for its ability to separate LNA-modified oligonucleotides and can achieve >95% purity for sequences up to 80 bases.[12]

      • Reverse-Phase HPLC (RP-HPLC) , particularly with the "trityl-on" strategy, is effective for purifying long oligonucleotides (40-150 nucleotides).[10]

      • For very long or high-purity requirements, PAGE or dual HPLC purification is recommended.[14]

  • Q7: How can I analyze the purity and integrity of my final LNA oligonucleotide product?

    • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is a highly accurate method for verifying the molecular weight of oligonucleotides up to approximately 50 nucleotides.[5]

    • HPLC Analysis: Analytical AEX-HPLC or RP-HPLC can be used to assess the purity of the final product.

    • Capillary Electrophoresis (CE): CE provides high-resolution analysis of oligonucleotide purity.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Full-Length Product Yield

Oligonucleotide Length98.0% Average Coupling Efficiency (Yield of Full-Length Product)>99.5% Average Coupling Efficiency (Yield of Full-Length Product)
20mer68%~90%
100mer13%~60%
200mer<1%~37%

Data adapted from literature discussing the theoretical impact of coupling efficiency on the synthesis of long oligonucleotides.[2][5]

Table 2: Comparison of Purification Methods for LNA-Containing Oligonucleotides

Purification MethodTypical PurityRecommended LengthKey Advantages
Desalting Sufficient for non-critical applications≤ 35 basesRemoves small molecule impurities.
Reverse-Phase HPLC (RP-HPLC) >85%Up to 150 bases (with Trityl-on)Excellent for modified oligos, scalable.[10][14]
Anion-Exchange HPLC (AEX-HPLC) >95%Up to 80 basesHigh resolution based on charge, separates LNA-modified oligos effectively.[12]
Polyacrylamide Gel Electrophoresis (PAGE) Very High>60 basesHigh resolution for long oligonucleotides.[14]

Experimental Protocols

Protocol 1: Optimized Solid-Phase Synthesis of Long LNA-Containing Oligonucleotides

This protocol outlines the key steps in an automated solid-phase synthesis cycle, with optimizations for LNA incorporation.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The 5'-DMT protecting group is removed from the support-bound nucleotide to expose the 5'-hydroxyl group for the next coupling step.

  • Coupling:

    • Reagents:

      • LNA or DNA phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Procedure: The activated phosphoramidite is coupled to the free 5'-hydroxyl group.

    • Optimization for LNA: Extend the coupling time to 180-250 seconds to account for the steric hindrance of LNA monomers.[1]

  • Capping:

    • Reagents:

      • Capping Reagent A (Acetic Anhydride/Pyridine/THF).

      • Capping Reagent B (N-Methylimidazole/THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutants.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

    • Optimization for LNA: A longer oxidation time (e.g., 45 seconds) is recommended after LNA coupling.[1]

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Trityl-On Reverse-Phase HPLC Purification

  • Synthesis: Synthesize the oligonucleotide with the 5'-DMT group remaining on the final nucleotide.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups according to standard procedures. The 5'-DMT group remains intact.

  • RP-HPLC Separation:

    • Column: A C18 reverse-phase column suitable for oligonucleotide purification.

    • Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA)).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration.

    • Detection: UV absorbance at 260 nm.

    • Procedure: The crude "trityl-on" oligonucleotide is injected onto the column. The hydrophobic DMT group provides strong retention, allowing for the separation of the full-length product from the shorter, less hydrophobic "trityl-off" failure sequences.

  • Fraction Collection: Collect the major peak corresponding to the DMT-on oligonucleotide.

  • Detritylation (DMT Removal):

    • Procedure: Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to cleave the DMT group.

  • Desalting: Desalt the final purified oligonucleotide using a method such as gel filtration or ethanol (B145695) precipitation to remove salts and acetic acid.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_downstream Downstream Processing synthesis_start Start Synthesis Cycle deblocking Deblocking (DCA) synthesis_start->deblocking coupling Coupling (LNA/DNA Amidite + Activator) deblocking->coupling capping Capping coupling->capping oxidation Oxidation (Iodine) capping->oxidation oxidation->deblocking Next Cycle synthesis_end End of Synthesis oxidation->synthesis_end Final Cycle cleavage Cleavage & Deprotection synthesis_end->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis QC Analysis (MS, HPLC) purification->analysis final_product Final Oligonucleotide analysis->final_product

Caption: Automated solid-phase synthesis workflow for LNA-containing oligonucleotides.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Yield or High Impurities? coupling_efficiency Check Coupling Efficiency start->coupling_efficiency Yes purification_method Evaluate Purification Method start->purification_method No, post-purification anhydrous_conditions Ensure Anhydrous Conditions coupling_efficiency->anhydrous_conditions Suboptimal reagent_quality Verify Reagent Quality anhydrous_conditions->reagent_quality capping_check Review Capping Step reagent_quality->capping_check trityl_on Implement Trityl-On RP-HPLC purification_method->trityl_on RP-HPLC ineffective aex_hplc Consider AEX-HPLC trityl_on->aex_hplc dual_purification Use Dual Purification aex_hplc->dual_purification

Caption: Troubleshooting logic for low-yield LNA oligonucleotide synthesis.

References

Deprotection optimization to avoid base modification in LNA oligos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the deprotection of Locked Nucleic Acid (LNA) oligonucleotides while minimizing the risk of base modification.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for LNA oligonucleotides?

A1: LNA oligonucleotides can generally be deprotected using standard protocols similar to those for DNA and RNA oligonucleotides.[1] The specific conditions, however, are highly dependent on the protecting groups used for the nucleobases and any other modifications present in the sequence.[2][3] A common deprotection solution is concentrated ammonium (B1175870) hydroxide (B78521).[2]

Q2: I've heard of "UltraFAST" deprotection. Is it suitable for LNA oligos?

A2: UltraFAST deprotection, which typically uses a mixture of ammonium hydroxide and methylamine (B109427) (AMA), can be used for LNA-containing oligonucleotides.[4][5] This method significantly reduces deprotection time.[4][6] However, it is crucial to use acetyl-protected cytidine (B196190) (Ac-dC) instead of benzoyl-protected cytidine (Bz-dC) to prevent the formation of N4-methyl-dC, a common base modification.[4][5][6][7][8]

Q3: Are there specific LNA monomers that are incompatible with certain deprotection reagents?

A3: Yes. It is advisable to avoid using methylamine (a component of AMA) when deprotecting oligonucleotides containing Me-Bz-C-LNA, as this can lead to an N4-methyl modification on the cytosine base.[1] Always review the technical specifications for each LNA monomer and any other modifications in your oligonucleotide sequence to determine the appropriate deprotection strategy.[3][4]

Q4: What are "UltraMILD" deprotection conditions and when should I use them for LNA oligos?

A4: UltraMILD deprotection methods are necessary for LNA oligonucleotides that contain sensitive modifications or dyes that are not stable under standard or UltraFAST conditions.[4][5] These conditions typically involve the use of potassium carbonate in methanol (B129727), which is much gentler than ammonium hydroxide or AMA.[2][4][5] To use this method, UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) must be used during synthesis.[4][5]

Q5: Can I use gas-phase deprotection for LNA oligonucleotides?

A5: Gas-phase deprotection using gaseous ammonia (B1221849) or methylamine is a viable method, particularly for high-throughput synthesis.[2][9][10] This method allows for the fully deprotected oligonucleotide to be eluted directly from the support.[2] As with liquid-phase AMA deprotection, the choice of protecting groups (specifically Ac-dC) is critical to avoid base modifications when using methylamine gas.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected mass observed in Mass Spectrometry analysis (+14 Da) N4-methyl-dC modification.This is a common side-product when using methylamine (AMA) for deprotection with Bz-dC protected monomers.[6][7][8] Switch to Ac-dC phosphoramidites for synthesis if using AMA deprotection.[4][5][6][7][8] For oligos already synthesized with Bz-dC, use a non-methylamine-based deprotection method (e.g., ammonium hydroxide).
Incomplete deprotection (residual protecting groups observed) Deprotection time or temperature was insufficient.The removal of the protecting group on guanine (B1146940) (iBu-dG or dmf-dG) is often the rate-limiting step.[4] Ensure that the deprotection time and temperature are adequate for the specific protecting groups used. Refer to the deprotection tables for guidance.
Degradation of sensitive modifications (e.g., dyes) Deprotection conditions were too harsh.For oligonucleotides containing sensitive labels or modifications, standard deprotection with ammonium hydroxide or AMA may not be suitable.[4][5] Use UltraMILD monomers during synthesis and deprotect with a milder reagent such as potassium carbonate in methanol.[4][5]
Low yield of final product Loss of the 5'-DMT group during evaporation prior to purification.When concentrating the oligonucleotide solution post-deprotection, avoid excessive heat if the 5'-DMT group is to be retained for purification purposes.[7]

Deprotection Condition Comparison

The following table summarizes various deprotection conditions. The choice of the optimal method depends on the specific composition of the LNA oligonucleotide, including the protecting groups on the bases and the presence of any sensitive modifications.

Deprotection MethodReagentTemperatureDurationKey Considerations
Standard Concentrated Ammonium Hydroxide55°C8-16 hoursTraditional method, but slow.[6][11][12] Ensure the ammonium hydroxide solution is fresh.[5][13]
UltraFAST Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v)65°C5-10 minutesRequires the use of Ac-dC to avoid N4-methyl-dC formation.[4][5][6][7][8] Not suitable for all sensitive modifications.[4]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temp4 hoursRequires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[4][5] Ideal for oligos with very sensitive modifications.
Alternative Mild t-Butylamine/Water (1:3 v/v)60°C6 hoursCan be used with standard protecting groups for certain sensitive dyes like TAMRA.[4][13]
Gas Phase Gaseous Ammonia or Methylamine55-85°C30 minutes - 20 hoursSuitable for high-throughput applications.[2][9][10] Requires specialized equipment.[14] The use of Ac-dC is necessary with methylamine gas.[9]

Experimental Protocols

Protocol 1: UltraFAST Deprotection with AMA

This protocol is suitable for LNA oligonucleotides synthesized with Ac-dC phosphoramidites.

  • Cleavage from Support:

    • Add 1.0 mL of AMA solution (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) to the synthesis column.[4]

    • Allow the solution to pass through the column and collect the eluate in a screw-cap vial.

    • Incubate at room temperature for 5 minutes.[4][5]

  • Base Deprotection:

    • Seal the vial tightly.

    • Place the vial in a heating block or water bath at 65°C for 10 minutes.[4][7][8]

    • After heating, cool the vial to room temperature.

  • Post-Deprotection Processing:

    • Dry the oligonucleotide solution using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Protocol 2: UltraMILD Deprotection with Potassium Carbonate

This protocol is designed for LNA oligonucleotides with sensitive modifications, synthesized using UltraMILD phosphoramidites.

  • Cleavage and Deprotection:

    • Add 1.0 mL of 0.05 M potassium carbonate in methanol to the synthesis column.[4][5]

    • Seal the column and incubate at room temperature for 4 hours.[4][5]

    • Elute the oligonucleotide from the column into a collection tube.

  • Neutralization and Desalting:

    • Neutralize the solution with an appropriate buffer.

    • Proceed with desalting or purification as required for the downstream application.[3]

Visual Guides

Deprotection_Workflow General LNA Oligonucleotide Deprotection Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & QC Synthesis Solid-Phase Synthesis (LNA phosphoramidites) Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Reagent Base_Deprotection Removal of Base Protecting Groups Cleavage->Base_Deprotection Heating Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification QC Quality Control (e.g., Mass Spec) Purification->QC

Caption: A generalized workflow for LNA oligonucleotide deprotection.

Deprotection_Decision_Tree Decision Tree for LNA Oligo Deprotection Start Start: LNA Oligo Synthesized Sensitive_Mods Contains sensitive modifications or dyes? Start->Sensitive_Mods Use_Ac_dC Used Ac-dC phosphoramidite? Sensitive_Mods->Use_Ac_dC No UltraMILD Use UltraMILD Deprotection (e.g., K2CO3 in MeOH) Sensitive_Mods->UltraMILD Yes UltraFAST Use UltraFAST Deprotection (AMA) Use_Ac_dC->UltraFAST Yes Standard Use Standard Deprotection (Ammonium Hydroxide) Use_Ac_dC->Standard No

Caption: A decision-making guide for selecting the appropriate deprotection method.

References

Impact of water content on LNA phosphoramidite stability and coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the impact of water content on the stability and coupling efficiency of Locked Nucleic Acid (LNA) phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of water on LNA phosphoramidite (B1245037) stability?

Water degrades phosphoramidites through hydrolysis. The presence of moisture catalyzes the conversion of the active phosphoramidite (P-III) to its inactive H-phosphonate or phosphonate (B1237965) form (P-V oxide), reducing the concentration of the active reagent available for synthesis.[1][2][3] Guanosine (G) phosphoramidites are known to be particularly susceptible to this degradation.[2][4]

Q2: How does water content directly affect LNA phosphoramidite coupling efficiency?

Water content negatively impacts coupling efficiency in two main ways[1]:

  • Scavenging of Activated Monomer: During the coupling step, the phosphoramidite is activated by an activator like tetrazole. If water is present, it can react with this highly reactive intermediate instead of the 5'-hydroxyl group of the growing oligonucleotide chain. This reaction consumes the activated monomer, preventing it from being incorporated and thus lowering the coupling efficiency.[1]

  • Degradation of Stock Solution: As described in Q1, water in the acetonitrile (B52724) (ACN) solvent will degrade the phosphoramidite while it sits (B43327) on the synthesizer, lowering the concentration of the active monomer in the vial.[1][2]

Q3: What is the recommended water content for solvents and reagents used in LNA synthesis?

To ensure high coupling efficiency, all reagents involved in the coupling step must be as anhydrous as possible. The recommended water content for acetonitrile (ACN) used on the synthesizer and for dissolving phosphoramidites should be 15 ppm or lower.[1] It is also crucial to ensure that the activator solution and the inert gas (Argon or Helium) used on the synthesizer are dry.[1]

Q4: Are LNA phosphoramidites more sensitive to water than standard DNA phosphoramidites?

LNA phosphoramidites present unique challenges. They are more sterically hindered than standard DNA phosphoramidites, which necessitates a longer coupling time to achieve efficient incorporation (e.g., 180-250 seconds).[5][6] This extended time on the synthesizer increases the window of opportunity for any residual moisture to cause degradation or interfere with the coupling reaction. Furthermore, LNA monomers, particularly the guanine (B1146940) LNA monomer, have been noted to exhibit inherently lower coupling efficiency compared to their DNA counterparts.[4]

Q5: How should LNA phosphoramidites be stored and handled to minimize water exposure?

Proper storage and handling are critical for maintaining the integrity of LNA phosphoramidites.

  • Storage: Unopened vials should be stored refrigerated at 2 to 8°C under an inert atmosphere.[7]

  • Handling: Before use, allow vials to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture on the cold powder. Dissolve the phosphoramidite under an anhydrous atmosphere using high-quality, anhydrous acetonitrile.[1] Once in solution, stability is typically limited to 2-3 days under strictly anhydrous conditions.[7]

Troubleshooting Guide: Low Coupling Efficiency

Issue: You are experiencing low or inconsistent coupling efficiency during the synthesis of LNA-containing oligonucleotides.

Below is a systematic approach to diagnose and resolve the issue.

Troubleshooting Workflow

G start Start: Low LNA Coupling Efficiency check_protocol Step 1: Verify Synthesis Protocol - Are LNA-specific coupling times used? (e.g., 180-250s) - Is the oxidation time extended? start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok fix_protocol Action: Adjust synthesizer protocol for LNA monomers. protocol_ok->fix_protocol No reagents_ok Reagents Fresh & Dry? protocol_ok->reagents_ok Yes end_ok End: Problem Resolved fix_protocol->end_ok check_reagents Step 2: Evaluate Reagents - Use fresh, anhydrous (<15 ppm H2O) ACN? - Activator solution fresh and anhydrous? - LNA amidite vial recently opened? replace_reagents Action: Replace all solvents and reagents with fresh, anhydrous stock. Use a new vial of LNA phosphoramidite. reagents_ok->replace_reagents No advanced_diag Step 3: Advanced Diagnostics - Is the issue base-specific (e.g., worse for LNA-G)? - Perform 31P NMR on amidite solution. reagents_ok->advanced_diag Yes replace_reagents->end_ok nmr_result NMR shows >1% P(V) or H-phosphonate peak? advanced_diag->nmr_result dry_reagent Action: Treat amidite/solvent with 3Å molecular sieves. Re-test via NMR and coupling experiment. nmr_result->dry_reagent Yes nmr_result->end_ok No (Re-evaluate entire workflow) dry_reagent->end_ok

Caption: Troubleshooting workflow for low LNA coupling efficiency.

Data Presentation

High coupling efficiency is critical for obtaining a high yield of the full-length product (FLP), especially for longer oligonucleotides. The theoretical maximum yield is exponentially dependent on the average coupling efficiency.

Table 1: Impact of Average Coupling Efficiency on Theoretical Full-Length Product Yield

Oligo Length99.5% Coupling Efficiency99.0% Coupling Efficiency98.0% Coupling Efficiency
20mer90.9%82.6%67.6%
40mer81.7%67.4%45.7%
60mer73.9%54.7%30.8%
80mer66.9%44.4%20.7%
100mer60.6%36.6%13.8%
Yield calculated as (Average Coupling Efficiency)^(Number of Couplings). Data derived from principles discussed in[1][8].

Table 2: Recommended Water Content for Oligonucleotide Synthesis Reagents

ReagentRecommended Maximum Water ContentRationale
Acetonitrile (for phosphoramidites)< 15 ppmPrimary solvent for coupling reaction; must be anhydrous to prevent hydrolysis.[1]
Acetonitrile (on synthesizer)< 15 ppmPrevents degradation of reagents in the lines and during delivery.[1]
Activator SolutionAnhydrousPrevents reaction with the activated phosphoramidite intermediate.[1]
Inert Gas (Argon/Helium)Dry (use in-line drying filter)Prevents introduction of atmospheric moisture into the system.[1]

Experimental Protocols

Protocol 1: 31P NMR Analysis for Phosphoramidite Degradation Assessment

This protocol is used to qualitatively and quantitatively assess the integrity of a phosphoramidite solution by detecting the presence of its hydrolyzed, inactive forms.

Objective: To determine the percentage of active P(III) phosphoramidite versus inactive P(V) species and H-phosphonate.

Methodology:

  • Sample Preparation: Under an inert, anhydrous atmosphere, carefully dissolve a sample of the LNA phosphoramidite in anhydrous acetonitrile-d3 (B32919) or an appropriate deuterated solvent to the standard concentration used for synthesis.

  • Activator Test (Optional but Recommended): To simulate the coupling reaction, add a small, representative sample of the dissolved phosphoramidite to an NMR tube. Add the standard activator (e.g., tetrazole) and immediately acquire the spectrum. This will show how cleanly the amidite converts to the active intermediate versus a hydrolyzed side product.[9]

  • NMR Acquisition:

    • Use a high-field NMR spectrometer.

    • Acquire a quantitative 31P NMR spectrum. The typical chemical shift for the P(III) diastereomers of the phosphoramidite is around 150 ppm.[10]

    • Degradation products, such as H-phosphonate or P(V) oxides, will appear in a different region of the spectrum, typically between -25 and 99 ppm.[10]

  • Data Analysis:

    • Integrate the peaks corresponding to the active P(III) species and any peaks corresponding to P(V) impurities.

    • Calculate the purity by expressing the P(III) integral as a percentage of the total phosphorus-containing species. High-quality phosphoramidites should have P(V) impurities at a level of less than 1%.[10]

Interpretation: A significant peak in the P(V) region indicates that the phosphoramidite has been compromised by water or oxidation, which is a direct cause of poor coupling efficiency.

Diagram: LNA Phosphoramidite Hydrolysis Pathway

G Amidite Active LNA Phosphoramidite (P-III) HPhos Inactive H-Phosphonate (Degraded Product) Amidite->HPhos Hydrolysis Water H2O Water->HPhos

Caption: Water-induced degradation of LNA phosphoramidites.

Protocol 2: Drying Reagents with Molecular Sieves

This protocol is a remedial action for when water contamination of a phosphoramidite solution or solvent is suspected.

Objective: To remove residual water from a phosphoramidite solution or acetonitrile.

Materials:

  • 3Å molecular sieves (high quality, freshly activated by heating under vacuum).

  • The phosphoramidite solution or acetonitrile to be dried.

  • Anhydrous, inert atmosphere (glove box or Schlenk line).

Methodology:

  • Activation of Sieves: Bake the 3Å molecular sieves at a high temperature (e.g., 300°C) under vacuum for several hours to remove any adsorbed water. Allow them to cool under an inert atmosphere.

  • Treatment:

    • Working under an inert atmosphere, add the activated molecular sieves to the vial containing the phosphoramidite solution or acetonitrile. Use approximately 10% of the solution's volume in sieves.

    • Seal the vial tightly and allow it to stand for at least 24-48 hours.[9]

  • Verification: After treatment, carefully decant or filter the dried liquid away from the sieves. The efficacy of the drying can be verified by a Karl Fischer titration for solvents or by re-running a coupling reaction or 31P NMR analysis for a phosphoramidite solution.[9]

Caution: This is a rescue measure. The best practice is to always start with high-quality, certified anhydrous reagents and maintain strict anhydrous conditions throughout the synthesis process.[1]

References

Strategies to minimize impurities in LNA oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities during Locked Nucleic Acid (LNA) oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during LNA oligonucleotide synthesis, leading to increased impurity levels.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Moisture in reagents or on the synthesizer.[1]Use anhydrous acetonitrile (B52724) (ACN) with low water content (10-15 ppm or lower).[1] Ensure phosphoramidites are dry and dissolve them under an anhydrous atmosphere.[1] Use an in-line drying filter for the argon or helium gas supply.[1]
Degraded phosphoramidites.Use fresh phosphoramidites for synthesis.[1]
Inefficient activator.While strong activators like BTT and ETT can be used, DCI is a good alternative as it is a strong nucleophile with lower acidity, minimizing depurination.[1]
Suboptimal solid support for long oligos.For oligonucleotides longer than 100 bases, consider using a 2000 Å CPG or a polystyrene (PS) support to prevent a drop in coupling efficiency.[1]
Presence of (n-1) Deletion Mutants Inefficient capping of unreacted 5'-hydroxyl groups.[2]Ensure high capping efficiency (e.g., ~97% or higher).[1] Some synthesizers utilize a CAP/OX/CAP cycle for more efficient capping.[1]
Formation of N+1 Impurities (Longmers) Faulty addition of two nucleotides in one cycle.[3]Optimize coupling time and phosphoramidite (B1245037) concentration.
Depurination (Abasic Sites) Use of a strong acid for detritylation.While Trichloroacetic acid (TCA) is standard, its strength can lead to depurination of adenosine (B11128) and guanosine.[1] Consider using a less harsh deblocking agent if depurination is a significant issue.
N3-Cyanoethylation of Thymidine (B127349) Reaction of acrylonitrile (B1666552) (a byproduct of cyanoethyl protecting group removal) with thymidine during deprotection.[1][4]Use a larger volume of ammonia (B1221849) or AMA (ammonia/methylamine) for cleavage, as methylamine (B109427) is a better scavenger for acrylonitrile.[1] A post-synthesis wash with 10% diethylamine (B46881) (DEA) in acetonitrile can eliminate this side reaction.[1]
Formation of Branched Impurities (Dimers) Reaction of the exocyclic amino group of the 3'-terminal nucleoside.This can be more pronounced with certain modified supports.[4] Post-synthetic treatment with neat triethylamine (B128534) trihydrofluoride can selectively cleave the phosphoramidate (B1195095) linkage, converting the branched oligonucleotide back to the desired product.[4] Using universal supports can also help prevent some major impurities.[4]
Incomplete Deprotection Inappropriate deprotection conditions for modified or sensitive oligonucleotides.[5][6]Review the components of the oligonucleotide for any sensitivities.[6] For sensitive oligos, consider using UltraMILD monomers and deprotection with potassium carbonate in methanol.[5] AMA (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) allows for rapid deprotection (5-10 minutes at 65°C).[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in LNA oligonucleotide synthesis?

A1: Common impurities include:

  • Failure sequences (n-1, n-2, etc.) : These are truncated oligonucleotides resulting from incomplete coupling at each step.[][8]

  • Longmer sequences (n+1) : Result from the faulty addition of two nucleotides in a single cycle.[3]

  • Sequences with base modifications : These can arise from side reactions during synthesis or deprotection, such as depurination or the formation of adducts.[1][]

  • Branched oligonucleotides : These can form, appearing as dimers (2n) on a gel, due to branching from the exocyclic amino group of a nucleoside.[4]

  • Impurities from protecting groups : Residual protecting groups or byproducts from their removal can contaminate the final product.[9]

Q2: How does coupling efficiency impact the purity of LNA oligonucleotides?

A2: Coupling efficiency is critical, especially for longer oligonucleotides.[1] Even a small decrease in efficiency per cycle has a multiplicative effect on the final yield of the full-length product.[1][10] For example, a 98% average coupling efficiency for a 100-mer would yield only 13% full-length product, whereas a 99% efficiency would yield approximately 37%.[1][11] Lower coupling efficiency directly leads to a higher proportion of shorter failure sequences (n-1, n-2, etc.) in the crude product.[]

Q3: What is the role of the capping step in minimizing impurities?

A3: The capping step is crucial for preventing the formation of deletion mutants. It involves acetylating any 5'-hydroxyl groups that failed to react during the coupling step.[2][] This "caps" the unreacted chains, preventing them from elongating in subsequent cycles.[2] Without effective capping, these failure sequences would continue to grow, resulting in a complex mixture of (n-1) impurities that can be difficult to separate from the full-length product.[1]

Q4: Which purification method is best for LNA oligonucleotides?

A4: The choice of purification method depends on the length of the oligonucleotide, the desired purity, and the presence of any modifications.[12]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) is highly recommended for LNA-containing oligonucleotides and can achieve purities of over 96%.[3][12] It is particularly effective at separating phosphorothioate (B77711) and other modified oligonucleotides.[12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is also a powerful technique, especially for oligonucleotides containing hydrophobic modifications.[12] It separates the full-length product, which typically retains the 5'-DMT group, from shorter failure sequences that do not.[13]

  • Polyacrylamide Gel Electrophoresis (PAGE) can yield purities greater than 90% and is suitable for a wide range of oligonucleotide lengths.[12]

Q5: How can I minimize the formation of N3-cyanoethyl-dT impurities during deprotection?

A5: N3-cyanoethyl-dT impurities are formed when acrylonitrile, a byproduct of the removal of the cyanoethyl phosphate (B84403) protecting group, reacts with thymidine residues.[4] To minimize this, you can:

  • Use a larger volume of the deprotection solution (e.g., ammonia) to dilute the acrylonitrile.[1]

  • Use a mixture of ammonia and methylamine (AMA), as methylamine is more effective at scavenging acrylonitrile.[1]

  • Perform a post-synthesis wash of the solid support with a 10% solution of diethylamine (DEA) in acetonitrile before cleavage and deprotection.[1]

Experimental Protocols

Protocol 1: Post-Synthesis Diethylamine (DEA) Wash to Prevent N3-Cyanoethylation
  • Objective: To eliminate the formation of N3-cyanoethyl-dT impurities.

  • Materials:

    • Synthesized oligonucleotide on solid support (in column).

    • 10% Diethylamine (DEA) in anhydrous acetonitrile (ACN).

    • Syringe.

  • Procedure:

    • After the completion of the oligonucleotide synthesis, attach a syringe to the column containing the solid support.

    • Slowly push a few milliliters of the 10% DEA in ACN solution through the column over a period of 5 minutes.[1]

    • Alternatively, if your synthesizer has an additional port, you can automate this step by programming a custom end procedure to perform the DEA rinse.[1]

    • Proceed with the standard cleavage and deprotection protocol.

Protocol 2: Standard Deprotection using Ammonium Hydroxide
  • Objective: To cleave the oligonucleotide from the solid support and remove protecting groups from the nucleobases and phosphate backbone.

  • Materials:

    • Synthesized oligonucleotide on solid support.

    • Concentrated ammonium hydroxide (28-33% NH₃ in water).

  • Procedure:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add fresh concentrated ammonium hydroxide.

    • Incubate at 55°C for 6-8 hours or at room temperature for approximately 24 hours.

    • After incubation, cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: UltraFast Deprotection using AMA
  • Objective: To rapidly deprotect oligonucleotides.

  • Materials:

    • Synthesized oligonucleotide on solid support (synthesized using Ac-dC instead of Bz-dC).[5]

    • AMA reagent: a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[5][6]

  • Procedure:

    • Transfer the solid support to a sealed vial.

    • Add the AMA reagent.

    • Incubate at 65°C for 5-10 minutes.[5]

    • Cool the vial and transfer the supernatant to a new tube.

    • Dry the oligonucleotide solution.

Visualizations

LNA_Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add LNA phosphoramidite) Deblocking->Coupling Repeat n times Capping 3. Capping (Block failures) Coupling->Capping Repeat n times Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Cleavage 5. Cleavage (From support) Oxidation->Cleavage Synthesis Complete Deprotection 6. Deprotection (Remove protecting groups) Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification QC 8. Quality Control (Mass Spec, HPLC) Purification->QC Troubleshooting_Impurity_Formation cluster_synthesis_issues Synthesis-Related Issues cluster_deprotection_issues Deprotection-Related Issues Impurity High Impurity Levels Detected N_minus_1 Predominant n-1 peak? Impurity->N_minus_1 N_plus_1 Significant n+1 peak? Impurity->N_plus_1 Broad_Peaks Broad, unresolved peaks? Impurity->Broad_Peaks Adducts Mass corresponding to adducts (e.g., +53 Da for cyanoethyl)? Impurity->Adducts Incomplete Multiple peaks around main product? Impurity->Incomplete Sol_Capping Improve Capping Efficiency Check Coupling Reaction N_minus_1->Sol_Capping Yes Sol_Coupling Optimize Coupling Time & Phosphoramidite Concentration N_plus_1->Sol_Coupling Yes Sol_Reagents Check Reagent Quality (anhydrous solvents, fresh amidites) Broad_Peaks->Sol_Reagents Yes Sol_Deprotection_Wash Use DEA wash post-synthesis Use AMA for deprotection Adducts->Sol_Deprotection_Wash Yes Sol_Deprotection_Conditions Optimize deprotection time/temp Use milder conditions for sensitive oligos Incomplete->Sol_Deprotection_Conditions Yes

References

Overcoming steric hindrance in LNA phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA) phosphoramidite (B1245037) coupling.

Troubleshooting Guide

This guide addresses common issues encountered during LNA oligonucleotide synthesis, focusing on problems arising from steric hindrance.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is the most frequent challenge in LNA synthesis, primarily due to the steric bulk of the LNA monomers.[1] This leads to incomplete reactions and a higher proportion of truncated sequences.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Coupling Time LNA phosphoramidites are more sterically hindered than standard DNA amidites and require a longer time to react completely.[1] Extend the coupling time significantly. See Table 1 for recommended starting points.
Suboptimal Activator The choice of activator is critical. For sterically hindered monomers like LNAs, a more nucleophilic activator can improve performance.
Presence of Moisture Water in the reagents, particularly in the acetonitrile (B52724) (ACN), will react with the activated phosphoramidite, reducing the amount available for coupling.[2]
Degraded Phosphoramidites LNA phosphoramidites can degrade if not stored properly or if they are from an old stock.
Secondary Structure Formation The growing oligonucleotide chain can form secondary structures that hinder the 5'-hydroxyl group, making it inaccessible for coupling.

Issue 2: High Levels of Deletion Sequences

The presence of n-1 and other deletion sequences indicates a failure in the coupling step, followed by an efficient capping step.

Possible Causes and Solutions:

CauseRecommended Solution
Low Coupling Efficiency This is the primary cause. Any unreacted 5'-hydroxyl groups will be capped, leading to a truncated sequence. Address the causes of low coupling efficiency as detailed above.
Inefficient Capping While less common, if the capping step is inefficient, the unreacted 5'-hydroxyl group can participate in the next coupling cycle, leading to a single base deletion.

Issue 3: Unexpected Side Reactions

Several side reactions can occur during oligonucleotide synthesis, some of which are more prevalent when dealing with modified bases like LNA.

Possible Causes and Solutions:

Side ReactionCauseRecommended Solution
Depurination The acidic conditions of the detritylation step can lead to the removal of purine (B94841) bases (A and G), creating abasic sites.[2][3]
N3-Cyanoethylation of Thymidine Acrylonitrile, a byproduct of the deprotection of the phosphate (B84403) group, can react with the N-3 position of thymine.[2]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant problem for LNA phosphoramidite coupling?

A1: LNA monomers contain a methylene (B1212753) bridge that locks the ribose ring in a specific conformation.[1][4] This rigid, bicyclic structure is bulkier than the flexible deoxyribose of standard DNA phosphoramidites. This increased size creates steric hindrance, making it more difficult for the phosphoramidite to approach and react with the 5'-hydroxyl group of the growing oligonucleotide chain.[1]

Q2: How much should I extend the coupling time for LNA phosphoramidites?

A2: The optimal coupling time can vary depending on the synthesizer and the specific LNA monomer. However, a significant extension is always necessary. See Table 1 for general recommendations. It is advisable to perform a small-scale test synthesis to optimize the coupling time for your specific conditions.

Q3: What is the best activator to use for LNA coupling?

A3: While standard activators like 1H-Tetrazole can be used, more nucleophilic activators are often recommended for sterically hindered phosphoramidites. 4,5-Dicyanoimidazole (DCI) is a good choice as its higher nucleophilicity helps to overcome the steric barrier, and it is less acidic than tetrazole derivatives, which can reduce the risk of side reactions like depurination.[2][5][6]

Q4: Can I use the same oxidation time for LNA as for DNA synthesis?

A4: No, a longer oxidation time is recommended for LNA synthesis. The phosphite (B83602) triester formed after coupling is slower to oxidize to the stable phosphate triester. A recommended oxidation time is around 45 seconds.[1]

Q5: Are there any LNA bases that are particularly difficult to couple?

A5: Yes, the guanine (B1146940) LNA monomer is known to have a lower coupling efficiency compared to other LNA residues.[7] It is advisable to avoid long stretches of consecutive LNA bases, especially G-LNA, to minimize a decrease in synthesis yield and purity.[7]

Data Presentation

Table 1: Recommended Coupling and Oxidation Times for LNA Synthesis

ParameterStandard DNA SynthesisRecommended for LNA SynthesisReference
Coupling Time ~30 seconds180 - 250 seconds[1]
Oxidation Time ~15-30 seconds45 seconds[1]

Note: These are starting recommendations and may require further optimization based on the specific synthesizer, reagents, and sequence.

Experimental Protocols

Protocol 1: General Protocol for LNA Oligonucleotide Synthesis

This protocol outlines the key modifications to a standard DNA synthesis protocol for the incorporation of LNA monomers.

  • Reagent Preparation:

    • Ensure all reagents, especially acetonitrile (ACN), are anhydrous (<10-15 ppm water).[2] Use fresh, high-quality reagents.

    • Dissolve LNA phosphoramidites in anhydrous ACN under an inert atmosphere (e.g., argon). Note that some modified LNA amidites may require a different solvent mixture (e.g., 25% THF in ACN).[1]

  • Synthesis Cycle Modification:

    • Coupling Step: Program the synthesizer for an extended coupling time. A starting point of 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers is recommended.[1]

    • Oxidation Step: Increase the oxidation time to at least 45 seconds using a standard iodine solution.[1]

    • Capping and Detritylation: These steps can typically be performed using standard protocols. However, for long oligonucleotides, ensure high capping efficiency to minimize deletion mutants.[2]

  • Cleavage and Deprotection:

    • Follow standard deprotection protocols. Be aware that some LNA modifications may have specific deprotection requirements. For example, avoid using methylamine (B109427) for deprotection if the oligo contains Me-Bz-C-LNA to prevent N4-methyl modification.[1]

  • Purification:

    • Purify the LNA-containing oligonucleotide using standard methods such as reversed-phase HPLC or PAGE.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing start Start with Solid Support deblock Deblocking (Detritylation) start->deblock coupling Coupling deblock->coupling Add LNA Phosphoramidite + Activator capping Capping coupling->capping oxidation Oxidation capping->oxidation end_cycle Repeat for Next Monomer oxidation->end_cycle end_cycle->deblock cleavage Cleavage & Deprotection end_cycle->cleavage purification Purification (HPLC/PAGE) cleavage->purification qc Quality Control (MS/CE) purification->qc final_product Final LNA Oligonucleotide qc->final_product

Caption: Standard workflow for LNA oligonucleotide synthesis.

troubleshooting_logic start Low Yield of Full-Length Product check_coupling Evaluate Coupling Efficiency start->check_coupling low_coupling Low Coupling Efficiency check_coupling->low_coupling No good_coupling Good Coupling Efficiency check_coupling->good_coupling Yes extend_time Increase Coupling Time low_coupling->extend_time change_activator Use More Nucleophilic Activator (e.g., DCI) low_coupling->change_activator check_reagents Check Reagent Quality (Anhydrous ACN, Fresh Amidites) low_coupling->check_reagents check_depurination Investigate Depurination good_coupling->check_depurination depurination_issue Depurination Confirmed check_depurination->depurination_issue Yes no_depurination No Significant Depurination check_depurination->no_depurination No optimize_deblock Optimize Deblocking Conditions (Time, Acid Strength) depurination_issue->optimize_deblock

Caption: Troubleshooting logic for low yield in LNA synthesis.

References

Technical Support Center: LNA-Containing Phosphite Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with the oxidation step of LNA™ (Locked Nucleic Acid)-containing phosphites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a longer oxidation time required for LNA-containing phosphites compared to standard DNA phosphoramidites?

LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites. This bulkiness slows down the chemical reaction during the oxidation step. To ensure the complete and efficient conversion of the unstable trivalent phosphite (B83602) triester to the stable pentavalent phosphotriester, an extended oxidation time is necessary.[1]

Q2: What is the recommended oxidation time for LNA-containing oligonucleotides?

For standard iodine-based oxidation procedures, an oxidation time of 45 seconds is recommended for oligonucleotides containing LNA monomers.[1] This is an increase from the typical 30-second oxidation time used for standard DNA synthesis.[2]

Q3: What are the consequences of incomplete oxidation of LNA phosphites?

Incomplete oxidation results in the persistence of unstable phosphite triester linkages in the growing oligonucleotide chain. These linkages are susceptible to cleavage during the acidic deblocking step of the subsequent synthesis cycle. This cleavage leads to the formation of truncated sequences (often called "n-1" oligomers), which reduces the overall yield and fidelity of the full-length oligonucleotide product.[][4]

Q4: Can I use a standard iodine oxidizer solution for LNA synthesis?

Yes, standard iodine oxidizer solutions are typically used for the oxidation of LNA-containing phosphites.[1] These solutions generally contain iodine, water, and a weak base like pyridine (B92270) in a solvent such as tetrahydrofuran (B95107) (THF).[2][5] Common concentrations are 0.02 M or 0.05 M iodine.[6][7]

Q5: Are there alternative oxidizers I can use for sensitive LNA-containing sequences?

For particularly sensitive sequences or when bases are prone to degradation with iodine, non-aqueous oxidizers can be used. An example is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO). When using a 0.5M CSO solution in acetonitrile (B52724), a longer oxidation time of approximately 3 minutes is recommended.[4][8] Another alternative is tert-butyl hydroperoxide.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of full-length oligonucleotide Incomplete Oxidation: The oxidation time may be too short for the sterically hindered LNA monomers.Increase the oxidation wait step. For standard iodine oxidizers, ensure a minimum of 45 seconds.[1] For alternative oxidizers like 0.5M CSO, a 3-minute wait step may be required.[4]
Degraded Oxidizer: The oxidizer solution may have degraded due to age or improper storage.Use fresh, high-quality oxidizer solution for each synthesis.
Moisture in Reagents: Water contamination in the acetonitrile or other reagents can interfere with the synthesis cycle.Use anhydrous solvents and ensure proper storage of all reagents.
Presence of multiple short sequences (n-1, n-2, etc.) on HPLC analysis Insufficient Oxidation Time: Unoxidized phosphite triesters are cleaved in the subsequent acidic deblocking step, leading to truncated fragments.[][4]As above, increase the oxidation time to ensure complete conversion to the stable phosphate (B84403) triester.
Inefficient Capping: Failure to cap unreacted 5'-OH groups will also lead to deletion sequences.Ensure that your capping reagents are fresh and that the capping step is efficient.
Discoloration of the support material after oxidation Base Degradation: Some modified bases, like 7-deaza-dG, are sensitive to iodine-based oxidizers.[4]Consider switching to a non-aqueous oxidizer such as CSO to prevent degradation of sensitive bases.[4][8]

Data Presentation

Table 1: Recommended Oxidation Times for DNA vs. LNA-Containing Phosphites
Phosphoramidite (B1245037) TypeOxidizerRecommended Minimum Oxidation Time
Standard DNA0.02 M Iodine Solution30 seconds[2]
LNA-containing 0.02 M Iodine Solution 45 seconds [1]
Sensitive/Modified Bases0.5 M CSO in Acetonitrile3 minutes[4]
Table 2: Common Iodine Oxidizer Compositions
Iodine ConcentrationSolvent System (v/v/v)Primary Use
0.02 MTHF / Pyridine / Water (70:20:10)Standard DNA and LNA synthesis.[7]
0.02 MTHF / Pyridine / Water (88:10:2)Standard DNA and LNA synthesis.[9]
0.05 MPyridine / Water (90:10)High-strength, THF-free option suitable for large-scale synthesis.[6][10]

Experimental Protocols

Protocol 1: Standard Iodine Oxidation for LNA-Containing Oligonucleotides

This protocol is a general guideline for an automated DNA synthesizer.

  • Reagents:

    • Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 70:20:10 v/v/v).[7]

    • Acetonitrile (anhydrous) for washing.

  • Procedure (within the automated synthesis cycle):

    • Following the coupling of the LNA phosphoramidite to the growing oligonucleotide chain, the synthesis column is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.

    • The oxidizer solution is delivered to the column and allowed to react for a minimum of 45 seconds .

    • The column is then thoroughly washed with anhydrous acetonitrile to remove residual oxidizer and water before proceeding to the next deblocking step.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Standard Synthesis Cycle Deblocking 1. Deblocking (Removes 5'-DMT group) Coupling 2. Coupling (Adds next phosphoramidite) Deblocking->Coupling Oxidation 3. Oxidation (Stabilizes phosphite linkage) Coupling->Oxidation Capping 4. Capping (Blocks unreacted 5'-OH groups) Oxidation->Capping Capping->Deblocking Start Next Cycle

Caption: Automated oligonucleotide synthesis cycle.

Oxidation_Workflow start Start: After LNA Coupling wash1 Wash with Acetonitrile start->wash1 oxidize Oxidation Step Deliver Iodine or CSO Solution Wait (45s for Iodine, 3 min for CSO) wash1->oxidize wash2 Wash with Acetonitrile oxidize->wash2 next_step Proceed to Next Cycle Step (Capping/Deblocking) wash2->next_step

Caption: Workflow for the LNA phosphite oxidation step.

Troubleshooting_Logic Problem Low Yield or (n-1) Impurities Detected CheckOxidation Is Oxidation Time ≥ 45s for LNA with Iodine? Problem->CheckOxidation IncreaseTime Action: Increase Oxidation Time CheckOxidation->IncreaseTime No CheckReagents Are Oxidizer and Solvents Fresh? CheckOxidation->CheckReagents Yes Resolution Problem Resolved IncreaseTime->Resolution ReplaceReagents Action: Use Fresh Reagents CheckReagents->ReplaceReagents No CheckCapping Review Capping Efficiency CheckReagents->CheckCapping Yes ReplaceReagents->Resolution

References

Validation & Comparative

LNA vs. 2'-O-Methyl RNA: A Performance Review of Key Oligonucleotide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, the choice of chemical modifications is paramount. These alterations to the standard RNA structure are critical for enhancing stability, binding affinity, and overall efficacy. Among the most prominent are Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal modification strategy.

This comparison guide delves into the key performance metrics of LNA and 2'-OMe RNA modifications, including their impact on binding affinity, nuclease resistance, specificity, and in vivo performance. By presenting a clear, data-driven overview, we aim to empower researchers to make informed decisions for their specific applications, from basic research to the development of novel therapeutics.

Performance Metrics: A Head-to-Head Comparison

The decision between LNA and 2'-OMe modifications often hinges on the desired balance between binding affinity, stability, and potential toxicity. While both modifications enhance the properties of oligonucleotides compared to their unmodified counterparts, they do so to varying degrees.

Binding Affinity to Complementary RNA

A critical factor for the potency of antisense oligonucleotides and siRNAs is their ability to bind tightly to their target RNA sequence. This is often quantified by the melting temperature (Tm) of the oligonucleotide-RNA duplex, with a higher Tm indicating stronger binding.

LNA modifications are renowned for imparting a significant increase in thermal stability to nucleic acid duplexes.[1][2] The methylene (B1212753) bridge in the LNA monomer pre-organizes the sugar into a C3'-endo conformation, which is favorable for A-form helices typical of RNA duplexes, reducing the entropic penalty of binding.[3][4] This structural constraint leads to a substantial increase in melting temperature, with each LNA modification raising the Tm by approximately 1.5–4°C.[1]

In contrast, 2'-OMe modifications also enhance binding affinity, but to a lesser extent than LNA. The 2'-OMe group provides some conformational rigidity and contributes to a more favorable A-form geometry.[5] However, the increase in Tm per 2'-OMe modification is more modest, typically less than 1°C.[1]

ModificationChange in Melting Temperature (ΔTm) per ModificationReference
LNA +1.5 to +4 °C[1]
2'-O-Methyl RNA < +1 °C[1]
Nuclease Resistance

The therapeutic potential of oligonucleotides is often limited by their rapid degradation by nucleases in biological fluids. Both LNA and 2'-OMe modifications offer protection against these enzymes, thereby increasing the half-life of the therapeutic agent.

LNA-modified oligonucleotides exhibit exceptional resistance to nuclease degradation.[6] The locked sugar conformation sterically hinders the approach of nucleases. Chimeric LNA/DNA oligonucleotides have been shown to be more stable in human serum than isosequential phosphorothioates and 2'-O-methyl gapmers.[1] For instance, introducing three LNA modifications at each end of a DNA oligonucleotide can increase its half-life in human serum approximately 10-fold, from about 1.5 hours to around 15 hours.[1]

2'-OMe modifications also confer significant nuclease resistance.[2][7] The methyl group at the 2' position protects the phosphodiester backbone from cleavage. A 2'-O-methyl gapmer has been reported to have a half-life of approximately 12 hours in human serum.[1]

ModificationHalf-life in Human Serum (t1/2)Reference
Unmodified DNA ~1.5 hours[1]
Phosphorothioate ~10 hours[1]
2'-O-Methyl gapmer ~12 hours[1]
LNA/DNA gapmer (3 LNA at each end) ~15 hours[1]
Specificity and Off-Target Effects

High specificity is crucial for any therapeutic agent to minimize unintended side effects. Both LNA and 2'-OMe modifications can influence the specificity of oligonucleotide binding.

The high binding affinity of LNA can, in some cases, lead to increased off-target effects if not carefully designed.[2] However, strategic placement of LNA modifications can also enhance mismatch discrimination.[2] LNA-modified siRNAs have been shown to exhibit lower off-target effects compared to 2'-OMe modified siRNAs in some studies.[8]

2'-OMe modifications are also known to reduce off-target effects, particularly in the context of siRNAs.[9] Modification of the seed region of an siRNA with 2'-OMe can minimize miRNA-like off-target gene silencing.

In Vivo Performance and Toxicity

The ultimate test of any oligonucleotide modification is its performance in a living organism. Both LNA and 2'-OMe have been extensively studied in vivo, revealing both their potential and their challenges.

LNA-containing antisense oligonucleotides have demonstrated high potency in reducing target mRNA levels in vivo.[10] However, this increased potency can be accompanied by significant hepatotoxicity, characterized by elevated serum transaminases.[10] This toxicity appears to be a class effect of LNA, independent of the target sequence.[10]

2'-O-Methoxyethyl (MOE), a related 2'-alkoxy modification, is a well-established second-generation modification that shows a good balance of potency and safety.[11] While direct comparisons of 2'-OMe to LNA in terms of toxicity are less common in the provided results, the concerns raised about LNA hepatotoxicity are a significant consideration for drug development.[10]

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of LNA and 2'-OMe performance.

Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of an oligonucleotide duplex.

Methodology:

  • Sample Preparation: Oligonucleotides and their complementary RNA targets are annealed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Instrumentation: A UV spectrophotometer equipped with a temperature controller is used.

  • Procedure: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is typically the peak of the first derivative of the melting curve.[12]

Serum Stability Assay

Objective: To assess the nuclease resistance of modified oligonucleotides in a biologically relevant medium.

Methodology:

  • Sample Preparation: The oligonucleotide is incubated in serum (e.g., fetal bovine serum or human serum) at 37°C.[13]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The amount of intact oligonucleotide remaining at each time point is quantified. This can be done using methods such as:

    • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with GelRed) allows for visualization and quantification of the intact oligonucleotide band.[13]

    • Liquid Chromatography: High-performance liquid chromatography (HPLC) can also be used to separate and quantify the full-length oligonucleotide from its degradation products.

  • Data Analysis: The percentage of intact oligonucleotide is plotted against time to determine the half-life (t1/2).

Visualizing the Mechanisms

To better understand the processes involved in the application of these modified oligonucleotides, the following diagrams illustrate key workflows and concepts.

Experimental_Workflow_for_Oligonucleotide_Evaluation cluster_design Oligonucleotide Design & Synthesis cluster_evaluation Performance Evaluation Design Oligonucleotide Design (LNA or 2'-OMe) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Tm_Analysis Melting Temperature (Binding Affinity) Purification->Tm_Analysis Characterization Serum_Stability Nuclease Resistance (Serum Stability Assay) Purification->Serum_Stability In_Vitro_Activity In Vitro Activity (Cell Culture) Purification->In_Vitro_Activity In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Activity->In_Vivo_Studies Lead Optimization Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment

Caption: A typical experimental workflow for the design and evaluation of modified oligonucleotides.

Antisense_Mechanism ASO Antisense Oligonucleotide (LNA or 2'-OMe Modified) mRNA Target mRNA ASO->mRNA Hybridization Duplex ASO:mRNA Duplex ASO->Duplex mRNA->Duplex RNaseH RNase H Duplex->RNaseH Translation_Block Translation Blockage Duplex->Translation_Block Steric Hindrance Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein No Protein Synthesis Cleavage->No_Protein Translation_Block->No_Protein

Caption: The mechanism of action for antisense oligonucleotides featuring LNA or 2'-OMe modifications.

Conclusion

Both LNA and 2'-O-Methyl RNA are powerful tools for enhancing the therapeutic properties of oligonucleotides. LNA offers unparalleled binding affinity and nuclease resistance, which can translate to high potency. However, the potential for hepatotoxicity is a significant concern that must be carefully evaluated. 2'-O-Methyl RNA provides a more moderate enhancement of these properties but has a well-established safety profile.

The choice between LNA and 2'-OMe will ultimately depend on the specific application, the desired therapeutic window, and the acceptable risk-benefit profile. For applications requiring the highest possible affinity, LNA may be the preferred choice, provided that toxicity can be managed. For many other applications, the balanced profile of 2'-OMe modifications may offer a more straightforward path to a safe and effective therapeutic. Careful consideration of the data presented in this guide will aid researchers in making the most appropriate choice for their oligonucleotide-based research and development endeavors.

References

Unlocking the Potential of Gene Targeting: A Head-to-Head Comparison of LNA and Other Nucleic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of genetic tools, the choice of nucleic acid analog is paramount. This guide provides an objective, data-driven comparison of Locked Nucleic Acid (LNA) with other leading platforms, including Peptide Nucleic Acid (PNA), phosphorodiamidate morpholino oligomers (Morpholinos), 2'-O-methyl RNA (2'-OMe RNA), and small interfering RNA (siRNA). By presenting key performance metrics, detailed experimental protocols, and visual workflows, this guide aims to empower informed decisions in the design of next-generation therapeutics and research applications.

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs that features a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar.[1] This structural modification "locks" the ribose in an RNA-like, C3'-endo conformation, leading to a significant increase in binding affinity and nuclease resistance compared to native DNA and RNA.[1][2] These properties have positioned LNA as a powerful tool in antisense technology, diagnostics, and various research applications.[2][3]

Performance Comparison: LNA vs. Key Nucleic Acid Analogs

The efficacy of a nucleic acid analog is determined by a combination of factors, including its binding affinity to the target sequence, specificity in discriminating against mismatches, resistance to degradation by cellular nucleases, and its mechanism of action. The following tables summarize the quantitative performance of LNA in comparison to other widely used analogs.

Table 1: Binding Affinity (Melting Temperature, Tm)

Melting temperature (Tm) is a critical indicator of the thermal stability of a duplex formed between the nucleic acid analog and its complementary target. A higher Tm value generally corresponds to a higher binding affinity.

Nucleic Acid AnalogChange in Tm (°C) per modification vs. DNA/RNATargetReference(s)
LNA +2 to +10RNA[4]
+2 to +5DNA[1]
PNA High (data varies)DNA/RNA[5]
2'-O-methyl RNA +1.3RNA[6]
Morpholino High (data varies)RNA[7]

Note: The precise change in Tm can vary depending on the sequence context, number of modifications, and experimental conditions.

Table 2: In Vitro Gene Silencing Efficacy (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the nucleic acid analog required to achieve 50% knockdown of the target gene expression.

Nucleic Acid AnalogTarget GeneCell LineIC50 (nM)Reference(s)
LNA gapmer Vanilloid receptor subtype 1 (VR1)Mammalian cells0.4[8]
siRNA Vanilloid receptor subtype 1 (VR1)Mammalian cells0.06[8]
Phosphorothioate DNA Vanilloid receptor subtype 1 (VR1)Mammalian cells70[8]
2'-O-methyl RNA gapmer Vanilloid receptor subtype 1 (VR1)Mammalian cells220[8]

Mechanisms of Action: A Visual Guide

The functional outcomes of nucleic acid analogs are dictated by their distinct mechanisms of action. These can range from steric hindrance of cellular machinery to the recruitment of enzymes that degrade the target RNA.

cluster_LNA_ASO LNA Antisense Oligonucleotide (Gapmer) cluster_siRNA siRNA (RNA Interference) cluster_Morpholino Morpholino (Steric Block) LNA_ASO LNA-DNA Gapmer mRNA Target mRNA LNA_ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis siRNA siRNA duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC RISC_loading->RISC_active Guide strand selection mRNA_target_siRNA Target mRNA RISC_active->mRNA_target_siRNA Target recognition Cleavage_siRNA mRNA Cleavage mRNA_target_siRNA->Cleavage_siRNA Slicing Morpholino Morpholino Oligo mRNA_ribosome Target mRNA Morpholino->mRNA_ribosome Binding to 5' UTR Ribosome Ribosome mRNA_ribosome->Ribosome Recruitment Translation_block Translation Blocked Ribosome->Translation_block

Figure 1. Mechanisms of action for different nucleic acid analogs.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of nucleic acid analog performance, detailed experimental protocols are essential.

Thermal Melting Analysis (Tm)

Objective: To determine the melting temperature (Tm) of a duplex formed between a nucleic acid analog and its complementary DNA or RNA target.

Methodology:

  • Sample Preparation: Anneal the nucleic acid analog oligonucleotide with its complementary target DNA or RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1 °C/minute) from a starting temperature below the expected Tm to a temperature above the Tm.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition. This is typically calculated from the first derivative of the melting curve.[9][10]

In Vitro Gene Knockdown Assay using Antisense Oligonucleotides

Objective: To quantify the efficacy of antisense oligonucleotides (including LNA gapmers, 2'-OMe, and phosphorothioates) in reducing the expression of a target gene in a cellular context.

Methodology:

  • Cell Culture and Seeding: Culture the desired cell line (e.g., HeLa, A549) under standard conditions. Seed the cells in multi-well plates to achieve 70-80% confluency at the time of transfection.

  • Transfection: Prepare complexes of the antisense oligonucleotide and a suitable transfection reagent (e.g., Lipofectamine) in a serum-free medium. Add the complexes to the cells and incubate for a defined period (e.g., 4-6 hours).

  • Post-transfection Incubation: Replace the transfection medium with a complete growth medium and incubate the cells for 24-72 hours to allow for target mRNA and protein knockdown.

  • RNA Isolation and Quantification: Harvest the cells and isolate total RNA. Quantify the level of the target mRNA using quantitative real-time PCR (qRT-PCR), normalizing to a stable housekeeping gene.

  • Protein Analysis (Optional): Perform Western blotting to assess the reduction in the target protein levels.

  • Data Analysis: Calculate the percentage of gene knockdown relative to a negative control (e.g., scrambled sequence oligonucleotide). Determine the IC50 value by testing a range of oligonucleotide concentrations.[11][12]

cluster_workflow Antisense Oligonucleotide Knockdown Workflow start Seed Cells transfection Transfect with ASO start->transfection incubation Incubate (24-72h) transfection->incubation harvest Harvest Cells incubation->harvest rna_isolation RNA Isolation harvest->rna_isolation qRT_PCR qRT_PCR rna_isolation->qRT_PCR qRTPCR qRT-PCR analysis Data Analysis (% Knockdown, IC50) end Results analysis->end qRT_PCR->analysis

Figure 2. Experimental workflow for an in vitro gene knockdown assay.
In Situ Hybridization (ISH) with LNA Probes

Objective: To visualize the spatial distribution of specific mRNA or microRNA targets within fixed cells or tissue sections.

Methodology:

  • Tissue Preparation: Fix the tissue in 4% paraformaldehyde, followed by paraffin (B1166041) embedding and sectioning.

  • Pre-hybridization: Deparaffinize and rehydrate the tissue sections. Perform proteinase K digestion to improve probe accessibility.

  • Hybridization: Hybridize the sections with a DIG-labeled LNA probe at a concentration of 5nM in a hybridization buffer. The hybridization temperature is typically set 22°C below the calculated probe:RNA duplex melting temperature.[13]

  • Washing: Perform stringent washes to remove non-specifically bound probes.

  • Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Visualization: Add a chromogenic substrate to visualize the location of the target RNA.

  • Microscopy: Analyze the slides under a microscope.[13][14]

Conclusion

LNA technology offers a compelling combination of high binding affinity, excellent specificity, and nuclease resistance, making it a versatile and potent tool for a wide range of applications in research and drug development.[14] While other nucleic acid analogs each possess unique strengths, such as the high potency of siRNAs in RNA interference pathways and the steric blocking capabilities of morpholinos, the tunable nature and robust performance of LNAs provide a flexible platform for precise gene targeting. The choice of the optimal nucleic acid analog will ultimately depend on the specific application, target, and desired mechanism of action. This guide provides a foundational framework to aid in this critical decision-making process.

References

Unlocking Duplex Stability: A Biophysical Comparison of LNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid therapeutics, the biophysical properties of synthetic oligonucleotides are paramount. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the affinity and stability of DNA and RNA duplexes. This guide provides an objective comparison of LNA-modified duplexes against unmodified and other modified oligonucleotides, supported by experimental data and detailed protocols to aid in the rational design of next-generation nucleic acid-based drugs and diagnostics.

Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This pre-organization of the sugar moiety significantly enhances the binding affinity (thermal stability) of the oligonucleotide for its complementary DNA or RNA target. Beyond thermal stability, LNA modifications also confer increased resistance to nuclease degradation, a critical attribute for in vivo applications.

Performance Comparison: LNA vs. Alternatives

The decision to incorporate LNAs into an oligonucleotide design is often driven by the need for enhanced hybridization performance. Here, we compare the key biophysical parameters of LNA-modified duplexes with their unmodified DNA counterparts and other common modifications like 2'-O-Methyl RNA.

Thermal Stability (Tm)

The melting temperature (Tm) is a critical measure of the thermal stability of a duplex. LNA modifications are renowned for their profound impact on Tm, with each incorporation significantly increasing the stability of the duplex.

Modification TypeTargetAverage ΔTm per modification (°C)Reference
LNA DNA+3 to +9.6[1]
LNA RNA+2 to +8[2]
2'-O-Methyl RNA RNA~+1.5[3]
Unmodified DNA DNA/RNABaseline-

Note: The actual ΔTm is sequence and context-dependent.

The substantial increase in Tm imparted by LNAs allows for the design of shorter oligonucleotides with high affinity, which can be advantageous for specificity and cellular uptake.

Nuclease Resistance

For any oligonucleotide-based therapeutic, stability in a biological environment is crucial. LNA modifications have been shown to provide significant protection against nuclease degradation compared to unmodified DNA.

Oligonucleotide TypeNuclease SourceHalf-life (t1/2)Reference
LNA/DNA chimera Human Serum~15 hours[3]
Phosphorothioate DNA Human Serum~10 hours[3]
2'-O-Methyl gapmer Human Serum~12 hours[3]
Unmodified DNA Human Serum~1.5 hours[3]

The enhanced nuclease resistance of LNA-containing oligonucleotides translates to a longer duration of action in vivo.

Structural Insights from Circular Dichroism

Circular Dichroism (CD) spectroscopy provides valuable information about the helical conformation of nucleic acid duplexes. DNA duplexes typically adopt a B-form geometry, while RNA duplexes favor an A-form. The incorporation of LNA monomers into a DNA strand induces a shift towards an A-like conformation. This structural change is a key contributor to the enhanced thermal stability of LNA-modified duplexes.

The CD spectrum of a typical B-form DNA duplex shows a positive band around 275 nm and a negative band around 245 nm. In contrast, an A-form RNA duplex exhibits a strong positive band near 260 nm and a deep negative band around 210 nm. LNA:DNA hybrids display CD spectra with features intermediate between A- and B-form, or predominantly A-like, depending on the number and placement of LNA modifications.

Experimental Protocols

To facilitate the independent verification and application of these findings, detailed protocols for key biophysical characterization techniques are provided below.

UV-Vis Thermal Melting Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex.

Protocol:

  • Sample Preparation:

    • Prepare a solution containing the LNA-modified oligonucleotide and its complementary target strand at equimolar concentrations (e.g., 1 µM each) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[4]

    • Prepare a blank sample containing only the buffer.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[1]

  • Data Acquisition:

    • Place the samples in quartz cuvettes with a 1 cm path length.[1]

    • Heat the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/min).[4]

    • Monitor the absorbance at 260 nm as a function of temperature.[1][4]

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the peak of the first derivative of the melting curve.[1]

Circular Dichroism (CD) Spectroscopy

Objective: To assess the helical conformation of an LNA-modified duplex.

Protocol:

  • Sample Preparation:

    • Prepare a duplex sample as described for UV melting, typically at a concentration of 3-5 µM.

    • The buffer should be low in chloride ions to minimize absorbance in the far-UV region.[5]

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Purge the instrument with nitrogen gas before and during the experiment.[5]

  • Data Acquisition:

    • Record CD spectra from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 cm).

    • Record a baseline spectrum with the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum, plotting ellipticity against wavelength, reveals characteristic peaks indicative of the duplex conformation (A-form, B-form, or intermediate).

Nuclease Resistance Assay

Objective: To evaluate the stability of LNA-modified oligonucleotides in the presence of nucleases.

Protocol:

  • Sample Preparation:

    • Incubate the LNA-modified oligonucleotide (and unmodified controls) in a solution containing nucleases (e.g., human serum or a specific exonuclease) at 37°C.[3]

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding EDTA or by heat inactivation).[3]

  • Analysis:

    • Analyze the integrity of the oligonucleotide at each time point using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands.

  • Quantification:

    • Quantify the intensity of the full-length oligonucleotide band at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the half-life (t1/2).

Visualizing the Fundamentals

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Comparison of unmodified and LNA-modified ribose structures.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_characterization Biophysical Characterization cluster_analysis Data Analysis & Comparison synthesis Oligonucleotide Synthesis (LNA & Control) purification Purification & QC synthesis->purification uv_melt UV-Vis Thermal Melt (Tm Determination) purification->uv_melt cd_spec Circular Dichroism (Conformation) purification->cd_spec nuclease_assay Nuclease Resistance (Stability) purification->nuclease_assay data_analysis Comparative Data Analysis uv_melt->data_analysis cd_spec->data_analysis nuclease_assay->data_analysis

Caption: Experimental workflow for biophysical characterization.

property_comparison cluster_properties Biophysical Properties lna LNA-Modified Duplex stability Thermal Stability (Tm) lna->stability High resistance Nuclease Resistance lna->resistance High conformation Helical Conformation lna->conformation A-form like dna Unmodified DNA Duplex dna->stability Baseline dna->resistance Low dna->conformation B-form ome 2'-O-Methyl RNA Duplex ome->stability Moderate ome->resistance Moderate ome->conformation A-form

Caption: Comparison of biophysical properties.

References

Evaluating the Nuclease Resistance of LNA-Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Locked Nucleic Acid (LNA)-modified oligonucleotides have emerged as a powerful tool in research and therapeutic development, primarily due to their exceptional binding affinity and remarkable resistance to nuclease degradation.[1][2][3] This guide provides an objective comparison of the nuclease resistance of LNA-modified oligonucleotides against other common alternatives, supported by experimental data and detailed protocols.

The enhanced stability of LNA oligonucleotides is attributed to their unique structural feature: a methylene (B1212753) bridge that connects the 2'-oxygen with the 4'-carbon of the ribose ring.[1][4] This bridge "locks" the ribose in a C3'-endo conformation, which is the ideal structure for forming stable duplexes with complementary DNA or RNA strands.[3][4] This rigid structure not only increases binding affinity but also sterically hinders the approach of nucleases, the enzymes responsible for degrading nucleic acids, thereby prolonging the oligonucleotide's half-life in biological fluids.[3][4][5]

Mechanism of LNA-Conferred Nuclease Resistance

The structural rigidity imposed by the LNA's methylene bridge is the key to its high nuclease resistance. Nucleases require a flexible sugar-phosphate backbone to properly orient the phosphodiester bond into their active site for cleavage. The locked conformation of the LNA's ribose ring reduces this flexibility, making it a poor substrate for these enzymes. This steric hindrance effectively shields the oligonucleotide from both endonucleases and exonucleases.[4][6]

G cluster_0 Standard DNA/RNA Oligonucleotide cluster_1 LNA-Modified Oligonucleotide DNA_backbone Flexible Phosphodiester Backbone Cleavage_dna DNA_backbone->Cleavage_dna Nuclease_dna Nuclease Nuclease_dna->Cleavage_dna Binds & Cleaves LNA_backbone Rigid LNA Backbone (Locked Ribose) Bridge Methylene Bridge (Steric Hindrance) LNA_backbone->Bridge Nuclease_lna Nuclease Nuclease_lna->Bridge Binding Inhibited

Caption: LNA's locked ribose structure sterically hinders nuclease binding.

Comparative Performance: Stability in Serum

The most direct measure of an oligonucleotide's nuclease resistance is its half-life in biological media, such as human serum or cell culture medium supplemented with fetal calf serum (FCS). Experimental data consistently demonstrates the superior stability of LNA-modified oligonucleotides.

A study comparing chimeric LNA/DNA oligonucleotides to other modifications in human serum showed a significant increase in stability.[7] Similarly, in cell culture medium containing 10% FCS, LNA gapmers were found to be highly stable compared to unmodified DNA and even other modified versions.[8]

Oligonucleotide ModificationHalf-life (t1/2) in Human SerumHalf-life (t1/2) in 10% FCS MediumData Source(s)
Unmodified DNA ~1.5 hours< 1 hour[7][8]
Phosphorothioate (PS) ~10 hoursHighly Stable[7][8]
2'-O-Methyl (2'-OMe) ~12 hours~5 hours[7][8]
LNA/DNA Gapmer ~15 hours Highly Stable [7][8]
siRNA (unmodified) Not Reported~2 hours[8]

Table 1: Comparative half-lives of various oligonucleotide modifications in nuclease-rich environments. LNA modification results in a ~10-fold increase in half-life compared to unmodified DNA in human serum.[7]

Further studies focusing on specific exonuclease activity have shown that incorporating even a single LNA at the penultimate position from the 3'-end is sufficient to provide virtually complete protection against 3'→5' exonucleolytic degradation.[9]

Experimental Protocol: Serum Stability Assay

This protocol provides a standardized method for evaluating the stability of oligonucleotides in serum, adapted from established methodologies.[7][10][11]

Objective: To determine the degradation rate and half-life of LNA-modified and other oligonucleotides in the presence of serum nucleases.

Materials:

  • Oligonucleotides of interest (e.g., LNA-modified, unmodified DNA, PS-modified). 5'-radiolabeled or fluorescently-labeled oligos are often used for easier detection.

  • Fetal Bovine Serum (FBS) or Human Serum.

  • Nuclease-free water.

  • RNA Loading Dye (e.g., containing formamide (B127407) and a tracking dye).

  • Incubator or water bath at 37°C.

  • Denaturing polyacrylamide gel (15-20% acrylamide, 7M Urea) and TBE buffer.

  • Gel electrophoresis apparatus and power supply.

  • Phosphorimager or fluorescence scanner for gel imaging.

Procedure:

  • Preparation: Dilute the test oligonucleotide to a final concentration of ~5 µM in 50% FBS (in nuclease-free water). Prepare enough master mix for all time points.

  • Incubation: Aliquot the mixture into separate tubes for each time point (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Incubate all tubes at 37°C.

  • Time Point Sampling: At each designated time point, remove the corresponding tube from the incubator.

  • Nuclease Inactivation: Immediately stop the degradation reaction by adding an equal volume of RNA loading dye, which typically contains denaturants like formamide that inactivate nucleases.

  • Storage: Store the quenched samples at -20°C until all time points have been collected.

  • Gel Electrophoresis: Once all samples are collected, denature them by heating at 85-95°C for 2-5 minutes, then snap-cool on ice.

  • Analysis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the tracking dye reaches the bottom.

  • Imaging and Quantification: Visualize the bands using a phosphorimager or fluorescence scanner. The top-most band represents the full-length, intact oligonucleotide.

  • Data Interpretation: Quantify the band intensity for the full-length oligonucleotide at each time point. Plot the percentage of intact oligonucleotide versus time. Calculate the half-life (t1/2), which is the time it takes for 50% of the initial oligonucleotide to be degraded.

Experimental Workflow

The following diagram illustrates the key steps in a typical serum stability assay used to evaluate nuclease resistance.

G A 1. Oligo Preparation (Oligo + Serum) B 2. Incubation at 37°C A->B C 3. Time Point Sampling (e.g., 0, 1, 4, 8, 24h) B->C D 4. Nuclease Inactivation (Add Loading Dye) C->D E 5. Denaturing PAGE (Separates by size) D->E F 6. Gel Imaging (Phosphorimager/Scanner) E->F G 7. Data Analysis (Quantify Bands, Calculate Half-Life) F->G

Caption: Workflow for assessing oligonucleotide stability in serum.

Conclusion

The incorporation of Locked Nucleic Acids into oligonucleotides provides a substantial and demonstrable improvement in nuclease resistance.[1][4] This enhanced stability, with half-lives in serum extending up to 10 times that of unmodified DNA, is critical for the efficacy of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics that must survive in the bloodstream and intracellular environments.[7] The robust nature of LNA-modified oligonucleotides makes them a superior choice for applications requiring high stability and prolonged activity.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.